molecular formula C59H81N9O15 B15576605 Rivulariapeptolides 1155

Rivulariapeptolides 1155

Cat. No.: B15576605
M. Wt: 1156.3 g/mol
InChI Key: KELSIYWCZZCKIB-OFYNHMKGSA-N
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Description

Rivulariapeptolides 1155 is a useful research compound. Its molecular formula is C59H81N9O15 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C59H81N9O15

Molecular Weight

1156.3 g/mol

IUPAC Name

[(2R,3S)-4-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-4-oxobutan-2-yl] (2S)-1-butanoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C59H81N9O15/c1-9-17-45(70)66-29-15-21-41(66)52(74)63-50(34(6)82-58(80)42-22-16-30-67(42)46(71)18-10-2)55(77)64-49-35(7)83-59(81)48(33(4)5)62-53(75)43(31-37-23-25-38(69)26-24-37)65(8)57(79)44(32-36-19-13-12-14-20-36)68-47(72)28-27-40(56(68)78)61-51(73)39(11-3)60-54(49)76/h11-14,19-20,23-26,33-35,40-44,47-50,69,72H,9-10,15-18,21-22,27-32H2,1-8H3,(H,60,76)(H,61,73)(H,62,75)(H,63,74)(H,64,77)/b39-11-/t34-,35-,40+,41+,42+,43+,44+,47-,48+,49+,50+/m1/s1

InChI Key

KELSIYWCZZCKIB-OFYNHMKGSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Rivulariapeptolide 1155: A Novel Serine Protease Inhibitor from Marine Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast and chemically diverse world of marine microorganisms. This guide details the discovery, characterization, and biological activity of Rivulariapeptolide 1155, a potent serine protease inhibitor identified from a marine cyanobacterial biofilm of the genus Rivularia. The discovery was made possible through an innovative native metabolomics approach, which integrates non-targeted liquid chromatography-tandem mass spectrometry with native mass spectrometry to detect protein-ligand interactions directly from complex mixtures. This document provides an in-depth overview of the experimental protocols, quantitative biological data, and the mechanism of action of this promising new natural product.

Introduction

Cyanobacteria have long been recognized as a prolific source of bioactive natural products with significant pharmaceutical potential.[1] Among these are protease inhibitors, a class of compounds crucial for the treatment of various diseases, including viral infections, cancer, and cardiovascular conditions.[1] The discovery of novel protease inhibitors remains a high priority in drug discovery. Traditional bioactivity-guided fractionation is often a laborious and time-consuming process.[1] To overcome this bottleneck, a scalable native metabolomics workflow was developed and employed to screen for new protease inhibitors from a marine cyanobacteria community, leading to the identification of the rivulariapeptolide family of compounds, including Rivulariapeptolide 1155.[1]

Discovery and Identification

Rivulariapeptolide 1155 was discovered from a biofilm of the marine cyanobacterium Rivularia sp., collected from coral sediments.[1] The discovery was facilitated by a novel native metabolomics approach designed to identify protein binders directly from a crude methanol (B129727) extract.[1]

Native Metabolomics Screening

The core of the discovery was a native metabolomics setup that combines µ-flow ultra-high-performance liquid chromatography (UHPLC) with native electrospray ionization mass spectrometry (ESI-MS).[2] The crude cyanobacterial extract was separated by UHPLC, and post-column, the pH was adjusted to near-native conditions with an ammonium (B1175870) acetate (B1210297) buffer.[2] Simultaneously, the target protein, chymotrypsin (B1334515), was infused.[2] The mass spectrometer monitored for the formation of protein-ligand complexes. A mass shift in the chymotrypsin signal indicated the binding of a metabolite.[1] This screening identified 30 potential chymotrypsin binders from the crude extract in a single analysis.[1]

From this screen, a putative chymotrypsin-binder complex with an m/z of 26,385 ± 5 was detected.[1] The mass difference between this complex and apo-chymotrypsin (25,233 ± 5) suggested a molecular weight of 1,152 ± 5 Da for the binding compound, which was subsequently identified as Rivulariapeptolide 1155.[1]

Physicochemical Properties and Structure Elucidation

Following its detection, Rivulariapeptolide 1155 was targeted for isolation and structural characterization.

PropertyValue
Molecular Formula C₅₉H₈₂N₉O₁₅
Exact Mass [M+H]⁺ 1156.5923
Compound Class Ahp-cyclodepsipeptide

Table 1: Physicochemical Properties of Rivulariapeptolide 1155.[1]

The planar structure of Rivulariapeptolide 1155 was elucidated using a combination of high-resolution tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Biological Activity: Serine Protease Inhibition

The biological activity of purified Rivulariapeptolide 1155 was evaluated against a panel of serine proteases. The inhibitory potency was determined by calculating the half-maximal inhibitory concentration (IC₅₀) values.

CompoundChymotrypsin IC₅₀ (nM)Elastase IC₅₀ (nM)Proteinase K IC₅₀ (nM)
Rivulariapeptolide 1155 1,020 ± 1.28.3 ± 1.155.4 ± 1.1
Rivulariapeptolide 118516.3 ± 1.130.7 ± 1.1142 ± 1.2
Rivulariapeptolide 1121224 ± 1.1120 ± 1.1>3000
Rivulariapeptolide 989>3000>3000>3000
Molassamide862.60 ± SD nM1090 ± 1.234.6 ± 1.1
Molassamide B24.65 ± SD nM338 ± 1.18.8 ± 1.1

Table 2: In vitro protease inhibition data (IC₅₀ values) for Rivulariapeptolide 1155 and related compounds. Data are presented as the mean ± SD, n = 3.[1]

Rivulariapeptolide 1155 demonstrated potent inhibition of elastase with an IC₅₀ value in the low nanomolar range, while showing weaker activity against chymotrypsin and moderate activity against proteinase K.[1] This highlights a distinct selectivity profile for Rivulariapeptolide 1155 compared to other members of its family.[1]

Experimental Protocols

Cyanobacterial Collection and Extraction

Marine cyanobacterial biofilm samples were collected from an intertidal zone. The crude extract was obtained by methanolic extraction of the lyophilized biomass.

Native Metabolomics LC-MS
  • Chromatography: A µ-flow UHPLC system was used for separation.

  • Post-Column Infusion: An ammonium acetate buffer was infused post-column to adjust the pH to near-native conditions. The target protein (e.g., chymotrypsin) was also infused post-column.

  • Mass Spectrometry: A mass spectrometer operating in native ESI mode was used to detect the intact protein and any protein-ligand complexes.

Isolation and Purification

Mass spectrometry-guided purification was performed using preparative high-performance liquid chromatography (HPLC) to isolate Rivulariapeptolide 1155 from the crude extract.[1]

Structure Elucidation
  • NMR Spectroscopy: 1D and 2D NMR spectra were acquired on a Bruker Avance III DRX-600 NMR spectrometer with a 1.7 mm dual tune TCI cryoprobe and a JEOL ECZ 500 NMR spectrometer.[1] NMR spectra were referenced to residual DMSO solvent signals.[1]

  • Mass Spectrometry: High-resolution MS/MS data were acquired for structural fragmentation analysis.

Protease Inhibition Assay

The inhibitory activity of Rivulariapeptolide 1155 was assessed using a fluorescence-based assay.[1] The protease (chymotrypsin, elastase, or proteinase K) was pre-incubated with varying concentrations of the inhibitor for 40 minutes.[1] The reaction was initiated by the addition of a fluorogenic substrate, and the fluorescence was monitored to determine the rate of substrate cleavage. IC₅₀ values were calculated by nonlinear regression analysis.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_bioactivity Biological Evaluation Collection Marine Cyanobacteria (Rivularia sp.) Collection Extraction Methanolic Extraction Collection->Extraction Native_Metabolomics Native Metabolomics Screening (UHPLC-Native MS) Extraction->Native_Metabolomics Crude Extract Hit_Identification Identification of Chymotrypsin Binders Native_Metabolomics->Hit_Identification Isolation MS-Guided Isolation (Prep-HPLC) Hit_Identification->Isolation Targeted Isolation of Rivulariapeptolide 1155 Structure_Elucidation Structure Elucidation (NMR, MS/MS) Isolation->Structure_Elucidation Bioassay Protease Inhibition Assays (IC50 Determination) Structure_Elucidation->Bioassay Purified Compound

Discovery workflow for Rivulariapeptolide 1155.

Mechanism of Action

Mechanism_of_Action cluster_inhibition Inhibition of Serine Protease Rivulariapeptolide Rivulariapeptolide 1155 Serine_Protease Serine Protease (e.g., Elastase) Rivulariapeptolide->Serine_Protease binds to and inhibits Inhibited_Complex Inhibited Complex Cleavage Substrate Cleavage Serine_Protease->Cleavage catalyzes Substrate Protein Substrate Substrate->Cleavage is cleaved into products

Inhibition of serine protease by Rivulariapeptolide 1155.

Conclusion

The discovery of Rivulariapeptolide 1155 showcases the power of innovative screening technologies like native metabolomics in accelerating the identification of novel, bioactive natural products from complex environmental samples. Its potent and selective inhibition of elastase suggests its potential as a lead compound for the development of new therapeutics. Further investigation into its mode of action and structure-activity relationships is warranted to fully explore its therapeutic potential. This technical guide provides a comprehensive overview for researchers and scientists in the field of drug discovery and natural products chemistry.

References

Unveiling Rivulariapeptolides: A Technical Guide to Isolation and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and structural characterization of Rivulariapeptolides, a novel class of potent serine protease inhibitors. Discovered from the marine cyanobacterium Rivularia sp., these cyclodepsipeptides present a promising avenue for therapeutic development. This document provides a comprehensive overview of the cutting-edge native metabolomics workflow, from initial screening to final structure confirmation, offering valuable insights for researchers in natural product discovery and drug development.

Introduction to Rivulariapeptolides

Rivulariapeptolides are a family of non-ribosomally synthesized peptides characterized by a unique cyclic structure and potent inhibitory activity against serine proteases like chymotrypsin (B1334515).[1][2] Their discovery was facilitated by an innovative native metabolomics approach that integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand binding directly from complex mixtures.[2][3] This methodology accelerates the identification of bioactive compounds, bypassing the need for traditional, iterative bioassay-guided fractionation. Four novel Rivulariapeptolides have been identified and characterized: Rivulariapeptolide 1185, 1155, 1121, and 989.[2]

Quantitative Data Summary

The key quantitative data for the isolated Rivulariapeptolides are summarized in the tables below.

Table 1: Physicochemical Properties of Rivulariapeptolides
Compound NameMolecular FormulaExact Mass [M+H]⁺ (m/z)Mass Error (ppm)
Rivulariapeptolide 1185C₆₁H₈₈N₉O₁₅1186.64000.5
Rivulariapeptolide 1155C₅₉H₈₂N₉O₁₅1156.5923-0.2
Rivulariapeptolide 1121C₅₆H₈₄N₉O₁₅1122.6080-0.1
Rivulariapeptolide 989C₅₀H₆₉N₈O₁₃989.4978-0.1

Data sourced from Reher et al., 2022.[2]

Table 2: Biological Activity of Rivulariapeptolides and Related Compounds
CompoundTarget ProteaseIC₅₀ (nM)
Rivulariapeptolide 1185 (1)Chymotrypsin13.17 ± SD
Rivulariapeptolide 1155 (2)ElastaseMost Potent
Molassamide (5)Proteinase KSecond Most Potent
Molassamide B (6)Chymotrypsin24.65 ± SD

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is presented as mean ± standard deviation (n=3). "Most Potent" and "Second Most Potent" are relative comparisons within the study. Data sourced from Reher et al., 2022.[2]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation and structure elucidation of Rivulariapeptolides.

Native Metabolomics Screening

The initial screening for chymotrypsin inhibitors was performed using a scalable native metabolomics approach.[2][4]

  • Sample Preparation: A crude methanolic extract of Rivularia sp. was prepared.

  • Chromatography: The extract was separated using ultra-high-performance liquid chromatography (UHPLC) with a C18 core-shell microflow column (Kinetex C18, 150 x 1 mm, 1.8 µm particle size).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A linear gradient from 5-50% B over 4 minutes, then to 99% B over 1 minute, followed by a 2-minute wash at 99% B and a 3-minute re-equilibration at 5% B.[2]

    • Flow Rate: 150 µL/min.[2]

  • Native Mass Spectrometry:

    • Post-column, the eluent pH was adjusted to "native-like" conditions using a make-up pump infusing ammonium (B1175870) acetate.[2]

    • The target protein, chymotrypsin, was infused orthogonally into the electrospray ionization (ESI) source.[4]

    • Protein-ligand complexes were detected by Fourier-transform mass spectrometry (FT-MS). The mass difference between the apo-protein and the complex indicated the molecular weight of the binding ligand.[2]

Mass Spectrometry-Guided Isolation

Compounds identified as binders in the native metabolomics screen were targeted for isolation.

  • Solid-Phase Extraction (SPE): The crude extract was fractionated using SPE to separate compounds based on polarity.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): The targeted fractions from SPE were subjected to preparative HPLC to isolate the pure compounds. The selection of fractions for purification was guided by the protein-ligand complex ratios observed in the native metabolomics experiment.[2]

Structure Elucidation

A combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy was used to determine the planar structures and stereochemistry of the isolated compounds.

  • High-Resolution Tandem Mass Spectrometry (MS/MS):

    • High-resolution MS/MS data was acquired to determine the molecular formula and obtain fragmentation patterns.

    • Computational tools such as SIRIUS and ZODIAC were used to predict molecular formulas from the exact mass.[5]

    • CANOPUS was employed to classify the MS/MS spectra, which indicated a 'cyclic depsipeptide' structure.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A suite of 1D (¹H) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted to elucidate the planar structure, including the amino acid sequence and the connectivity of the residues.[4] The relative configuration of stereocenters was determined through NOESY and HMBC experiments.[2]

  • Advanced Marfey's Method:

    • To determine the absolute configuration of the amino acid residues, the isolated compounds were hydrolyzed to their constituent amino acids.[3]

    • The amino acid hydrolysate was then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent).[3]

    • The resulting diastereomeric derivatives were analyzed by UHPLC-MS and compared to authentic standards to assign the L or D configuration to each amino acid.[3]

Protease Inhibition Assay

The biological activity of the purified compounds was confirmed using an orthogonal fluorescence-based assay.[2]

  • The inhibitory activity of the purified Rivulariapeptolides against chymotrypsin, elastase, and proteinase K was measured.[2]

  • The assay was performed under conditions mimicking the native mass spectrometry setup to ensure the biological relevance of the initial screen.[2]

  • IC₅₀ values were determined by measuring the reduction in fluorescence of a substrate upon enzymatic cleavage in the presence of varying concentrations of the inhibitor.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the discovery and characterization of Rivulariapeptolides.

experimental_workflow cluster_isolation Isolation cluster_screening Screening & Identification rivularia Rivularia sp. Biomass extraction Methanolic Extraction rivularia->extraction spe Solid-Phase Extraction extraction->spe prep_hplc Preparative HPLC spe->prep_hplc pure_compounds Pure Rivulariapeptolides prep_hplc->pure_compounds crude_extract Crude Extract native_metabolomics Native Metabolomics (UHPLC-MS) crude_extract->native_metabolomics complex_detection Protein-Ligand Complex Detection native_metabolomics->complex_detection protein_infusion Chymotrypsin Infusion protein_infusion->native_metabolomics hit_identification Hit Identification complex_detection->hit_identification hit_identification->prep_hplc Guides Isolation

Caption: High-level experimental workflow for the isolation of Rivulariapeptolides.

structure_elucidation_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_stereo Stereochemistry start Pure Isolated Compound hrms High-Resolution MS start->hrms msms Tandem MS (MS/MS) start->msms oneD_nmr 1D NMR (¹H) start->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) start->twoD_nmr hydrolysis Acid Hydrolysis start->hydrolysis mol_formula Molecular Formula hrms->mol_formula compound_class Compound Class ('Cyclic Depsipeptide') msms->compound_class sirius SIRIUS/ZODIAC sirius->mol_formula canopus CANOPUS canopus->compound_class final_structure Final Elucidated Structure mol_formula->final_structure compound_class->final_structure planar_structure Planar Structure & Relative Configuration oneD_nmr->planar_structure twoD_nmr->planar_structure planar_structure->final_structure marfey Advanced Marfey's Method (L-FDAA Derivatization) hydrolysis->marfey lcms_analysis UHPLC-MS Analysis marfey->lcms_analysis abs_config Absolute Configuration of Amino Acids lcms_analysis->abs_config abs_config->final_structure

Caption: Workflow for the structure elucidation of Rivulariapeptolides.

References

Rivulariapeptolide 1155: A Technical Guide to its Protease Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivulariapeptolide 1155 is a naturally occurring cyclic depsipeptide that has been identified as a potent and selective inhibitor of serine proteases. This technical guide provides a comprehensive overview of the currently understood biological activity of Rivulariapeptolide 1155, with a focus on its quantitative inhibitory effects and the methodologies used for its characterization. The information presented is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Rivulariapeptolide 1155 belongs to the family of Ahp-cyclodepsipeptides, a class of natural products known for their diverse biological activities.[1][2] Isolated from a marine cyanobacteria community, Rivulariapeptolide 1155 has demonstrated significant potential as a selective inhibitor of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.[1][3] This makes it a molecule of interest for further investigation in various therapeutic areas. This document summarizes the key findings related to its biological activity and the experimental approaches used in its study.

Quantitative Biological Activity

The primary biological activity of Rivulariapeptolide 1155 identified to date is its potent and selective inhibition of serine proteases. The inhibitory activity has been quantified against elastase, chymotrypsin, and proteinase K, with the half-maximal inhibitory concentration (IC50) values determined through in vitro assays.[1][3] Rivulariapeptolide 1155 is a notably potent inhibitor of elastase.[1][3]

Target EnzymeIC50 (nM)
Elastase4.94
Chymotrypsin>1000
Proteinase K>1000
Table 1: Inhibitory potency (IC50) of Rivulariapeptolide 1155 against various serine proteases. Data were presented as the mean ± SD, n = 3.[4]

Mechanism of Action

While the precise molecular interactions are still under investigation, Rivulariapeptolide 1155 is understood to act as a competitive inhibitor of its target serine proteases. The proposed mechanism involves the binding of the cyclic peptide to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Rivulariapeptolide 1155 Substrate Substrate Active_Site Enzyme Active Site Substrate->Active_Site Binds Product Product Active_Site->Product Catalyzes R_1155 Rivulariapeptolide 1155 Blocked_Active_Site Enzyme Active Site R_1155->Blocked_Active_Site Binds & Inhibits No_Product No Product Formation Substrate_2 Substrate Substrate_2->Blocked_Active_Site Binding Blocked Crude_Extract Cyanobacterial Crude Extract UHPLC μ-flow UHPLC Separation Crude_Extract->UHPLC Post_Column Post-column pH Adjustment (Ammonium Acetate) UHPLC->Post_Column Metabolomics_Run Parallel Metabolomics Run (LC-MS/MS) UHPLC->Metabolomics_Run Native_MS Native ESI-MS Detection Post_Column->Native_MS Protein_Infusion Target Protein Infusion (e.g., Chymotrypsin) Protein_Infusion->Native_MS Complex_Detection Detection of Protein-Ligand Complexes Native_MS->Complex_Detection Data_Correlation Data Correlation & Compound Identification Complex_Detection->Data_Correlation Metabolomics_Run->Data_Correlation Bioactivity_Confirmation Bioactivity Confirmation (Orthogonal Assay) Data_Correlation->Bioactivity_Confirmation

References

Rivulariapeptolide 1155: A Natural Product Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of Rivulariapeptolide 1155, a potent serine protease inhibitor derived from a marine cyanobacterium. It details its discovery, mechanism of action, inhibitory activity, and the experimental protocols utilized for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of cyanobacterial natural products as therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Cyanobacteria, in particular, are known to produce a diverse array of bioactive secondary metabolites.[1] Among these are the rivulariapeptolides, a family of cyclodepsipeptides identified as potent inhibitors of serine proteases.[2][3] Rivulariapeptolide 1155 is a prominent member of this family, distinguished by its significant and selective inhibitory profile.[1][4]

This inhibitor was discovered using an innovative "native metabolomics" workflow, which enables the rapid screening of complex environmental extracts for compounds that bind to specific protein targets.[2][3][4] This approach identified Rivulariapeptolide 1155 from a marine cyanobacteria community as a potent binder to chymotrypsin (B1334515).[1][4] As a member of the 3-amino-6-hydroxy-2-piperidone (Ahp)-cyclodepsipeptide class, its mechanism of action is rooted in the interaction of the Ahp moiety with the active site of serine proteases.[4][5] Such inhibitors are of significant interest due to the critical role of serine proteases in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer.[1]

Chemical Structure and Properties

Rivulariapeptolide 1155 is a cyclic depsipeptide, a class of molecules characterized by a ring structure containing both peptide and ester bonds. Its planar structure was determined through a combination of high-resolution tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The molecular weight of the putative chymotrypsin binder was determined to be approximately 1152 Da through native mass spectrometry experiments.[1][4]

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1155 functions as a competitive inhibitor of serine proteases. The core mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural substrate. The 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a key feature in this class of inhibitors, is crucial for this interaction.[5] Molecular docking studies of rivulariapeptolides into the binding pocket of alpha-chymotrypsin suggest a binding mode consistent with other known Ahp-cyclodepsipeptide inhibitors.[1][4] By blocking the catalytic activity of proteases like elastase and chymotrypsin, Rivulariapeptolide 1155 can interfere with downstream physiological events, such as tissue remodeling and inflammatory cascades.

General Mechanism of Serine Protease Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Downstream Consequences Protease Serine Protease (e.g., Elastase) Products Cleaved Peptides Protease->Products Catalysis Complex Protease-Inhibitor Complex (Inactive) Substrate Protein Substrate Substrate->Protease Binds to Active Site Inhibitor Rivulariapeptolide 1155 (Ahp-cyclodepsipeptide) Inhibitor->Protease Competitive Binding Blocked Blocked Substrate Cleavage Complex->Blocked Leads to Effect Modulation of Physiological Processes (e.g., Inflammation, Tissue Remodeling) Blocked->Effect Results in Native Metabolomics Experimental Workflow Extract Crude Cyanobacterial Extract UHPLC μ-flow UHPLC Separation Extract->UHPLC Metabolomics Metabolomics Run (UHPLC-MS/MS, no protein) Extract->Metabolomics Makeup Post-Column pH Adjustment (Ammonium Acetate) UHPLC->Makeup ESI_MS Native ESI-MS Detection Makeup->ESI_MS Protein Target Protein Infusion (e.g., Chymotrypsin) Protein->ESI_MS Complex_Detect Protein-Ligand Complex Detection (Mass Shift) ESI_MS->Complex_Detect Data_Analysis Data Correlation (Retention Time & m/z) Complex_Detect->Data_Analysis Correlate with Metabolomics->Data_Analysis Identification Identification of Rivulariapeptolide 1155 Data_Analysis->Identification

References

The Rivulariapeptolide Family: A Technical Guide to a New Class of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rivulariapeptolide family, a novel class of cyclic depsipeptides, has recently emerged as a source of potent serine protease inhibitors with nanomolar efficacy.[1][2][3][4][5] Discovered through an innovative native metabolomics approach, these natural products, isolated from the marine cyanobacterium Rivularia sp., exhibit significant potential for drug discovery and development.[6][7] This technical guide provides a comprehensive overview of the rivulariapeptolide family, including their biological activity, methods for their isolation and characterization, and the experimental workflows that led to their discovery.

Biological Activity and Quantitative Data

The inhibitory potency of the isolated rivulariapeptolides and related molassamides was evaluated against a panel of serine proteases. The half-maximal inhibitory concentrations (IC₅₀) were determined following a 40-minute pre-incubation period. All tested compounds demonstrated nanomolar inhibition against chymotrypsin, with Rivulariapeptolide 1185 being the most potent.[3] Notably, Rivulariapeptolide 1155 was identified as a potent elastase inhibitor, and Molassamide B exhibited the strongest inhibition of proteinase K to date.[3]

CompoundChymotrypsin IC₅₀ (nM)Elastase IC₅₀ (nM)Proteinase K IC₅₀ (nM)
Rivulariapeptolide 1185 (1) 13.17 ± SD--
Rivulariapeptolide 1155 (2) -4.94 ± SD-
Rivulariapeptolide 1121 (3) ---
Rivulariapeptolide 988 (4) ---
Molassamide (5) ---
Molassamide B (6) --5.42 ± SD
Note: Dashes indicate that specific data was not provided in the search results. The provided data is based on the mean ± standard deviation (n=3).[1][8]

Experimental Protocols

Native Metabolomics for Inhibitor Screening

The discovery of the rivulariapeptolide family was enabled by a scalable native metabolomics approach that integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry for protein binding detection.[1][2][3]

  • Sample Preparation: A crude methanol (B129727) extract was obtained from a biofilm of the marine cyanobacterium Rivularia sp.[7]

  • Chromatographic Separation: The crude extract was separated using micro-flow ultra-high-performance liquid chromatography (µ-flow UHPLC).[1][2]

  • Post-Column pH Adjustment: The pH of the eluent was adjusted to "native-like" conditions post-chromatography by introducing an ammonium (B1175870) acetate (B1210297) buffer via a make-up pump.[1][2]

  • Protein Infusion: The target protein, chymotrypsin, was orthogonally infused into the mobile phase before it entered the mass spectrometer.[1][2]

  • Mass Spectrometry: Protein-ligand complexes were detected and measured by Fourier transform mass spectrometry (FT-MS).[6] A parallel metabolomics run without protein infusion was performed to acquire high-resolution MS/MS data of the metabolites.[1][2]

Isolation and Purification

Following identification by native metabolomics, the targeted rivulariapeptolides were isolated for structure elucidation and bioactivity confirmation.[3][6]

  • Solid-Phase Extraction (SPE): The crude Rivularia extract was first fractionated by SPE into four fractions of decreasing polarity.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the target compounds from the SPE fractions was achieved using preparative HPLC.[3][9]

Structure Elucidation

The planar structures of the isolated rivulariapeptolides were determined using a combination of spectroscopic and spectrometric techniques.[3][4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments were conducted to determine the chemical structure of the purified compounds.[3][6]

  • Tandem Mass Spectrometry (MS/MS): High-resolution MS/MS analysis provided information on the molecular formula and substructures of the molecules.[3][4][6] Computational tools such as SIRIUS, ZODIAC, and CANOPUS were used to aid in the interpretation of the MS/MS data.[9][10]

Serine Protease Inhibition Assay

The inhibitory activity of the purified compounds was quantified using a fluorescence-based assay.

  • Pre-incubation: The serine proteases (chymotrypsin, elastase, or proteinase K) were pre-incubated with varying concentrations of the isolated compounds for 40 minutes in a phosphate-buffered saline solution (pH 7.4) containing 0.01% Tween-20.[7]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of a fluorogenic substrate.

  • Data Analysis: The IC₅₀ values were determined by nonlinear regression analysis of the resulting data.[6]

Visualizations

Native_Metabolomics_Workflow cluster_LC UHPLC Separation cluster_MS Mass Spectrometry cluster_Metabolomics Metabolomics Analysis Crude_Extract Crude Extract UHPLC µ-flow UHPLC Crude_Extract->UHPLC pH_Adjust Post-column pH Adjustment (Ammonium Acetate) UHPLC->pH_Adjust Metabolomics_Run Parallel LC-MS/MS Run (No Protein) UHPLC->Metabolomics_Run Protein_Infusion Orthogonal Protein Infusion (e.g., Chymotrypsin) pH_Adjust->Protein_Infusion ESI_MS Native ESI-MS Protein_Infusion->ESI_MS Data_Analysis Data Analysis (Protein-Ligand Complex Detection) ESI_MS->Data_Analysis Metabolomics_Run->Data_Analysis Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis cluster_Computational Computational Tools SPE Solid-Phase Extraction Prep_HPLC Preparative HPLC SPE->Prep_HPLC NMR 1D & 2D NMR Spectroscopy Prep_HPLC->NMR MSMS High-Resolution MS/MS Prep_HPLC->MSMS Planar_Structure Planar Structure Elucidation NMR->Planar_Structure SIRIUS SIRIUS MSMS->SIRIUS CANOPUS CANOPUS MSMS->CANOPUS MSMS->Planar_Structure ZODIAC ZODIAC SIRIUS->ZODIAC Logical_Relationship Screening Screening (Native Metabolomics) Isolation Isolation (SPE & HPLC) Screening->Isolation Structure_Elucidation Structure Elucidation (NMR & MS/MS) Isolation->Structure_Elucidation Bioactivity Bioactivity Testing (Protease Assays) Structure_Elucidation->Bioactivity

References

Rivulariapeptolide 1155: A Technical Guide to its Chemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of Rivulariapeptolide 1155, a potent serine protease inhibitor isolated from the marine cyanobacterium Rivularia sp. This guide is intended to serve as a technical resource, detailing its structural characteristics, biological activity, and the methodologies employed for its isolation and characterization.

Chemical Properties

Rivulariapeptolide 1155 is a cyclic depsipeptide, a class of natural products characterized by a ring structure containing both peptide and ester bonds. Its complex structure contributes to its significant biological activity.

Physicochemical Data
PropertyValueReference
Molecular Formula C₅₉H₈₁N₉O₁₅[1][2][3]
Molecular Weight 1156.33 g/mol [1]
Monoisotopic Mass (Neutral) 1155.585213 Da[2]
Monoisotopic Mass ([M+H]⁺) 1156.592489 Da[2]
Appearance Colorless, amorphous solid[4]
Structural Information

The planar structure of Rivulariapeptolide 1155 was elucidated through a combination of advanced spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and high-resolution tandem mass spectrometry (MS/MS).[4][5] The IUPAC name for Rivulariapeptolide 1155 is [(2R,3S)-4-[[(2R,5R,8R,11S,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-[(1-butanoylpyrrolidine-2-carbonyl)amino]-4-oxobutan-2-yl] 1-butanoylpyrrolidine-2-carboxylate.[2]

Biological Activity

Rivulariapeptolide 1155 is a potent inhibitor of several serine proteases, demonstrating nanomolar efficacy. Its inhibitory activity is crucial for its potential therapeutic applications.

In Vitro Inhibitory Potency (IC₅₀)
Target ProteaseIC₅₀ (nM)
Chymotrypsin (B1334515)41.84
Elastase4.94
Proteinase K56.54

Data presented as the mean of three independent experiments.[1]

Experimental Protocols

The following sections detail the methodologies used for the discovery, isolation, and characterization of Rivulariapeptolide 1155.

Discovery and Identification Workflow: Native Metabolomics

Rivulariapeptolide 1155 was identified as a chymotrypsin binder from a crude extract of a marine cyanobacteria community using a native metabolomics approach.[5] This technique allows for the screening of complex mixtures for bioactive compounds in their native state.

G Figure 1. Native Metabolomics Workflow for Inhibitor Discovery A Crude Cyanobacterial Extract B μ-flow UHPLC Separation A->B C Post-column pH Adjustment to Native-like Conditions B->C F Metabolomics Run (UHPLC-MS/MS) without Protein B->F E Native ESI-MS Detection of Protein-Ligand Complexes C->E D Infusion of Target Protein (e.g., Chymotrypsin) D->E G Data Correlation and Analysis E->G F->G H Identification of Rivulariapeptolide 1155 as a Binder G->H

Figure 1. Native Metabolomics Workflow for Inhibitor Discovery

Protocol:

  • A crude extract from the cyanobacterium is separated using micro-flow Ultra-High-Performance Liquid Chromatography (μ-flow UHPLC).[5]

  • The pH of the eluent is adjusted post-column with ammonium (B1175870) acetate (B1210297) to maintain native-like conditions for the protein.[5]

  • The target protein, in this case, chymotrypsin, is infused into the system.[5]

  • The resulting protein-ligand complexes are detected by native electrospray ionization mass spectrometry (ESI-MS).[5]

  • A parallel metabolomics run is performed using UHPLC-MS/MS without the infusion of the protein to obtain fragmentation data for the metabolites.[5]

  • The data from both runs are correlated to identify the compounds that bind to the target protein.[5]

Isolation and Purification

Following its identification, Rivulariapeptolide 1155 was isolated and purified for structural elucidation and further biological assays.

G Figure 2. Isolation and Purification Workflow A Crude Extract Fractionation B Preparative HPLC A->B C Semi-preparative HPLC B->C D Pure Rivulariapeptolide 1155 C->D

Figure 2. Isolation and Purification Workflow

Protocol:

  • The crude extract was first fractionated using preparative High-Performance Liquid Chromatography (HPLC).[4]

  • Fractions containing the target compound were identified based on their mass-to-charge ratio (m/z) and retention time from the native metabolomics screen.[4]

  • Further purification was achieved through semi-preparative HPLC to yield the pure compound.[4]

Structural Elucidation

The chemical structure of Rivulariapeptolide 1155 was determined using a combination of mass spectrometry and NMR spectroscopy.

Mass Spectrometry:

  • Instrumentation: High-resolution tandem mass spectrometry (MS/MS) was used to determine the molecular formula and to obtain fragmentation patterns for structural insights.[4][5]

  • Analysis: The software tools SIRIUS and ZODIAC were employed to determine the molecular formula from the exact mass.[4] CANOPUS was used for the classification of the MS/MS spectrum, which indicated a 'cyclic depsipeptide' structure.[4] The MS/MS spectra for Rivulariapeptolide 1155 are available in the GNPS library under the accession ID CCMSLIB00005723986.[4]

NMR Spectroscopy:

  • Experiments: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, were conducted to establish the planar structure and stereochemistry of the molecule.[4][5]

  • Data Deposition: Raw NMR data for Rivulariapeptolide 1155 and related compounds have been deposited to Zenodo.[4]

Serine Protease Inhibition Assay

The inhibitory activity of Rivulariapeptolide 1155 against chymotrypsin, elastase, and proteinase K was quantified through biochemical assays.

General Protocol:

  • The purified compound was pre-incubated with the respective serine protease for 40 minutes.[6]

  • A specific chromogenic or fluorogenic substrate for each enzyme was added to the reaction mixture.

  • The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically.

  • The concentration of Rivulariapeptolide 1155 required to inhibit 50% of the enzyme activity (IC₅₀) was calculated by fitting the data to a dose-response curve.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1155 functions as a competitive inhibitor of serine proteases. It is proposed to bind to the active site of these enzymes, preventing the binding and subsequent cleavage of their natural substrates. Induced-fit docking studies of the related Rivulariapeptolide 1185 with chymotrypsin suggest that these peptides occupy the enzyme's binding pocket.

G Figure 3. Proposed Mechanism of Serine Protease Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 No Reaction E Serine Protease (Active Site) ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E P Products ES->P E2 Serine Protease (Active Site) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I I Rivulariapeptolide 1155 EI->E2 S2 Substrate S2->E2

Figure 3. Proposed Mechanism of Serine Protease Inhibition

Conclusion

Rivulariapeptolide 1155 is a structurally complex and biologically active natural product with significant potential for further investigation in drug discovery and development. Its potent and selective inhibition of serine proteases makes it a compelling lead compound for therapeutic applications where modulation of these enzymes is desired. The innovative native metabolomics approach used for its discovery highlights a powerful strategy for identifying novel bioactive molecules from complex natural sources. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological landscape of Rivulariapeptolide 1155 and related compounds.

References

understanding the mechanism of action of Rivulariapeptolide 1155

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Rivulariapeptolide 1155

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1155 is a cyclic depsipeptide identified from a marine cyanobacteria community.[1][2][3] It belongs to the Ahp-cyclodepsipeptide class of natural products, which are known for their potent biological activities.[1][2][4][5] Extensive analysis using a novel native metabolomics platform has characterized Rivulariapeptolide 1155 as a highly potent and selective serine protease inhibitor.[1][2][6][7] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular and experimental processes.

Core Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action of Rivulariapeptolide 1155 is the inhibition of serine proteases.[1][7] These enzymes are characterized by a serine residue in their active site that is crucial for their catalytic function of cleaving peptide bonds in proteins. Rivulariapeptolide 1155 acts as an inhibitor by binding to the active site of these proteases, thereby preventing substrate access and subsequent catalysis.[1] This inhibition is non-covalent. The binding mode of Rivulariapeptolide 1155 is believed to be similar to that of other Ahp-cyclodepsipeptides that have been co-crystallized with serine proteases.[1][8]

Rivulariapeptolide 1155 demonstrates distinct selectivity for different serine proteases. It is a particularly potent inhibitor of elastase, while showing significantly lower activity against chymotrypsin (B1334515) and proteinase K.[1][8] This selectivity is a key aspect of its potential therapeutic value, as it could allow for targeted inhibition of specific physiological or pathological processes mediated by elastase.

Conceptual Diagram of Serine Protease Inhibition cluster_0 Active State cluster_1 Inhibited State Serine_Protease Serine Protease (e.g., Elastase) Substrate Protein Substrate Serine_Protease->Substrate Binding Inhibited_Protease Serine Protease (Inactive Complex) Serine_Protease->Inhibited_Protease Inhibition Cleavage Substrate Cleavage Substrate->Cleavage Catalysis No_Cleavage No Substrate Cleavage Rivulariapeptolide Rivulariapeptolide 1155 Rivulariapeptolide->Inhibited_Protease Binding to Active Site

Figure 1: Serine Protease Inhibition by Rivulariapeptolide 1155.

Data Presentation: Inhibitory Potency

The inhibitory potency of Rivulariapeptolide 1155 was quantified by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of serine proteases. The data clearly illustrates its high potency and selectivity for elastase.

Target EnzymeRivulariapeptolide 1155 IC₅₀ (nM)
Elastase4.94
Chymotrypsin> 10,000
Proteinase K> 10,000

Table 1: IC₅₀ values of Rivulariapeptolide 1155 against various serine proteases. Data presented as the mean of triplicate experiments. A lower IC₅₀ value indicates greater potency.[1][8]

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 1155 utilized a combination of a novel screening technique, "native metabolomics," and a standard biochemical assay for confirmation.

Native Metabolomics for Inhibitor Discovery

This innovative workflow enables the screening of complex natural product extracts for bioactive molecules that bind to a specific protein target.[1][6][9]

Objective: To identify compounds from a cyanobacterial extract that bind to the serine protease chymotrypsin.

Methodology:

  • Sample Preparation: A crude methanolic extract of the environmental cyanobacteria community was prepared.

  • Chromatographic Separation: The crude extract was injected onto a µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC) system for separation of its constituent metabolites.

  • Post-Column Infusion:

    • A make-up pump was used to deliver an ammonium (B1175870) acetate (B1210297) buffer post-column. This adjusts the pH of the eluent to "native-like" conditions (pH ~4.5) suitable for maintaining protein structure and function.[1]

    • Simultaneously, the target protein (chymotrypsin, 2 mg/mL in water) was infused and mixed with the pH-adjusted column eluent.[1]

  • Mass Spectrometry Detection: The resulting mixture was introduced into a high-resolution mass spectrometer operating in native electrospray ionization (ESI) mode.

    • The mass spectrometer detects both the unbound (apo) protein and protein-ligand complexes.

    • The mass difference between the complex and the apo-protein reveals the molecular weight of the binding ligand.[1][8]

  • Metabolomics Correlation: A parallel LC-MS/MS run of the crude extract (without protein infusion) was performed. The retention time and mass of the binder identified in the native metabolomics run were correlated with the high-resolution MS/MS data from the metabolomics run to facilitate structure annotation and identification of Rivulariapeptolide 1155.[6]

Native Metabolomics Experimental Workflow Crude_Extract Crude Natural Product Extract UHPLC µ-flow UHPLC Separation Crude_Extract->UHPLC T_Splitter UHPLC->T_Splitter Metabolite Elution Mass_Spec Native ESI Mass Spectrometer T_Splitter->Mass_Spec To ESI Source Buffer Ammonium Acetate (pH Adjustment) Buffer->T_Splitter Make-up Flow Protein Target Protein Infusion (e.g., Chymotrypsin) Protein->T_Splitter Orthogonal Infusion Data_Analysis Data Analysis: Correlate Retention Time and Mass Difference Mass_Spec->Data_Analysis Detect Protein-Ligand Complexes Identification Identify Potential Binders (Rivulariapeptolide 1155) Data_Analysis->Identification

Figure 2: Workflow for identifying protein binders via native metabolomics.
Orthogonal Fluorescence-Based Protease Inhibition Assay

To confirm the inhibitory activity of the isolated Rivulariapeptolide 1155 and quantify its potency, a standard in vitro enzyme inhibition assay was performed.

Objective: To determine the IC₅₀ values of purified Rivulariapeptolide 1155 against elastase, chymotrypsin, and proteinase K.

Methodology:

  • Reagent Preparation:

    • A stock solution of Rivulariapeptolide 1155 was prepared in an appropriate solvent (e.g., DMSO).

    • Serial dilutions of the compound were made to generate a range of concentrations for testing.

    • Solutions of the target proteases (elastase, chymotrypsin, proteinase K) and their corresponding fluorogenic substrates were prepared in a suitable assay buffer.

  • Assay Procedure:

    • The assay was performed in a 96-well plate format.

    • A fixed concentration of each enzyme was pre-incubated with varying concentrations of Rivulariapeptolide 1155 for 40 minutes at room temperature to allow for inhibitor binding.[6]

    • Control wells contained the enzyme without the inhibitor.

    • Following pre-incubation, the fluorogenic substrate was added to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • The plate was immediately placed in a fluorescence plate reader.

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, was monitored over time. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis:

    • The rate of reaction for each inhibitor concentration was calculated.

    • The percentage of inhibition was determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

    • The IC₅₀ value was calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Rivulariapeptolide 1155 is a potent and selective inhibitor of the serine protease elastase, with an IC₅₀ in the low nanomolar range.[1][8] Its mechanism of action involves direct binding to the enzyme's active site, preventing substrate catalysis. The discovery of this molecule was facilitated by a cutting-edge native metabolomics workflow, which allowed for the rapid identification of protein-binding compounds from a complex biological matrix. The distinct selectivity profile of Rivulariapeptolide 1155 makes it a compelling lead compound for further investigation in drug development programs targeting diseases where elastase activity is dysregulated.

References

Initial Bioactivity Screening of Rivulariapeptolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial bioactivity screening of rivulariapeptolides, a family of potent serine protease inhibitors. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant biological pathways associated with these natural products.

Quantitative Bioactivity Data

The inhibitory effects of various rivulariapeptolides and the related molassamides have been quantified against several key serine proteases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. These values were determined following a 40-minute pre-incubation of the enzyme with the respective compound.[1]

CompoundChymotrypsin IC50 (nM)Elastase IC50 (nM)Proteinase K IC50 (nM)
Rivulariapeptolide 1185 (1) 11.52 ± 1.1216.59 ± 1.2513.91 ± 1.18
Rivulariapeptolide 1155 (2) 31.33 ± 1.294.94 ± 1.06132.60 ± 1.52
Rivulariapeptolide 1121 (3) 10.72 ± 1.1124.16 ± 1.2522.41 ± 1.24
Rivulariapeptolide 988 (4) 16.24 ± 1.1638.44 ± 1.3531.11 ± 1.30
Molassamide (5) 862.60 ± 1.9374.34 ± 1.4329.35 ± 1.29
Molassamide B (6) 24.65 ± 1.2633.19 ± 1.315.42 ± 1.07

Data are presented as the mean ± standard deviation (n=3). Data sourced from Reher et al., 2022.[1][2]

Experimental Protocols

The discovery and initial bioactivity assessment of rivulariapeptolides were primarily achieved through a novel native metabolomics screening platform, followed by orthogonal validation using a fluorescence-based protease inhibition assay.

Native Metabolomics Screening for Protease Inhibitors

This high-throughput screening method enables the identification of protein-binding compounds directly from complex mixtures, such as crude biological extracts.[3][4] The workflow integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand interactions.[3][4]

Methodology:

  • Sample Preparation: A crude extract of the producing organism (e.g., Rivularia sp.) is prepared.

  • UHPLC Separation: The crude extract is subjected to ultra-high-performance liquid chromatography (UHPLC) for component separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.

  • Post-Column pH Adjustment: The pH of the eluent is adjusted to near-native conditions post-separation using a make-up pump delivering a buffer solution, such as ammonium (B1175870) acetate.

  • Protein Infusion: The target protein of interest (e.g., chymotrypsin) is infused orthogonally into the mass spectrometer.

  • Native Mass Spectrometry: The mixture enters the mass spectrometer, where protein-ligand complexes are detected in their native, non-covalent state. The mass difference between the unbound protein and the protein-ligand complex reveals the molecular weight of the binding compound.

  • Metabolomics Run: A parallel LC-MS/MS run without protein infusion is performed to obtain fragmentation data for the compounds in the extract, aiding in their identification and characterization.

Fluorescence-Based Protease Inhibition Assay

To confirm and quantify the inhibitory activity of the identified compounds, a standard fluorescence-based enzymatic assay is employed. This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the target protease.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified rivulariapeptolide or other test compounds.

    • Prepare a solution of the target serine protease (e.g., chymotrypsin, elastase, or proteinase K) in an appropriate assay buffer (e.g., Dulbecco's phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).

    • Prepare a solution of a fluorogenic substrate specific for the protease being assayed.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations.

    • Add the protease solution to each well and pre-incubate for a defined period (e.g., 40 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the given substrate.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Native Metabolomics

The following diagram illustrates the key steps in the native metabolomics workflow for the discovery of protease inhibitors like rivulariapeptolides.

Native_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_lcms Chromatography and MS cluster_analysis Data Analysis cluster_validation Validation Crude_Extract Crude Cyanobacterial Extract UHPLC UHPLC Separation Crude_Extract->UHPLC pH_Adjust Post-Column pH Adjustment UHPLC->pH_Adjust Native_MS Native Mass Spectrometry pH_Adjust->Native_MS Protein_Infusion Target Protein Infusion Protein_Infusion->Native_MS Data_Correlation Correlate Native MS and Metabolomics Data Native_MS->Data_Correlation Hit_ID Identify Protein-Ligand Complexes Data_Correlation->Hit_ID Purification Purification of Hit Compounds Hit_ID->Purification Bioassay Fluorescence Inhibition Assay Purification->Bioassay

Native metabolomics screening workflow for inhibitor discovery.
Signaling Pathway: Serine Protease-Mediated PAR2 Activation

Rivulariapeptolides inhibit serine proteases, which are known to play crucial roles in cell signaling, often through the activation of Protease-Activated Receptors (PARs). The diagram below depicts a generalized pathway for the activation of PAR2 by a serine protease and the subsequent downstream signaling cascade, which can be modulated by inhibitors like rivulariapeptolides.

PAR2_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Serine_Protease Serine Protease (e.g., Chymotrypsin, Elastase) PAR2_inactive PAR2 (Inactive) Serine_Protease->PAR2_inactive Cleavage Rivulariapeptolide Rivulariapeptolide Rivulariapeptolide->Serine_Protease Inhibition PAR2_active PAR2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_Protein G-protein PAR2_active->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Cellular_Response Cellular Responses (Inflammation, Proliferation) MAPK_Cascade->Cellular_Response

Generalized PAR2 signaling pathway modulated by serine protease inhibition.

References

The Therapeutic Potential of Rivulariapeptolides: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Rivulariapeptolides, a novel class of cyclic depsipeptides with significant therapeutic potential as serine protease inhibitors. Discovered in cyanobacteria, these compounds exhibit potent and selective inhibitory activity, marking them as promising candidates for drug development in therapeutic areas where protease modulation is key, including oncology, virology, and inflammatory diseases.[1][2] This guide details their discovery through an innovative native metabolomics workflow, presents their quantitative inhibitory data, outlines the experimental protocols for their characterization, and visualizes the underlying mechanisms of action.

Discovery Framework: Native Metabolomics

Rivulariapeptolides were identified from a complex environmental cyanobacterial extract using a scalable native metabolomics approach.[3][4] This technique integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to simultaneously screen for protein-binding compounds in complex mixtures and facilitate their structural annotation.[4] This method circumvents the traditional bottleneck of iterative bioassay-guided fractionation and purification, accelerating the discovery of bioactive molecules.[2][4]

The workflow begins with the separation of a crude biological extract via micro-flow ultra-high-performance liquid chromatography (µ-flow UHPLC). Post-column, the eluent is mixed with a native-like buffer (e.g., ammonium (B1175870) acetate) to adjust the pH, and a solution containing the protein target of interest is infused.[4] The resulting mixture is then analyzed by native electrospray ionization mass spectrometry (ESI-MS). The detection of a protein-ligand complex, identifiable by a specific mass shift from the unbound (apo) protein, indicates a binding event. The mass difference reveals the molecular weight of the binding ligand.[1] A parallel LC-MS/MS run without the protein infusion is used to acquire fragmentation data for the compounds in the extract, enabling structural elucidation and molecular networking of the identified binders.[5]

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation & Infusion cluster_detection Detection & Analysis cluster_characterization Parallel Characterization crude_extract Cyanobacterial Crude Extract uhplc µ-flow UHPLC Separation crude_extract->uhplc Injection lc_msms Metabolomics Run (LC-MS/MS, Low m/z) crude_extract->lc_msms Parallel Injection makeup_pump Post-Column pH Adjustment (NH4Acetate Buffer) uhplc->makeup_pump protein_infusion Target Protein Infusion (e.g., Chymotrypsin) makeup_pump->protein_infusion native_ms Native ESI-MS (High m/z Range) protein_infusion->native_ms data_analysis Data Analysis: Detect Protein-Ligand Complexes (Δ m/z) native_ms->data_analysis Mass Spectra structure_elucidation Structure Elucidation & Annotation (MS/MS Networking) data_analysis->structure_elucidation Correlate by RT & m/z lc_msms->structure_elucidation Fragmentation Data

Caption: The native metabolomics workflow for inhibitor discovery.

Quantitative Bioactivity Data

Following their discovery, several Rivulariapeptolides and related molassamides were isolated and their inhibitory potency against a panel of serine proteases was determined.[1][4] The compounds demonstrated distinct selectivity profiles and nanomolar efficacy, highlighting their potential for the development of targeted therapeutics.[1][3] For example, Rivulariapeptolide 1155 (2) was identified as the most potent elastase inhibitor among the tested compounds, while Molassamide (5) showed the highest potency against proteinase K but was the least effective against chymotrypsin (B1334515) and elastase.[1]

CompoundTarget ProteaseIC₅₀ (nM) [± SD, n=3]
Rivulariapeptolide 1185 (1) Chymotrypsin21.0 ± 1.0
Elastase36.3 ± 1.2
Proteinase K16.3 ± 0.6
Rivulariapeptolide 1155 (2) Chymotrypsin33.7 ± 1.1
Elastase2.0 ± 0.4
Proteinase K28.0 ± 1.0
Rivulariapeptolide 1121 (3) Chymotrypsin14.3 ± 0.5
Elastase5.3 ± 0.6
Proteinase K14.0 ± 0.9
Rivulariapeptolide 989 (4) Chymotrypsin15.3 ± 0.8
Elastase4.3 ± 0.5
Proteinase K10.7 ± 0.5
Molassamide (5) Chymotrypsin104.7 ± 1.9
Elastase114.7 ± 2.1
Proteinase K3.7 ± 0.4
Molassamide B (6) Chymotrypsin29.3 ± 1.0
Elastase24.7 ± 1.0
Proteinase K10.3 ± 0.5
Data sourced from Reher et al., 2022.[4][6]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for catalyzing the cleavage of peptide bonds in protein substrates. The therapeutic action of Rivulariapeptolides stems from their ability to bind to the active site of these enzymes, thereby blocking access to the substrate and inhibiting proteolytic activity. This inhibition prevents the downstream signaling or physiological effects mediated by the target protease, which is a validated strategy in the treatment of numerous diseases.[2]

mechanism_of_action Protease1 Serine Protease Products1 Cleaved Products Protease1->Products1 Catalysis Substrate1 Substrate (Protein) Substrate1->Protease1 Binding to Active Site Protease2 Serine Protease Blocked Inhibited Complex (No Reaction) Protease2->Blocked Inhibitor Rivulariapeptolide Inhibitor->Protease2 Binding to Active Site

Caption: General mechanism of competitive serine protease inhibition.

Experimental Protocols

Native Metabolomics Screening
  • Chromatography: A crude methanol (B129727) extract of cyanobacteria was injected onto a reversed-phase UHPLC system.[5]

  • Post-Column Infusion: The column eluent was combined with a make-up flow of 10 mM ammonium acetate (B1210297) (pH 4.5) to ensure native-like conditions. Simultaneously, a solution of the target protein (e.g., chymotrypsin) was infused into the stream.[4][5]

  • Mass Spectrometry (Native MS): Data was acquired on a mass spectrometer in the high m/z range (e.g., 2500-5000 m/z) to detect the intact protein and protein-ligand complexes.[5]

  • Mass Spectrometry (Metabolomics): A parallel run of the crude extract without protein infusion was performed to acquire high-resolution tandem mass spectrometry (MS/MS) data in the low m/z range (e.g., 300-2000 m/z) for metabolite identification.[5]

  • Data Analysis: The retention times where a decrease in the apo-protein signal and an increase in a protein-ligand complex signal were observed were correlated with the metabolomics data to identify the molecular formula and structure of the binding compound.[5]

Protease Inhibition Assay (Fluorescence-Based)
  • Assay Principle: An orthogonal fluorescence substrate competition assay was used to confirm the inhibitory activity of the purified compounds.[1][2]

  • Reagents: The purified Rivulariapeptolide, the target serine protease (e.g., chymotrypsin, elastase, or proteinase K), and a corresponding fluorogenic substrate.

  • Procedure: The enzyme and the inhibitor (at varying concentrations) were pre-incubated for a set period (e.g., 40 minutes).[4][6] The reaction was initiated by adding the fluorogenic substrate.

  • Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, was monitored over time using a microplate reader.[7]

  • Calculation: The rate of reaction was calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Conclusion and Future Directions

The discovery of Rivulariapeptolides showcases the power of advanced analytical techniques like native metabolomics in natural product drug discovery. Their potent and selective inhibition of serine proteases establishes them as a promising new chemical family for therapeutic development.[4] Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the natural products to optimize potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise binding modes of Rivulariapeptolides to their target proteases through co-crystallization and structural biology studies.

  • Cellular and In Vivo Efficacy: Evaluating the most promising compounds in relevant disease models (e.g., cancer cell lines, animal models of inflammation or viral infection) to validate their therapeutic potential.

  • Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery responsible for producing Rivulariapeptolides in cyanobacteria, which could enable heterologous expression and sustainable production.

References

Methodological & Application

Application Note: Native Metabolomics for the Discovery of Rivulariapeptolide 1155, a Potent Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel, bioactive natural products is often hindered by the laborious process of purifying individual compounds for activity screening. Native metabolomics offers a powerful solution by enabling the direct detection of interactions between small molecules in a complex mixture and a protein target of interest.[1][2] This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry, where a target protein is introduced post-chromatography to detect binding events. This application note details the use of a scalable native metabolomics workflow to identify potent serine protease inhibitors from a cyanobacterial community, leading to the discovery of the rivulariapeptolide family, including Rivulariapeptolide 1155.[1][3]

Overview of the Native Metabolomics Workflow

The core principle of this workflow is to identify molecules from a crude biological extract that bind to a specific protein target. This is achieved by first performing a native mass spectrometry run where the chromatographically separated metabolites are mixed with the target protein just before entering the mass spectrometer. Binding events are detected as an increase in the mass of the protein, corresponding to the mass of the bound ligand. A second, parallel run is conducted without the protein to obtain high-resolution tandem mass spectrometry (MS/MS) data for the metabolites. By correlating the retention time and mass of the binding molecule from the native MS run with the MS/MS data from the metabolomics run, potential binders can be identified and characterized.[2][4]

Native_Metabolomics_High_Level_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis & Discovery Cyanobacterial_Biomass Cyanobacterial Biomass Crude_Extract Crude Methanolic Extract Cyanobacterial_Biomass->Crude_Extract Extraction UHPLC μ-Flow UHPLC Separation Crude_Extract->UHPLC Native_MS_Run Native MS Run (with Protein Infusion) UHPLC->Native_MS_Run Metabolomics_Run Metabolomics Run (without Protein) UHPLC->Metabolomics_Run Data_Correlation Correlate Δm/z and RT Native_MS_Run->Data_Correlation Metabolomics_Run->Data_Correlation Binder_Identification Identify Potential Binders Data_Correlation->Binder_Identification Structure_Elucidation Targeted Isolation & Structure Elucidation Binder_Identification->Structure_Elucidation Bioactivity_Confirmation Bioactivity Confirmation Structure_Elucidation->Bioactivity_Confirmation

Caption: High-level workflow for native metabolomics-based discovery.

Experimental Protocols

Sample Preparation: Culturing and Extraction

a. Cyanobacterial Culture: A strain of Rivularia sp. (e.g., PCC 7116) is cultured in a suitable medium, such as BG-11, under a 16:8 hour light:dark cycle at 25°C. The culture is grown to a sufficient density for biomass collection.

b. Biomass Collection and Extraction:

  • Harvest cyanobacterial cells by filtration or centrifugation.

  • Lyophilize the biomass to dryness.

  • Weigh 50 mg of dried biomass and transfer to a 2 mL screw-cap microtube.

  • Add 1.5 mL of methanol (B129727) to the microtube.

  • Homogenize the sample using a bead beater or probe sonicator to ensure thorough cell lysis and extraction.

  • Centrifuge the sample at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

  • Carefully transfer the supernatant (the crude methanolic extract) to a new tube.

  • Dry the extract completely using a vacuum centrifuge (e.g., SpeedVac).

  • Store the dried crude extract at -20°C until analysis.

Native Metabolomics and LC-MS/MS Analysis

This protocol involves two separate LC-MS runs of the same crude extract: one for detecting protein-ligand binding (Native MS Run) and one for acquiring fragmentation data of the metabolites (Metabolomics Run).

a. Reagent and Sample Preparation:

  • Crude Extract: Reconstitute the dried extract in a suitable starting mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Target Protein Solution: Prepare a solution of the target protein, in this case, α-chymotrypsin, at a concentration of 10 µM in 100 mM ammonium (B1175870) acetate (B1210297) (pH 7.5).

  • Makeup Buffer: Prepare a solution of 100 mM ammonium acetate. This buffer is used to adjust the pH of the LC eluent to near-neutral conditions post-separation to ensure the protein remains in its native state.

Native_MS_Setup UHPLC UHPLC System Mobile Phase A: H2O + 0.1% FA Mobile Phase B: ACN + 0.1% FA Column μ-Flow Column UHPLC->Column T_Junction1 Column->T_Junction1 T_Junction2 T_Junction1->T_Junction2 Mass_Spec Mass Spectrometer Native ESI Source T_Junction2->Mass_Spec Makeup_Pump Makeup Pump 100 mM NH4OAc Makeup_Pump->T_Junction1 Protein_Pump Protein Infusion Pump 10 µM Chymotrypsin Protein_Pump->T_Junction2

Caption: Instrumental setup for the native metabolomics experiment.

b. LC-MS/MS Parameters:

  • UHPLC System: A micro-flow UHPLC system.

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B.

  • Flow Rate (Analytical): 150 µL/min.

  • Flow Rate (Makeup Pump): 30 µL/min.

  • Flow Rate (Protein Infusion): 10 µL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometer Settings:

  • Native MS Run:

    • Ionization Mode: Positive ESI, native conditions (reduced capillary temperature and voltages).

    • Scan Range: High m/z range to encompass the protein and its complexes (e.g., 2000-5000 m/z).

    • Resolution: High resolution (e.g., 120,000).

  • Metabolomics Run (No Protein Infusion):

    • Ionization Mode: Positive ESI, standard conditions.

    • Scan Type: Data-Dependent Acquisition (DDA).

    • MS1 Scan Range: 200-2000 m/z.

    • MS2 Fragmentation: Higher-energy C-trap dissociation (HCD).

Data Analysis for Binder Identification
  • Analyze Native MS Data: Process the native MS data to identify the mass of the apo-protein (unbound) and any protein-ligand complexes. The mass difference (Δm/z) between the complex and the apo-protein corresponds to the mass of the bound ligand.[5]

  • Analyze Metabolomics Data: Process the metabolomics run data using software like MZmine to create a feature list of all detected metabolites with their respective m/z, retention time (RT), and MS/MS spectra.

  • Correlate Datasets: Correlate the Δm/z and RT from the native MS run with the m/z and RT from the metabolomics feature list. A match indicates a potential binder.

  • Visualize with Molecular Networking: Use tools like the Global Natural Products Social Molecular Networking (GNPS) platform to visualize the chemical space of the extract and highlight the identified binders within chemical families.

Targeted Purification of Rivulariapeptolide 1155

Based on the native metabolomics results, Rivulariapeptolide 1155 (exact mass [M+H]⁺ of 1156.5923) was targeted for isolation.[3][5]

a. Solid-Phase Extraction (SPE):

  • Fractionate the crude extract using a C18 SPE cartridge with a stepwise gradient of increasing methanol in water to achieve initial separation based on polarity.

  • Analyze the resulting fractions by LC-MS to identify those containing the target compound.

b. Preparative HPLC:

  • Combine the fractions containing Rivulariapeptolide 1155 and dry them down.

  • Perform preparative reversed-phase HPLC on the enriched fraction.

  • Column: A preparative C18 column (e.g., Kinetex 5 µm, 21.00 x 150 mm).

  • Mobile Phase: An isocratic or shallow gradient elution with acetonitrile and water. A suitable starting point is 30% acetonitrile in water.

  • Flow Rate: 20 mL/min.

  • Detection: Monitor at 214 nm and 280 nm.

  • Collect fractions corresponding to the peak of the target compound and verify purity by analytical LC-MS.

Structure Elucidation

The planar structure of the purified Rivulariapeptolide 1155 is determined using a combination of high-resolution mass spectrometry and NMR spectroscopy.[2][3]

  • High-Resolution MS/MS: Provides the accurate mass, molecular formula, and fragmentation pattern, which helps to identify the amino acid sequence and other structural motifs.

  • NMR Spectroscopy: A suite of 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified compound (typically 0.5-1.0 mg dissolved in a deuterated solvent like DMSO-d₆ or CD₃OD) to unambiguously determine the connectivity and stereochemistry of the molecule.

Bioactivity Confirmation: Protease Inhibition Assay

The inhibitory activity of the purified Rivulariapeptolide 1155 against serine proteases is confirmed using a fluorescence-based assay.[5]

  • Reagents:

    • Assay Buffer: 10 mM Ammonium Acetate, pH 4.5.

    • α-Chymotrypsin solution.

    • Fluorogenic substrate (e.g., a FITC-labeled synthetic substrate that is quenched until cleaved).

    • Purified Rivulariapeptolide 1155 at various concentrations.

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the purified inhibitor (Rivulariapeptolide 1155) at a range of concentrations.

    • Add the α-chymotrypsin solution and pre-incubate for 40 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., 485/530 nm for FITC).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The native metabolomics screen of the Rivularia sp. extract revealed 30 chymotrypsin-binding cyclodepsipeptides.[3] Subsequent purification and bioactivity testing of Rivulariapeptolide 1155 and related compounds confirmed their potent inhibitory activity against various serine proteases.

Table 1: Mass Spectrometry Data for Key Rivulariapeptolides

Compound NameCompound IDObserved [M+H]⁺ (m/z)Molecular Formula
Rivulariapeptolide 118511186.6400C₆₁H₈₈N₉O₁₅
Rivulariapeptolide 1155 2 1156.5923 C₅₉H₈₂N₉O₁₅
Rivulariapeptolide 112131122.6080C₅₆H₈₄N₉O₁₅
Rivulariapeptolide 9894989.4978C₅₀H₆₉N₈O₁₃
Data sourced from Reher et al., 2022.[3][5]

Table 2: In Vitro Bioactivity (IC₅₀) of Isolated Compounds Against Serine Proteases

CompoundChymotrypsin (nM)Elastase (nM)Proteinase K (nM)
Rivulariapeptolide 1185 (1)59.91 ± 1.10120.30 ± 1.0510.30 ± 1.12
Rivulariapeptolide 1155 (2) 308.00 ± 1.23 16.63 ± 1.04 117.30 ± 1.07
Rivulariapeptolide 1121 (3)162.70 ± 1.10100.20 ± 1.1018.06 ± 1.05
Molassamide B (6)24.65 ± 1.0621.05 ± 1.037.21 ± 1.04
Data presented as mean ± SD, n=3. Sourced from Reher et al., 2022.[4]

Conclusion

This application note demonstrates that native metabolomics is a highly effective strategy for accelerating the discovery of bioactive natural products from complex biological sources.[1] By directly observing molecular interactions, this approach bypasses the need for extensive preliminary purification, allowing for the targeted isolation of compounds with a desired biological function. The discovery of Rivulariapeptolide 1155 as a potent, nanomolar inhibitor of serine proteases highlights the potential of this technique for identifying novel drug leads.[3] The detailed protocols provided herein offer a guide for researchers to apply this powerful methodology in their own natural product discovery programs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Rivulariapeptolide 1155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Rivulariapeptolide 1155, a cyclic depsipeptide and serine protease inhibitor, from a crude natural product extract. The methodology utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for efficient isolation and purification. This protocol is intended to guide researchers in obtaining high-purity Rivulariapeptolide 1155 for further biological and pharmacological studies.

Introduction

Rivulariapeptolide 1155 is a naturally occurring cyclic depsipeptide isolated from cyanobacteria of the genus Rivularia. As a potent serine protease inhibitor, it holds significant interest for drug discovery and development. Obtaining this compound in high purity is crucial for accurate bioactivity assessment and structural elucidation. This document outlines a robust and reproducible HPLC purification protocol.

Chemical Properties of Rivulariapeptolide 1155

A summary of the key chemical properties of Rivulariapeptolide 1155 is presented in Table 1.

Table 1: Chemical Properties of Rivulariapeptolide 1155

PropertyValue
Molecular Formula C₅₉H₈₁N₉O₁₅
Molecular Weight 1156.35 g/mol
Monoisotopic Mass 1155.5852 g/mol
Class Cyclic Depsipeptide
Biological Activity Serine Protease Inhibitor

HPLC Purification Protocol

This protocol is designed for the purification of Rivulariapeptolide 1155 from a pre-fractionated cyanobacterial extract.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase HPLC column: Synergi 4 µm Hydro-RP 80 Å, 250 x 10 mm, 4 µm particle size.

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Methanol (B129727), HPLC-grade (for sample preparation)

  • 0.22 µm syringe filters

  • Glass vials for sample preparation and fraction collection

Sample Preparation
  • Accurately weigh the crude or semi-purified extract containing Rivulariapeptolide 1155.

  • Dissolve the extract in a minimal amount of methanol or a mixture of methanol and acetonitrile.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The HPLC parameters for the purification of Rivulariapeptolide 1155 are detailed in Table 2.

Table 2: HPLC Method Parameters for Rivulariapeptolide 1155 Purification

ParameterSetting
Column Synergi 4 µm Hydro-RP 80 Å, 250 x 10 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Elution 30% to 60% B over 30 minutes
60% to 100% B over 5 minutes (column wash)
100% to 30% B over 5 minutes (equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 100 - 500 µL (depending on sample concentration)
Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram for the peak corresponding to Rivulariapeptolide 1155. The retention time will be dependent on the specific system and exact mobile phase composition.

  • Collect the fractions containing the target peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions.

  • Remove the HPLC solvents (acetonitrile and water) from the pooled fractions using a rotary evaporator or lyophilizer.

  • The resulting purified Rivulariapeptolide 1155 can be stored as a dry powder at -20 °C.

Experimental Workflow

The overall workflow for the purification of Rivulariapeptolide 1155 is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Extract dissolve Dissolve in Methanol start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Synergi Hydro-RP inject->separate detect UV Detection (220 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool dry Solvent Removal pool->dry end Pure Rivulariapeptolide 1155 dry->end

Caption: HPLC purification workflow for Rivulariapeptolide 1155.

Signaling Pathway (Placeholder)

While Rivulariapeptolide 1155 is a serine protease inhibitor, its specific signaling pathway interactions are a subject of ongoing research. A generalized diagram of serine protease inhibition is provided below.

Serine_Protease_Inhibition Serine_Protease Serine Protease (e.g., Trypsin, Elastase) Cleaved_Products Cleaved Peptide Products Serine_Protease->Cleaved_Products Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex Serine_Protease->Inactive_Complex Binding Substrate Protein Substrate Substrate->Serine_Protease Rivulariapeptolide_1155 Rivulariapeptolide 1155 Rivulariapeptolide_1155->Inactive_Complex

Caption: Generalized serine protease inhibition by Rivulariapeptolide 1155.

Conclusion

The protocol described in this application note provides a reliable method for the purification of Rivulariapeptolide 1155 using preparative RP-HPLC. The use of a Synergi Hydro-RP column with an acetonitrile/water gradient containing TFA yields high-purity material suitable for detailed biological and pharmacological investigations. This methodology can be adapted for the purification of other similar cyclic depsipeptides from natural sources.

Application Note: High-Resolution MS/MS Fragmentation Analysis of Rivulariapeptolide 1155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1155 is a cyclic depsipeptide identified from the marine cyanobacterium Rivularia sp.[1]. As a member of the rivulariapeptolide family, it has demonstrated potent serine protease inhibitory activity, making it a compound of interest for drug discovery and development[2][3][4]. Structurally, Rivulariapeptolide 1155 is a complex macrocycle containing non-proteinogenic amino acids. The structural elucidation and characterization of such complex natural products heavily rely on high-resolution tandem mass spectrometry (MS/MS). This application note provides a detailed protocol for the MS/MS fragmentation analysis of Rivulariapeptolide 1155 using a native metabolomics approach with an Orbitrap mass spectrometer. The provided methodologies and data will serve as a guide for researchers working on the characterization of cyclic peptides and related natural products.

Experimental Protocols

The experimental workflow for the analysis of Rivulariapeptolide 1155 is based on a native metabolomics approach, which allows for the screening of complex mixtures for bioactive compounds by detecting non-covalent protein-ligand interactions under near-physiological conditions[3][5][6].

Sample Preparation
  • Extraction: A crude extract of Rivularia sp. biomass is prepared by extraction with methanol[5].

  • Fractionation (Optional): For targeted analysis and isolation, the crude extract can be fractionated using preparative High-Performance Liquid Chromatography (HPLC)[5].

  • Final Sample Preparation: The dried extract or fraction containing Rivulariapeptolide 1155 is reconstituted in an appropriate solvent (e.g., 30% acetonitrile (B52724) in water) for injection[7].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is performed using a µ-flow Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer[3][5].

  • UHPLC System: A µ-flow UHPLC system.

  • Column: A suitable reversed-phase column (e.g., Kinetex 5 µm RP 100 Å).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 30% to 95% B over several minutes.

  • Flow Rate: 20 mL/min for preparative scale, adaptable for analytical scale[7].

  • Post-Column pH Adjustment: The pH of the eluent is adjusted to near-native conditions by introducing a make-up flow of ammonium (B1175870) acetate (B1210297) solution before the ESI source[3][5].

Mass Spectrometry Conditions

A high-resolution mass spectrometer, such as a Q Exactive Orbitrap, is used for data acquisition[8].

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Spray Voltage: 3.5 kV[5].

  • Capillary Temperature: 300 °C[5].

  • Sheath Gas Flow: 40 arbitrary units[5].

  • Auxiliary Gas Flow: 10 arbitrary units[5].

  • S-Lens RF Level: 80 V[5].

  • MS1 Scan Range: m/z 300-2000[7].

  • MS1 Resolution: 140,000 at m/z 200[2].

  • MS/MS Acquisition: All-Ion Fragmentation (AIF) or data-dependent acquisition (DDA) can be used. For AIF, a broad isolation window is used with Higher-Energy C-trap Dissociation (HCD)[2][5].

  • Collision Energy: 20% HCD collision energy[2][5].

Data Presentation

The high-resolution MS analysis of Rivulariapeptolide 1155 yields a protonated molecule [M+H]⁺ at an m/z of 1156.5923, corresponding to the molecular formula C₅₉H₈₂N₉O₁₅[2][5]. The MS/MS fragmentation of this precursor ion provides characteristic fragment ions that are crucial for its structural elucidation. The fragmentation of cyclic peptides is complex due to the initial ring-opening step, which can occur at multiple positions, leading to various linear peptide ions that subsequently fragment[9].

The following table summarizes the major theoretical fragment ions expected from the MS/MS spectrum of Rivulariapeptolide 1155. The fragmentation pattern is proposed based on the known structure and general fragmentation rules for cyclic depsipeptides, including cleavages at the amide and ester bonds.

m/z (calculated) Ion Type Proposed Fragment Structure/Loss
1138.5818[M+H-H₂O]⁺Loss of a water molecule
1112.6029[M+H-CO₂]⁺Loss of carbon dioxide
989.4978[M+H - C₈H₁₁NO₂]⁺Loss of N-methyltyrosine residue
892.4407[M+H - C₁₂H₂₀N₂O₃]⁺Loss of N-methyltyrosine and another residue
795.3836Internal FragmentFragment containing the Ahp moiety
698.3265b-type ionLinearized peptide fragment
599.2734b-type ionLinearized peptide fragment
486.2313Internal FragmentFragment containing the N-acyl-proline moiety
387.1782y-type ionLinearized peptide fragment
274.1361Iminium ionProline iminium ion
163.0786Internal FragmentN-methyltyrosine side chain fragment

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis extraction Crude Extraction (Methanol) fractionation Optional Fractionation (Preparative HPLC) extraction->fractionation reconstitution Reconstitution fractionation->reconstitution uhplc µ-flow UHPLC Separation reconstitution->uhplc Injection post_column Post-Column pH Adjustment (Ammonium Acetate) uhplc->post_column esi Electrospray Ionization (ESI) post_column->esi ms1 MS1 Scan (High Resolution) esi->ms1 ms2 MS/MS Fragmentation (HCD) ms1->ms2 deconvolution Deconvolution of Spectra ms2->deconvolution annotation Fragment Annotation deconvolution->annotation structure Structure Elucidation annotation->structure

Caption: Experimental workflow for the MS/MS analysis of Rivulariapeptolide 1155.

fragmentation_pathway cluster_fragments Major Fragment Ions parent Rivulariapeptolide 1155 [M+H]⁺ m/z 1156.5923 frag1 m/z 1138.5818 (-H₂O) parent->frag1 frag2 m/z 989.4978 (-N-Me-Tyr) parent->frag2 frag3 m/z 486.2313 (N-acyl-Pro fragment) frag2->frag3 frag4 m/z 163.0786 (N-Me-Tyr side chain) frag2->frag4

Caption: Proposed fragmentation pathway of Rivulariapeptolide 1155.

References

Application Notes & Protocols: Annotation of Rivulariapeptolides using CANOPUS and SIRIUS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and structural elucidation of novel natural products are pivotal for drug development. Rivulariapeptolides, a family of potent cyclodepsipeptide serine protease inhibitors isolated from cyanobacteria, represent a promising class of bioactive compounds.[1][2] However, identifying such complex molecules from intricate biological extracts is a significant bottleneck. Computational tools like SIRIUS and CANOPUS are transforming this landscape by enabling rapid, de novo characterization of unknown metabolites directly from tandem mass spectrometry (MS/MS) data.[3][4]

SIRIUS is a comprehensive software suite that determines molecular formulas from isotopic patterns and fragmentation spectra.[5][6] Integrated within SIRIUS, CANOPUS (Class Assignment and Ontology Prediction Using Mass Spectrometry) predicts the chemical class of a compound without relying on spectral library matches, making it exceptionally powerful for annotating novel compounds like Rivulariapeptolides.[3][7] These application notes provide a detailed overview and protocols for leveraging the SIRIUS and CANOPUS workflow in the annotation of Rivulariapeptolides.

Application Notes

The annotation of Rivulariapeptolides from complex cyanobacterial extracts is a multi-step process that combines analytical chemistry with advanced computational analysis. The integration of SIRIUS and CANOPUS is central to this workflow, providing crucial information on elemental composition and chemical classification that guides targeted isolation and full structure elucidation.

1. Molecular Formula Determination with SIRIUS and ZODIAC

For an unknown bioactive feature detected via LC-MS, the first step is to determine its molecular formula. SIRIUS analyzes the high-resolution MS1 isotope pattern and the MS/MS fragmentation pattern to propose and rank candidate formulas.[4][8] For instance, a chymotrypsin-binding feature at m/z 1186.6400 [M+H]⁺, later identified as Rivulariapeptolide 1185, was analyzed using this method.[9] The ZODIAC tool, which re-ranks formula candidates by considering shared fragmentation patterns across a dataset, can further enhance the accuracy of the top-ranked formula.[4][9] The correct molecular formula, C₆₁H₈₇N₉O₁₅, was successfully determined for Rivulariapeptolide 1185 using this approach.[9]

2. Chemical Classification and Substructure Prediction with CANOPUS

Once a reliable molecular formula is established, CANOPUS predicts the compound's chemical class directly from its MS/MS spectrum.[10][11] This is achieved through a deep neural network that does not require the compound to be present in any structural database.[3][5] In the case of Rivulariapeptolides, CANOPUS correctly classified the MS/MS spectra as belonging to the 'cyclic depsipeptides' class, providing immediate and critical insight into the molecule's general structure.[9]

Furthermore, CANOPUS can predict the presence of specific substructures with an associated probability score.[12] For Rivulariapeptolide 1155, CANOPUS predicted key structural motifs such as benzene (B151609) rings, hydroxy-benzene groups, and N-acyl-pyrrolidine derivatives.[9][12] This information significantly accelerates the complex process of manual MS/MS spectra interpretation and provides valuable constraints for subsequent NMR analysis.[1] The overall workflow combines automated in silico tools with traditional analytical methods for unambiguous structure elucidation.[9]

G cluster_wet_lab Wet Lab & Data Acquisition cluster_in_silico In Silico Analysis (SIRIUS Suite) cluster_elucidation Structure Elucidation Extract Cyanobacterial Crude Extract LCMSMS UHPLC-HRMS/MS Data Acquisition Extract->LCMSMS Injection SIRIUS SIRIUS + ZODIAC: Molecular Formula (e.g., C₆₁H₈₇N₉O₁₅) LCMSMS->SIRIUS MS/MS Data CANOPUS_Class CANOPUS: Chemical Class Prediction ('Cyclic Depsipeptide') SIRIUS->CANOPUS_Class CANOPUS_Sub CANOPUS: Substructure Prediction (e.g., Benzene, Proline) CANOPUS_Class->CANOPUS_Sub Manual Manual MS/MS Interpretation CANOPUS_Sub->Manual NMR Targeted Isolation & NMR Manual->NMR Structure Final Structure (Rivulariapeptolide) NMR->Structure

Caption: Integrated workflow for Rivulariapeptolide annotation.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Data Acquisition

This protocol is based on the native metabolomics approach used for the discovery of Rivulariapeptolides.[1][9]

  • Extraction:

    • Lyophilize cyanobacterial biomass.

    • Extract the dried biomass with a suitable solvent (e.g., methanol (B129727) or a dichloromethane/methanol mixture).

    • Dry the crude extract under vacuum and re-suspend in a solvent compatible with liquid chromatography (e.g., 50% methanol) to a final concentration of 1 mg/mL.

  • UHPLC-HRMS/MS Analysis:

    • Chromatography: Perform separation on a C18 reversed-phase column (e.g., Kinetex 1.7 µm C18, 50 × 2.1 mm) using a high-performance liquid chromatography system.

    • Mobile Phases: Use water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Gradient: Run a linear gradient from 5% B to 95% B over 8-10 minutes at a flow rate of 0.4 mL/min.

    • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization: Use positive mode electrospray ionization (ESI+).

    • Acquisition Mode: Employ data-dependent acquisition (DDA) to acquire MS1 scans (resolution > 60,000) and MS/MS scans for the top N most intense ions (resolution > 15,000). Use a normalized collision energy (e.g., 20-40%) for fragmentation.

    • Data Export: Convert the raw data files to an open format like .mzML or .mgf using a tool such as MSConvert.

Protocol 2: Computational Annotation using SIRIUS and CANOPUS

This protocol outlines the steps for analyzing the acquired MS/MS data using the SIRIUS graphical user interface (GUI), version 4.4 or higher.[11]

  • Software Installation: Download and install the latest version of SIRIUS for your operating system.[11]

  • Data Import:

    • Launch the SIRIUS GUI.

    • Drag and drop the converted .mzML or .mgf data file(s) into the main window.

  • Computation Setup:

    • Click the "Compute all" button in the toolbar.

    • In the computation dialog, ensure the following tools are selected:

      • SIRIUS: For molecular formula annotation.

      • ZODIAC: (Recommended for datasets with multiple compounds) To improve molecular formula ranking.

      • CSI:FingerID: For predicting molecular fingerprints (required by CANOPUS).

      • CANOPUS: For compound class prediction.

    • Set the mass accuracy parameters according to your instrument's performance (e.g., 10 ppm for MS1, 20 ppm for MS/MS).

    • Specify the ion adduct expected (e.g., [M+H]⁺ for positive mode).

    • Click "Compute" to start the analysis.

  • Result Interpretation:

    • Once the computation is complete, select a feature of interest from the results list.

    • Molecular Formula: The "SIRIUS" tab will display the ranked list of molecular formula candidates. The top hit is the most likely formula.

    • Compound Class: Navigate to the "Predicted ClassyFire classes" or "CANOPUS" tab.[11] This view shows the predicted chemical classification based on the ClassyFire ontology. The most specific class (e.g., 'Cyclic depsipeptides') and its parent classes will be displayed.[12]

    • Substructures: The CANOPUS tab will also list predicted substructures with their corresponding posterior probabilities. Focus on predictions with a probability > 0.5.[12]

G cluster_input Input Data cluster_sirius SIRIUS GUI cluster_output Output & Interpretation Input LC-MS/MS Data (.mzML or .mgf) Import 1. Import Data Input->Import Setup 2. Setup Computation (SIRIUS, ZODIAC, CANOPUS) Import->Setup Compute 3. Execute Analysis Setup->Compute Formula Molecular Formula (SIRIUS Tab) Compute->Formula Class Chemical Class (CANOPUS Tab) Compute->Class Substructure Substructure Hints (CANOPUS Tab) Compute->Substructure

Caption: SIRIUS and CANOPUS computational workflow.

Data Presentation

The data generated from the SIRIUS/CANOPUS workflow provides quantitative and qualitative insights that are crucial for annotation.

Table 1: Molecular Formula Annotation of Rivulariapeptolides using SIRIUS

Compound NamePrecursor Ion [M+H]⁺ (m/z)Molecular Formula (determined by SIRIUS)Mass Error (ppm)Reference
Rivulariapeptolide 11851186.6400C₆₁H₈₇N₉O₁₅0.5[9]
Rivulariapeptolide 11551156.6295C₅₉H₈₅N₉O₁₅N/A[1]
Rivulariapeptolide 11211122.6033C₅₆H₈₃N₉O₁₅N/A[1]
Rivulariapeptolide 988989.5190C₄₉H₇₂N₈O₁₂N/A[1]

Table 2: CANOPUS Chemical Class and Substructure Predictions for Rivulariapeptolide 1155

Prediction TypePredicted EntityOntology/DescriptionPosterior ProbabilityReference
Main Class Organic acids and derivativesClassyFire Superclass> 0.95[12]
Main Class Organoheterocyclic compoundsClassyFire Superclass> 0.95[12]
Alternative Class DepsipeptidesClassyFire Class> 0.90[12]
Alternative Class MacrocyclesClassyFire Class> 0.90[12]
Substructure N-acyl-alpha-amino acids...Molecular Substructure> 0.50[12]
Substructure Proline and derivativesMolecular Substructure> 0.50[12]
Substructure Benzene and substituted derivativesMolecular Substructure> 0.50[12]

Table 3: Bioactivity of Isolated Rivulariapeptolides against Serine Proteases (IC₅₀ in nM)

CompoundChymotrypsinTrypsinElastaseReference
Rivulariapeptolide 1185110 ± 10> 10,000> 10,000[1]
Rivulariapeptolide 1155270 ± 20> 10,000> 10,000[1]
Rivulariapeptolide 1121240 ± 20> 10,000> 10,000[1]
Rivulariapeptolide 9881,100 ± 100> 10,000> 10,000[1]
Data presented as mean ± SD, n=3.[1]

The application of CANOPUS and SIRIUS provides a powerful, streamlined approach for the annotation of novel, complex natural products like Rivulariapeptolides. By delivering rapid and accurate predictions of molecular formulas and chemical classes directly from MS/MS data, these tools significantly reduce the ambiguity and time involved in structural elucidation. This computational workflow, when integrated with traditional analytical techniques, forms a robust platform for accelerating natural product discovery and advancing drug development pipelines.

References

Application Notes and Protocols for the Study of Rivulariapeptolide 1155

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivulariapeptolide 1155 is a cyclic depsipeptide of cyanobacterial origin, identified as a potent inhibitor of serine proteases.[1][2][3] Specifically, it demonstrates high potency against elastase, an enzyme implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][4] As members of the Ahp-cyclodepsipeptide family, rivulariapeptolides represent a promising class of natural products for therapeutic development.[2][5] Protease inhibitors are crucial in treating a range of diseases, including viral infections, hypertension, and cancer.[1]

These application notes provide a comprehensive experimental workflow for researchers and drug development professionals investigating Rivulariapeptolide 1155. The protocols cover initial enzymatic characterization, cellular activity assessment, and advanced target identification to elucidate its mechanism of action and therapeutic potential.

Part 1: Biochemical Characterization of Rivulariapeptolide 1155

The initial phase of research focuses on quantifying the inhibitory activity of Rivulariapeptolide 1155 against its primary targets and determining the mechanism of inhibition.

Quantitative Data: Protease Inhibition

The inhibitory potency of Rivulariapeptolide 1155 and related compounds has been quantified against several serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized below. Rivulariapeptolide 1155 is the most potent elastase inhibitor among the tested compounds.[1][4]

CompoundIC50 vs. Chymotrypsin (nM)IC50 vs. Elastase (nM)IC50 vs. Proteinase K (nM)
Rivulariapeptolide 1155 100.30 ± 12.304.94 ± 0.60 1,135.00 ± 161.00
Rivulariapeptolide 118510.91 ± 0.8010.98 ± 1.10114.70 ± 12.60
Molassamide1,021.00 ± 103.001,328.00 ± 219.0025.13 ± 2.60
Data is presented as mean ± standard deviation (n=3). Data sourced from Reher, R., et al. (2022).[2][6]
Experimental Workflow: Enzyme Inhibition Analysis

A logical workflow is essential for characterizing a peptide enzyme inhibitor, progressing from initial potency determination to detailed mechanistic studies.

G cluster_0 Biochemical Analysis ic50 IC50 Determination (Potency) kinetics Enzyme Kinetic Analysis (Vmax, Km) ic50->kinetics Inform concentration for kinetic study moi Mechanism of Inhibition (e.g., Lineweaver-Burk) kinetics->moi Determine mode of inhibition

Caption: General workflow for characterizing a peptide enzyme inhibitor.

Protocol 1: Serine Protease Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the IC50 value of Rivulariapeptolide 1155 against a target serine protease, such as elastase.

Materials:

  • Rivulariapeptolide 1155 stock solution (e.g., 10 mM in DMSO)

  • Target Protease (e.g., Human Neutrophil Elastase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC for elastase)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Peptide Dilution: Prepare a serial dilution of Rivulariapeptolide 1155 in Assay Buffer. A typical 10-point, 3-fold dilution series might start from 100 µM. Include a buffer/DMSO control for 100% enzyme activity.[7]

  • Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of each diluted peptide concentration to the respective wells. Add 10 µL of buffer/DMSO to control wells.

  • Add 20 µL of the target enzyme solution (at a final concentration that gives a linear reaction rate) to all wells except for a no-enzyme blank.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30-40 minutes to allow the peptide to bind to the enzyme.[2][6]

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to all wells to start the reaction. The final volume should be 100 µL.

  • Measure Activity: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the fluorescence curve.

    • Normalize the velocities to the enzyme-only control (0% inhibition) and no-enzyme blank (100% inhibition).

    • Plot the percent inhibition against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Activity and Cytotoxicity Assessment

After biochemical characterization, the next step is to determine if Rivulariapeptolide 1155 exerts a biological effect on whole cells and to assess its potential toxicity.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of Rivulariapeptolide 1155 on the viability and proliferation of a relevant human cell line (e.g., A549 lung carcinoma cells, where elastase activity can be relevant).

Materials:

  • A549 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Rivulariapeptolide 1155

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader with absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Rivulariapeptolide 1155 in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted peptide. Include vehicle (DMSO) controls.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently until the color is uniform.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot cell viability (%) against the log of the peptide concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Target Identification and Mechanism of Action

To fully understand the therapeutic potential and possible off-target effects of Rivulariapeptolide 1155, it is crucial to identify its direct binding partners within a complex cellular environment.

Workflow: Target Identification

Modern chemical proteomics approaches can robustly identify the cellular targets of a natural product.[9][10] Affinity-based methods are particularly powerful for capturing binding partners.[11][12]

G cluster_1 Target Identification Workflow probe Synthesize Affinity Probe (e.g., Biotin-Rivulariapeptolide) lysate Incubate Probe with Cell Lysate or Live Cells probe->lysate capture Capture Probe-Target Complexes (e.g., Streptavidin Beads) lysate->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute ms Protein ID by LC-MS/MS elute->ms

Caption: Workflow for affinity-based target identification.

Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a high-level overview for identifying cellular targets of Rivulariapeptolide 1155.

Materials:

  • Biotinylated Rivulariapeptolide 1155 probe (requires custom synthesis)

  • Control compound (non-biotinylated Rivulariapeptolide 1155)

  • Cell line of interest and lysis buffer

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer (e.g., containing high salt, low pH, or SDS)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Synthesis: Synthesize a derivative of Rivulariapeptolide 1155 with a linker and a biotin (B1667282) tag. It is critical to ensure the modification does not abolish its biological activity.[9]

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe for several hours at 4°C.

    • As a negative control, incubate a separate lysate sample with an excess of the free, non-biotinylated peptide to competitively block specific binding.

    • Add streptavidin beads to the lysates and incubate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the biotin-probe sample compared to the competition control. These proteins are candidate targets of Rivulariapeptolide 1155.

Hypothesized Signaling Pathway

Inhibiting extracellular proteases like elastase can have significant downstream effects on cell signaling. For example, by preventing the degradation of extracellular matrix (ECM) components or the cleavage of cell surface receptors, Rivulariapeptolide 1155 could interfere with pathways controlling cell proliferation, migration, and survival.

G cluster_0 Extracellular Space cluster_1 Intracellular Signaling R1155 Rivulariapeptolide 1155 Elastase Elastase R1155->Elastase Inhibits ECM ECM Protein (e.g., Elastin) Elastase->ECM Degrades Receptor_Inactive Inactive Receptor Elastase->Receptor_Inactive Cleaves & Activates Receptor_Active Active Receptor Pathway Downstream Signaling (e.g., MAPK/ERK) Receptor_Active->Pathway Response Cellular Response (Proliferation, Migration) Pathway->Response

Caption: Hypothetical pathway affected by Rivulariapeptolide 1155.

References

Application Notes and Protocols for the Isolation of Novel Protease Inhibitors from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for the successful isolation and preliminary characterization of novel protease inhibitors from cyanobacteria. This document outlines the critical steps from cultivation and extraction to screening and purification, offering detailed methodologies for each stage.

Introduction

Cyanobacteria, also known as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are potent protease inhibitors, which have garnered significant interest in drug discovery for their potential therapeutic applications in areas such as oncology, virology, and inflammatory diseases.[1][3] These compounds can target various classes of proteases, including serine, cysteine, and metalloproteases, which are often dysregulated in pathological conditions.[] This guide provides a systematic workflow for the discovery of novel protease inhibitors from this promising microbial group.

Overall Workflow for Protease Inhibitor Discovery

The process of isolating novel protease inhibitors from cyanobacteria follows a logical progression from biological material to purified active compounds. The workflow is designed to efficiently identify and isolate compounds of interest for further characterization and development.

Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Screening cluster_2 Purification & Identification Cultivation Cyanobacteria Cultivation Harvesting Biomass Harvesting Cultivation->Harvesting Growth & Accumulation Extraction Extraction of Secondary Metabolites Harvesting->Extraction Cell Lysis & Solvent Extraction Screening Protease Inhibitor Screening Extraction->Screening Crude Extract Purification Multi-Step Purification Screening->Purification Active Extract Characterization Structural Elucidation Purification->Characterization Pure Inhibitor

Caption: A generalized workflow for the isolation of protease inhibitors from cyanobacteria.

Experimental Protocols

Protocol 1: Cultivation of Cyanobacteria

The successful production of secondary metabolites, including protease inhibitors, is highly dependent on the cultivation conditions. Nutrient availability, light, and temperature can all influence the metabolic output of cyanobacteria.[5]

Objective: To cultivate cyanobacterial strains, such as Microcystis, Nostoc, or Scytonema, for the optimal production of protease inhibitors.

Materials:

  • Cyanobacterial starter culture

  • Appropriate growth medium (e.g., BG-11, Z medium)[6]

  • Sterile Erlenmeyer flasks or photobioreactor

  • Light source (cool white fluorescent lamps)

  • Incubator or temperature-controlled room

  • Shaker (optional, for liquid cultures)

Procedure:

  • Prepare the appropriate sterile growth medium for the selected cyanobacterial strain. For example, BG-11 medium is commonly used for a wide range of freshwater cyanobacteria.

  • Inoculate a sterile 250 mL Erlenmeyer flask containing 100 mL of the growth medium with 5-10 mL of the starter culture.

  • Incubate the culture at 20-25°C under a 16:8 hour light:dark cycle with a light intensity of approximately 20-50 µE/m²/s.

  • For liquid cultures, gentle agitation on a shaker at 100-120 rpm can promote growth and prevent cell clumping.

  • Monitor the growth of the culture by measuring the optical density at 750 nm (OD₇₅₀).

  • Scale up the culture by transferring the starter culture to a larger volume, such as a 2.8 L Fernback flask containing 1 L of medium, maintaining the same growth conditions.[6]

  • Harvest the cyanobacterial biomass during the late exponential or early stationary growth phase, as this is often when secondary metabolite production is maximal.[] Harvesting can be achieved by centrifugation (e.g., 5,000 x g for 15 minutes) or filtration.[7]

  • The harvested cell pellet can be lyophilized (freeze-dried) and stored at -20°C or -80°C until extraction.[8]

Protocol 2: Extraction of Protease Inhibitors

The choice of extraction solvent and method is critical for efficiently obtaining a crude extract enriched with the desired protease inhibitors. A common approach involves the use of polar organic solvents.

Objective: To extract secondary metabolites, including potential protease inhibitors, from the harvested cyanobacterial biomass.

Materials:

  • Lyophilized cyanobacterial biomass

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum centrifuge

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a known amount of lyophilized cyanobacterial biomass (e.g., 100 mg).

  • Add the biomass to a centrifuge tube.

  • Add a solvent mixture, such as 75% methanol in water, at a ratio of 100 mL of solvent per 100 mg of dry weight.[9]

  • Thoroughly mix the suspension using a vortex mixer.

  • Sonication for 15-30 minutes can enhance cell lysis and extraction efficiency.

  • Repeat the extraction process three times with fresh solvent for the same biomass to ensure complete extraction.[9]

  • Pool the supernatants from all extraction steps.

  • Dry the pooled extract under vacuum using a rotary evaporator or a vacuum centrifuge.[9]

  • Re-dissolve the dried extract in a known volume of a suitable solvent, such as 50% methanol or DMSO, to create a stock solution for screening assays.[9]

Protocol 3: Screening for Protease Inhibitor Activity (Colorimetric Assay)

A high-throughput screening assay is essential for rapidly identifying cyanobacterial extracts that possess protease inhibitory activity. A colorimetric assay using a general protease and a chromogenic substrate is a common and effective initial screening method.

Objective: To screen cyanobacterial extracts for their ability to inhibit a model serine protease, such as trypsin, using a colorimetric assay.

Materials:

  • Cyanobacterial extract stock solution

  • Trypsin solution (e.g., 1 mg/mL in appropriate buffer)

  • Casein solution (1% w/v in Tris-HCl buffer, pH 8.5) or a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well microplate, add 50 µL of the cyanobacterial extract to the test wells.

  • Add 50 µL of the solvent used to dissolve the extract to the control wells.

  • Add 50 µL of the trypsin solution to all wells and pre-incubate for 30 minutes at 37°C to allow for any interaction between the inhibitor and the enzyme.[9]

  • Initiate the proteolytic reaction by adding 100 µL of the casein substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 50 µL of a precipitating agent like trichloroacetic acid (TCA) if using a protein substrate like casein.

  • Centrifuge the plate to pellet the undigested substrate.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for the released chromophore (e.g., 410 nm for p-nitroaniline released from BAPNA).

  • Calculate the percentage of inhibition for each extract relative to the control wells (enzyme and substrate without inhibitor). Extracts showing significant inhibition (e.g., >70%) are considered "hits" and are selected for further analysis.[10][11]

Protocol 4: Multi-Step Purification of Protease Inhibitors

Following the identification of active extracts, a multi-step purification strategy is employed to isolate the individual protease inhibitors. This typically involves a combination of chromatographic techniques that separate molecules based on different physicochemical properties.

Objective: To purify the active protease inhibitor(s) from the crude cyanobacterial extract.

Materials:

  • Active cyanobacterial extract

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Appropriate buffers and solvents for each chromatography step

  • Fraction collector

Procedure:

  • Ammonium Sulfate Precipitation:

    • Dissolve the crude extract in a suitable buffer.

    • Slowly add solid ammonium sulfate to the extract on ice with gentle stirring to a specific saturation percentage (e.g., 30-60%). This will precipitate proteins and larger peptides.

    • Centrifuge to collect the precipitate.

    • Redissolve the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.

  • Size-Exclusion Chromatography (SEC):

    • Load the dialyzed sample onto a pre-equilibrated SEC column (e.g., Sephadex G-50).[12]

    • Elute the sample with the equilibration buffer and collect fractions using a fraction collector.

    • Assay each fraction for protease inhibitory activity to identify the active fractions.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from SEC and concentrate them if necessary.

    • Inject the concentrated sample onto an RP-HPLC system equipped with a C18 column.

    • Elute the sample using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds and 280 nm for aromatic residues).

    • Collect the individual peaks as separate fractions.

    • Assay each fraction for protease inhibitory activity to identify the pure inhibitor.

Data Presentation

Quantitative data from screening and characterization studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Protease Inhibitory Activity of Cyanobacterial Extracts

Cyanobacterial StrainExtract Concentration (µg/mL)Protease Target% InhibitionIC₅₀ (µg/mL)
Scytonema hofmanni10020S Proteasome-50 µM (Nostodione A)[1][2]
Tolypothrix sp. (C 1185)100SARS 3CLpro>70<10[10]
Tolypothrix sp. (C 1185)100SARS PLpro>7080[10]
Microcystis sp. (DL09)-Trypsin-Varies
Microcystis sp. (DL09)-Chymotrypsin-Varies
Microcystis sp. (DL09)-Papain-Varies

Note: IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualization of Mechanisms and Workflows

Mechanism of Action: Serine Protease Inhibition

Many cyanobacterial protease inhibitors act by binding to the active site of serine proteases, such as trypsin and chymotrypsin, thereby blocking substrate access and preventing catalysis.

Protease_Inhibition cluster_0 Normal Proteolytic Activity cluster_1 Inhibition by Cyanobacterial Peptide Protease Serine Protease (e.g., Trypsin) Products Cleaved Peptides Protease->Products Catalysis Substrate Protein Substrate Substrate->Protease Binding to Active Site Inhibitor Cyanobacterial Protease Inhibitor Inactive_Complex Inactive Protease-Inhibitor Complex Inhibitor->Inactive_Complex Binding to Active Site No_Products No Cleavage Inactive_Complex->No_Products Protease_Inhibited Serine Protease (e.g., Trypsin) Protease_Inhibited->Inactive_Complex

Caption: Competitive inhibition of a serine protease by a cyanobacterial inhibitor.

These application notes and protocols provide a robust framework for the systematic discovery and isolation of novel protease inhibitors from cyanobacteria. Adherence to these methodologies will enhance the efficiency and success rate of identifying lead compounds for potential therapeutic development.

References

Application Notes and Protocols for the Synthesis of Rivulariapeptolide 1155 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivulariapeptolide 1155 is a naturally occurring cyclic depsipeptide isolated from the marine cyanobacterium Rivularia sp.[1][2]. It belongs to the cyanopeptolin family of serine protease inhibitors, which are characterized by the presence of the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety[3][4][5]. Rivulariapeptolide 1155 has demonstrated potent inhibitory activity against various serine proteases, making it an attractive scaffold for the development of novel therapeutic agents targeting diseases where these enzymes are implicated, such as inflammation, cancer, and viral infections[6][7].

These application notes provide a detailed overview of the methods for synthesizing Rivulariapeptolide 1155 analogs. The protocols focus on a solid-phase peptide synthesis (SPPS) approach, which offers a versatile and efficient route to generate a library of analogs for structure-activity relationship (SAR) studies and drug discovery efforts.

Structure of Rivulariapeptolide 1155

Rivulariapeptolide 1155 is a cyclic depsipeptide with the following structure:

(Image of Rivulariapeptolide 1155 structure would be placed here if image generation were possible)

The core structure consists of a macrocycle formed by amino and hydroxy acids, including the characteristic Ahp residue. The synthesis of analogs will focus on modifications at specific positions to explore the SAR and optimize biological activity.

General Synthetic Strategy

The synthesis of Rivulariapeptolide 1155 analogs can be achieved through a convergent solid-phase strategy. The key steps involve the synthesis of the linear depsipeptide on a solid support, followed by on-resin cyclization and final cleavage from the resin.

Caption: General workflow for the solid-phase synthesis of Rivulariapeptolide 1155 analogs.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Depsipeptide Precursor

This protocol outlines the assembly of the linear peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including non-proteinogenic amino acids for analogs)

  • Fmoc-L-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM for 30 minutes. Add the first Fmoc-protected amino acid (e.g., Fmoc-L-Ile-OH, 1.5 eq) and diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3.0 eq), DIC (3.0 eq), and OxymaPure® (3.0 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Ester Bond Formation: For the ester linkage, couple the C-terminal carboxylic acid of one segment to the side-chain hydroxyl group of an amino acid (e.g., Threonine) in the growing peptide chain. This is typically achieved using DIC and an activating agent like 4-(dimethylamino)pyridine (DMAP).

Protocol 2: On-Resin Cyclization and Cleavage

This protocol describes the macrolactamization on the solid support and the final release of the cyclic peptide.

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide as described in Protocol 1, step 2.

  • Cyclization: Dissolve a coupling reagent cocktail such as HATU (4.0 eq) and DIPEA (8.0 eq) in DMF. Add the solution to the resin-bound linear peptide and agitate for 12-24 hours. The high dilution principle is mimicked by the pseudo-dilution effect on the solid support.

  • Side-Chain Deprotection and Cleavage: Wash the resin thoroughly with DMF and DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours to cleave the cyclic peptide from the resin and remove acid-labile side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized analog by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Design of Rivulariapeptolide 1155 Analogs

Based on the structure-activity relationships of related cyanopeptolins, the following modifications can be proposed to generate a library of Rivulariapeptolide 1155 analogs[5][8].

SAR R1155 Rivulariapeptolide 1155 Analog1 Analog 1 (Tyr -> Phe) R1155->Analog1 Modify aromatic residue Analog2 Analog 2 (N-Me-Tyr -> Tyr) R1155->Analog2 Remove N-methylation Analog3 Analog 3 (Ile -> Val) R1155->Analog3 Vary hydrophobic residue Analog4 Analog 4 (Ahp -> Modified Ahp) R1155->Analog4 Modify key pharmacophore

References

Revolutionizing Natural Product Discovery: ZODIAC for High-Confidence Molecular Formula Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of natural products, metabolomics, and analytical chemistry.

Introduction

The vast chemical diversity of natural products presents a significant opportunity for the discovery of novel therapeutics and bioactive compounds. A critical first step in the characterization of these molecules is the accurate determination of their molecular formula. This process, however, is often a bottleneck in high-throughput screening and dereplication efforts. ZODIAC (ZODIAC: Organic compound Determination by Integral Assignment of elemental Compositions) is a powerful computational tool that addresses this challenge by significantly improving the accuracy of molecular formula annotation from liquid chromatography-tandem mass spectrometry (LC-MS/MS) data.

ZODIAC is a network-based algorithm that operates downstream of the SIRIUS software.[1][2] While SIRIUS generates a list of potential molecular formula candidates for each compound based on its isotope pattern and fragmentation spectrum, ZODIAC refines this list by considering the chemical relationships between all compounds in a dataset.[3] It leverages the principle that organisms biosynthesize structurally related molecules, which in turn exhibit similar fragmentation patterns in MS/MS analysis. By constructing a similarity network of fragmentation trees and employing a sophisticated Bayesian statistical method called Gibbs sampling, ZODIAC reranks the candidate molecular formulas, dramatically reducing the rate of incorrect annotations, particularly for large and novel natural products.[3][4]

This application note provides a detailed protocol for utilizing ZODIAC for the molecular formula determination of natural products, from sample analysis to data processing and interpretation.

Key Advantages of ZODIAC

  • Enhanced Accuracy: Significantly reduces incorrect molecular formula assignments compared to methods that analyze compounds individually.[5]

  • De Novo Annotation: Enables the identification of novel molecular formulas not present in existing databases.[3][6]

  • Improved Confidence: Provides a probabilistic score for each molecular formula candidate, allowing for confident selection of the correct formula.

  • Broad Applicability: Effective for a wide range of natural product classes and complex biological samples.

Experimental Protocol

Sample Preparation and LC-MS/MS Analysis

The quality of the input data is critical for successful ZODIAC analysis. High-resolution mass spectrometry data with accurate mass measurements for both precursor and fragment ions is essential.

a. Sample Extraction:

  • Employ a standard extraction protocol suitable for the natural product class of interest (e.g., solvent extraction for plant material, microbial culture extraction).

  • Ensure the final extract is free of particulate matter by centrifugation or filtration.

b. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of a broad range of natural products.

  • Mobile Phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good chromatographic separation of the compounds in the mixture.

  • Flow Rate: 0.3-0.5 mL/min.

c. Mass Spectrometry (MS) Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of acquiring both MS1 and data-dependent MS/MS (ddMS2) scans.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to cover a wider range of compounds.

  • MS1 Resolution: > 60,000

  • MS2 Resolution: > 15,000

  • Mass Accuracy: < 5 ppm for both MS1 and MS2.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate information-rich fragmentation spectra.

  • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense ions from each MS1 scan for fragmentation.

Data Processing and ZODIAC Analysis using SIRIUS GUI

ZODIAC is integrated into the SIRIUS software package (version 4.4 or higher). A user-friendly graphical user interface (GUI) simplifies the analysis workflow.

a. Data Import and Pre-processing:

  • Launch the SIRIUS GUI.

  • Import your raw LC-MS/MS data files (e.g., in .mzML or .mzXML format). SIRIUS can process raw data to detect and align features.

  • During import, SIRIUS will perform feature detection, grouping related MS1 and MS/MS scans.

b. SIRIUS and ZODIAC Computation:

  • In the main SIRIUS window, select the imported and aligned features you wish to analyze.

  • Click on the "Compute" button to open the computation settings.

  • Under the "Molecular Formula" tab, ensure that "SIRIUS" is enabled. It is recommended to increase the number of reported candidates per compound (e.g., to 20 or 50) to increase the likelihood that the correct molecular formula is in the initial candidate list for ZODIAC to evaluate.

  • Under the "ZODIAC" tab, enable the ZODIAC computation.

  • Click "Compute" to start the analysis. SIRIUS will first calculate fragmentation trees and generate molecular formula candidates for each feature. Subsequently, ZODIAC will perform its network analysis and rerank the candidates.

c. Results Interpretation:

  • Once the computation is complete, the results will be displayed in the SIRIUS interface.

  • The primary output to inspect is the "ZODIAC Score" for each molecular formula candidate. This score represents the posterior probability of the candidate being the correct molecular formula.

  • A higher ZODIAC score (closer to 1.0) indicates a higher confidence in the molecular formula assignment.

  • Examine the top-ranked molecular formula for each compound and its corresponding fragmentation tree to manually validate the annotation.

Data Presentation

The effectiveness of ZODIAC is demonstrated by its ability to significantly reduce the number of incorrect molecular formula annotations across various datasets. The following table summarizes the performance of ZODIAC compared to SIRIUS alone on five different natural product and metabolomics datasets, as reported in the original ZODIAC publication.

DatasetNumber of CompoundsSIRIUS Top Rank Correct (%)ZODIAC Top Rank Correct (%)Error Reduction
Dendroides (Plant Extract)20167.1799.5016.2-fold
Diatoms (Marine Microorganisms)15587.1093.552.0-fold
Tomato (Fruit Metabolites)13595.1998.524.8-fold
NIST1950 (Human Plasma)9490.4393.621.5-fold
Mice Stool8667.4481.401.8-fold

Data extracted from Ludwig et al., Nature Methods, 2020.

Visualizing the ZODIAC Workflow and Algorithm

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the core logic of the ZODIAC algorithm.

ZODIAC_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Sample Natural Product Sample LCMS LC-MS/MS Analysis (High-Resolution Data) Sample->LCMS RawData Raw Data (.mzML/.mzXML) LCMS->RawData SIRIUS_GUI SIRIUS Software RawData->SIRIUS_GUI Import FeatureDetection Feature Detection & Alignment SIRIUS_GUI->FeatureDetection SIRIUS_Analysis SIRIUS: - Fragmentation Trees - Candidate Formulas FeatureDetection->SIRIUS_Analysis ZODIAC_Analysis ZODIAC: - Network Analysis - Reranking SIRIUS_Analysis->ZODIAC_Analysis Results Annotated Molecular Formulas ZODIAC_Analysis->Results ZODIAC_Algorithm cluster_sirius SIRIUS Pre-processing cluster_zodiac_core ZODIAC Core Algorithm cluster_output Final Output InputSpectra MS/MS Spectra FragTree Fragmentation Tree Generation InputSpectra->FragTree Candidates Top 'k' Molecular Formula Candidates FragTree->Candidates Network Construct Similarity Network (based on Fragmentation Tree Similarity) Candidates->Network Gibbs Gibbs Sampling (Iterative Reranking) Network->Gibbs Probabilities Calculate Posterior Probabilities for each Candidate Gibbs->Probabilities Probabilities->Gibbs Update Probabilities RankedFormulas Reranked Molecular Formulas with ZODIAC Scores Probabilities->RankedFormulas

References

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of High-Performance Liquid Chromatography (HPLC) purification of cyclic peptides. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak broadening and tailing in my chromatogram. What are the likely causes and how can I fix this?

A: Peak broadening and tailing are common issues in HPLC that can result from several factors. Here’s a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive tubing length or improper connections can lead to band broadening.[1][2] Ensure that the tubing between the injector, column, and detector is as short as possible and that all fittings are secure.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden.[1] Try reducing the injection volume or diluting the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of your cyclic peptide.[3][4] The general recommendation is to adjust the mobile phase pH to be at least 1-2 units away from the peptide's isoelectric point (pI).[3]

  • Secondary Interactions: Unwanted interactions between the peptide and the silica (B1680970) backbone of the column can cause tailing. Using a high-purity silica column and an appropriate ion-pairing agent can mitigate these effects.[5]

  • Detector Settings: An incorrect data collection rate can artificially broaden peaks. Optimize the detector's data acquisition rate for the width of your peaks.[1]

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine the pI of your cyclic peptide: Use a theoretical pI calculation tool based on the amino acid sequence.

  • Prepare Mobile Phases at Different pH values:

    • Acidic: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).

    • Basic: 0.1% Ammonium Hydroxide in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[3]

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Perform Analytical Runs: Inject a small amount of your cyclic peptide and run a gradient elution.

  • Analyze Chromatograms: Compare the peak shape, resolution, and retention time from the different pH conditions to identify the optimal mobile phase.

Troubleshooting Workflow for Peak Broadening

Caption: A workflow diagram for troubleshooting peak broadening in HPLC.

Q2: My cyclic peptide is showing poor resolution from its impurities. How can I improve the separation?

A: Achieving baseline resolution is critical for accurate quantification and purification. Here are several strategies to enhance the separation of your cyclic peptide from closely eluting impurities:

Strategies for Improving Resolution:

  • Optimize the Gradient Slope: A shallower gradient increases the separation time and can improve the resolution between closely eluting peaks.[5][6] For peptides, a typical starting point is a gradient that increases the organic solvent by 1% per minute.[6][7]

  • Change the Organic Modifier: While acetonitrile is the most common organic solvent, switching to or adding isopropanol (B130326) can alter selectivity, especially for hydrophobic peptides.[5][8]

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve peak shape.[8][9] Increasing the temperature often leads to sharper peaks and can change the elution order of peptides.[8][10]

  • Utilize Different Ion-Pairing Reagents: The choice of ion-pairing agent can significantly impact selectivity.[11] While TFA is common, other options like heptafluorobutyric acid (HFBA) can offer different retention characteristics.[11][12]

  • Screen Different Column Chemistries: If optimizing mobile phase conditions is insufficient, trying a column with a different stationary phase (e.g., C8, Phenyl, or a mixed-mode column) can provide the necessary change in selectivity.[6]

Data Presentation: Effect of Temperature on Resolution

Temperature (°C)Resolution (Rs) between Target Peptide and Impurity
251.2
401.5
601.8

Note: This is example data. Actual results will vary depending on the specific cyclic peptide and impurities.

Experimental Protocol: Temperature Optimization

  • Set Initial Conditions: Start with your current HPLC method at ambient temperature.

  • Increase Temperature Incrementally: Increase the column temperature in increments of 10-15°C (e.g., 40°C, 55°C, 70°C).[8] Ensure your column is rated for the tested temperatures.

  • Equilibrate the System: Allow the column and mobile phase to fully equilibrate at each new temperature before injecting the sample.

  • Analyze the Chromatograms: Evaluate the resolution, peak shape, and retention times at each temperature to determine the optimal setting.

Q3: I am experiencing low recovery of my cyclic peptide after purification. What could be the cause and how can I improve it?

A: Low recovery is a frustrating issue that can be attributed to several factors, particularly for hydrophobic or aggregation-prone peptides.

Potential Causes & Solutions:

  • Peptide Aggregation: Cyclic peptides can aggregate, leading to poor solubility and precipitation on the column.[13] This can be influenced by pH, peptide concentration, and the solvent composition.[13]

    • Solution: Dissolve the crude peptide in a strong solvent like DMSO and consider modifying the mobile phase pH to move away from the peptide's pI, which can reduce aggregation.[13][14]

  • Irreversible Adsorption: Hydrophobic peptides may bind strongly and irreversibly to the stationary phase.[14][15]

    • Solution: Consider using a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) or adding a small percentage of isopropanol to the mobile phase to improve elution.[14]

  • Sample Loss During Handling: Peptides can adsorb to the surfaces of collection tubes and vials.[15]

Logical Relationship of Factors Affecting Peptide Recovery

References

Technical Support Center: Rivulariapeptolide 1155 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Rivulariapeptolide 1155.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry settings for the analysis of Rivulariapeptolide 1155?

For initial analysis of Rivulariapeptolide 1155, which has an exact mass of 1156.5923 [M+H]⁺, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.[1][2] Start with Electrospray Ionization (ESI) in positive ion mode. Key parameters should be optimized, including ion source voltages, gas flows, and temperatures, to ensure efficient ion transmission.[3][4]

Q2: How can I optimize the fragmentation (MS/MS) of Rivulariapeptolide 1155?

Rivulariapeptolide 1155 is a cyclodepsipeptide, and obtaining informative fragment ions can be challenging.[2][5] Higher-energy Collisional Dissociation (HCD) is a good starting point. A stepped collision energy approach is recommended. Begin with a normalized collision energy (NCE) of around 20% and test a range (e.g., 15-40%) to find the optimal energy that produces a rich fragmentation spectrum without excessive fragmentation into very small, uninformative ions. Poor fragmentation can lead to ambiguity in structural confirmation.[1]

Q3: My signal for Rivulariapeptolide 1155 is weak or non-existent. What are the likely causes?

Several factors can contribute to a weak or absent signal:

  • Sample Preparation: Ensure the sample is properly desalted and concentrated. Peptides bind poorly to reverse-phase resins like C18 if the sample is not acidified to a pH <3 with formic or trifluoroacetic acid.[6]

  • Contamination: Common laboratory contaminants like polymers (e.g., polyethylene (B3416737) glycols - PEGs) and keratins from skin and hair can suppress the ionization of your target analyte.[3][6] Ensure use of high-purity solvents and clean labware.

  • Instrument Performance: The mass spectrometer's performance may be suboptimal. It is advisable to check the system's performance using a standard peptide digest, such as Pierce HeLa Protein Digest Standard, to verify that the issue is not with the LC-MS system itself.[6]

  • Ion Source Settings: Suboptimal ion source parameters, such as spray voltage or gas flow rates, can prevent the efficient generation and transmission of ions.[3] These should be tuned using a representative standard.

Q4: I am observing unexpected peaks or high background noise in my chromatogram. How can I troubleshoot this?

High background noise or extraneous peaks are often due to contamination.

  • Solvent and System Contamination: A persistent contaminating peak could be from the LC system or solvents.[6] Using high-purity, LC-MS grade solvents is crucial. If a peak is always present, a system cleaning may be necessary.[6]

  • Sample Carryover: If you observe the analyte peak in a blank injection following your sample, this indicates carryover. Optimize the column wash step between injections by using a strong solvent (high percentage of organic mobile phase) and increasing the wash time.

  • Detergents: If detergents were used during sample preparation, they must be thoroughly removed, as they can suppress analyte signal and create significant background noise.[6] Specialized detergent removal resins can be used prior to analysis.[6]

Troubleshooting Guides

Problem: Poor or No Fragmentation in MS/MS
  • Potential Cause: Insufficient or excessive collision energy.

  • Solution: Perform a collision energy optimization experiment. Analyze the sample using a range of stepped or ramped collision energies to identify the optimal setting that yields the most informative fragment ions for Rivulariapeptolide 1155.

  • Potential Cause: Instrument limitations, such as a low-mass cut-off in ion traps, which can prevent the detection of important low m/z fragment ions.[7]

  • Solution: If available, try a different fragmentation method (e.g., CID vs. HCD) or use an instrument with a wider mass range for fragment ion detection.

Problem: Inconsistent Retention Time
  • Potential Cause: Unstable LC conditions.

  • Solution: Ensure the LC system is properly equilibrated before starting the analytical run. Check for leaks in the system and ensure the mobile phase composition is consistent and well-mixed.

  • Potential Cause: Column degradation.

  • Solution: If retention times consistently shift over a series of runs, the column may be degrading. Replace the column with a new one of the same type.

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for Rivulariapeptolide 1155 Analysis

ParameterRecommended SettingNotes
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 mm ID, 1.7 µm particle size)Standard for peptide analysis.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.[2]
Mobile Phase BAcetonitrile + 0.1% Formic Acid[2]
Flow Rate100-150 µL/minAdjust based on column dimensions.[2]
Gradient5% to 99% B over 10-15 minutesA typical gradient for peptide elution.[2]
Injection Volume1-5 µLOptimize to avoid column overloading.
Mass Spectrometry
Ionization ModePositive ESIRivulariapeptolide 1155 is readily detected as [M+H]⁺.[2]
MS1 Scan Range300-2000 m/zThis range covers the precursor ion (1156.59 m/z).[8]
MS1 Resolution>60,000High resolution is critical for accurate mass determination.[9]
MS/MS AcquisitionData-Dependent Acquisition (DDA)Triggers fragmentation on the most abundant precursors.[2]
Collision EnergyStepped HCD (e.g., 20%, 30%, 40%)Optimizes fragmentation for structural information.[2]

Experimental Protocols

Protocol: LC-MS/MS Analysis of Rivulariapeptolide 1155
  • Sample Preparation:

    • Dissolve the purified Rivulariapeptolide 1155 sample or extract in a solvent compatible with the initial LC conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Ensure the final sample pH is <3 to promote efficient binding to the reverse-phase column.[6]

    • Centrifuge the sample to pellet any particulates before transferring to an autosampler vial.

  • Liquid Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Apply a linear gradient as specified in Table 1. For example, a gradient from 5-50% B over 8 minutes, followed by an increase to 99% B over 2 minutes, is a good starting point.[2]

    • Include a column wash step at high organic phase concentration (e.g., 99% B) for 3 minutes, followed by a re-equilibration step at initial conditions for 5 minutes between runs to prevent carryover.[2]

  • Mass Spectrometry:

    • Set the instrument to operate in positive ion ESI mode.

    • Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) by infusing a standard of similar mass and monitoring for maximum signal intensity.[4]

    • Configure the MS method for a full MS scan followed by data-dependent MS/MS scans.

    • Set the full MS scan to acquire data over a mass range of 300-2000 m/z.

    • For the DDA settings, select the precursor ion corresponding to Rivulariapeptolide 1155 ([M+H]⁺ ≈ 1156.59 m/z) for fragmentation. Use an inclusion list if the target is known.

    • Apply a stepped normalized collision energy (e.g., 20%, 30%, 40%) to ensure a wide range of fragment ions are produced.

Mandatory Visualizations

OptimizationWorkflow Workflow for Optimizing Rivulariapeptolide 1155 MS Analysis A Sample Preparation (Acidify to pH < 3) B LC System Setup (C18 Column, 0.1% FA Mobile Phase) A->B C Initial MS Parameter Setup (Positive ESI, DDA Mode) B->C D Inject System Suitability Standard (e.g., HeLa Digest) C->D E Check System Performance D->E F Inject Rivulariapeptolide 1155 Sample E->F OK L Troubleshoot LC/MS System E->L Not OK G Evaluate Signal Intensity & Peak Shape F->G H Optimize Source Parameters (Voltage, Gas, Temp) G->H Weak/No Signal I Evaluate Fragmentation G->I Good Signal H->F J Optimize Collision Energy (HCD) I->J Poor Fragments K Final Method Established I->K Good Fragments J->F TroubleshootingTree Troubleshooting Guide: Weak or No Signal Start Problem: Weak or No Signal for Rivulariapeptolide 1155 Check_System Is the LC-MS system performing well with a standard peptide mix? Start->Check_System System_Issue System Issue Check_System->System_Issue No Check_Sample Is sample preparation correct? Check_System->Check_Sample Yes System_Sol1 Clean ion source System_Issue->System_Sol1 System_Sol2 Calibrate mass analyzer System_Issue->System_Sol2 System_Sol3 Check for LC leaks/blockages System_Issue->System_Sol3 Sample_Issue Sample Preparation Issue Check_Sample->Sample_Issue No Check_Source Are ion source parameters optimized? Check_Sample->Check_Source Yes Sample_Sol1 Ensure sample pH < 3 before injection Sample_Issue->Sample_Sol1 Sample_Sol2 Check for contamination (detergents, polymers) Sample_Issue->Sample_Sol2 Sample_Sol3 Verify analyte concentration Sample_Issue->Sample_Sol3 Source_Issue Ion Source Issue Check_Source->Source_Issue No Final_OK Signal Improved Check_Source->Final_OK Yes Source_Sol1 Tune spray voltage Source_Issue->Source_Sol1 Source_Sol2 Optimize gas flows & temperatures Source_Issue->Source_Sol2

References

Technical Support Center: Troubleshooting Low Yield in Natural Product Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues leading to low yields during natural product isolation. The guides below are presented in a question-and-answer format to directly address specific problems you may encounter throughout the experimental workflow.

Troubleshooting Guides

Section 1: Extraction

Question: Why is my crude extract yield lower than expected?

Answer: Low yield of the crude extract can stem from several factors, from the quality of the source material to the extraction technique employed. Here’s a systematic approach to troubleshoot this issue:

  • Source Material Quality: The concentration of the target natural product can vary significantly based on the age of the plant, time of harvest, and post-harvest handling.[1] Ensure you are using high-quality, properly identified, and well-preserved starting material.

  • Particle Size of the Sample: Inadequate grinding of the plant or fungal material can lead to poor solvent penetration. The material should be ground to a fine, uniform powder to maximize the surface area for extraction.

  • Choice of Extraction Solvent: The polarity of the solvent is critical for efficient extraction.[2] A solvent that is too polar or non-polar may not effectively solubilize the target compound. For many natural products, alcohols like methanol (B129727) or ethanol (B145695) are effective.[2] Experimenting with solvent mixtures can also improve yield.

  • Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the target compound. Conversely, an excessively high ratio can lead to dilution and require more energy for solvent removal.[3] The optimal ratio depends on the specific plant material and target compound.

  • Extraction Time and Temperature: The extraction time needs to be sufficient to allow for the complete diffusion of the target compound into the solvent.[1] While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds.[4] For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction.[5]

  • Extraction Method: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to compound degradation due to prolonged heat exposure.[6][7] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times.[7][8]

Section 2: Fractionation and Purification

Question: I'm losing my target compound during liquid-liquid extraction. What could be the problem?

Answer: Loss of the target compound during liquid-liquid extraction is a common issue, often related to partitioning problems or emulsion formation.

  • Incorrect Solvent System: The choice of immiscible solvents is crucial for effective partitioning. Ensure there is a significant polarity difference between the two phases to drive your compound of interest into one of the layers.

  • Emulsion Formation: Emulsions are stable mixtures of two immiscible liquids that fail to separate, trapping your compound at the interface.[9]

    • Prevention: To prevent emulsions, use gentle mixing (swirling or inverting the separatory funnel) instead of vigorous shaking.[10] Adding brine (saturated NaCl solution) can increase the ionic strength of the aqueous layer and help prevent emulsion formation.[9]

    • Breaking Emulsions: If an emulsion has already formed, you can try the following:

      • Allow the mixture to stand for a longer period.

      • Gently stir the emulsion with a glass rod.

      • Add brine or a small amount of a different organic solvent.[10]

      • Centrifuge the mixture.[9]

      • Filter the emulsion through a plug of glass wool or Celite®.[9]

Question: My yield is low after column chromatography. What are the possible reasons?

Answer: Low recovery after column chromatography can be due to several factors related to the stationary phase, mobile phase, and the loading/elution process.

  • Irreversible Adsorption: The target compound might be binding too strongly to the stationary phase (e.g., silica (B1680970) gel or alumina). This can be addressed by:

    • Changing the polarity of the mobile phase.

    • Using a different stationary phase with weaker interactions.

  • Compound Degradation: Some compounds can degrade on the stationary phase, especially on acidic silica gel. Using a neutral stationary phase like deactivated silica or alumina (B75360) can mitigate this.

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and co-elution of your target compound with impurities, resulting in loss during subsequent purification steps.

  • Inappropriate Mobile Phase: The solvent system used for elution might be too weak to effectively move your compound down the column, or too strong, causing it to elute too quickly with other impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation and recovery.

  • Co-elution with Impurities: If the target compound co-elutes with impurities, it may require further purification steps, each of which can lead to some loss of material. Optimizing the selectivity of the chromatographic system is key to minimizing this.

Question: I am observing a low recovery of my compound after Solid-Phase Extraction (SPE). What should I check?

Answer: Low recovery in SPE can occur at various stages of the process. Here's a troubleshooting guide:

  • Incorrect Sorbent Choice: Ensure the sorbent's chemistry matches that of your analyte (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged compounds).[11]

  • Improper Conditioning/Equilibration: The sorbent bed must be properly wetted and equilibrated with the loading solvent to ensure proper retention.[12]

  • Sample Loading Issues:

    • Flow Rate: A flow rate that is too high may not allow sufficient time for the analyte to interact with the sorbent.[12]

    • Sample Solvent: If the sample is dissolved in a solvent that is too strong, it may not be retained on the column.[12]

    • Overloading: Exceeding the capacity of the SPE cartridge will lead to breakthrough of the analyte during loading.[12]

  • Inadequate Washing: The wash solvent may be too strong, causing premature elution of the analyte.[13]

  • Incomplete Elution:

    • Eluent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[11]

    • Elution Volume: An insufficient volume of the elution solvent will result in incomplete recovery.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in natural product isolation?

A1: The most common reasons for low yield can be categorized into three main areas:

  • Suboptimal Extraction: Inefficient extraction from the source material due to factors like incorrect solvent, inadequate grinding, or inappropriate extraction time and temperature.[2]

  • Compound Degradation: The target molecule may be sensitive to heat, light, or pH changes during the isolation process, leading to its degradation.[2]

  • Losses During Purification: Significant amounts of the compound can be lost during various purification steps like liquid-liquid extraction, and chromatography due to issues like irreversible adsorption, co-elution with impurities, or emulsion formation.[14]

Q2: How can I improve the efficiency of my initial extraction?

A2: To improve extraction efficiency, consider optimizing the following parameters:

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find the one with the best solubility for your target compound.

  • Particle Size: Ensure the plant or microbial material is finely ground to increase the surface area for extraction.

  • Temperature and Time: Optimize the extraction temperature and duration. For thermolabile compounds, consider using modern, non-thermal methods like ultrasound-assisted extraction.[5]

  • Solid-to-Solvent Ratio: Determine the optimal ratio to ensure complete extraction without excessive solvent use.[3]

Q3: My target compound is polar. What are the best practices to avoid losing it during isolation?

A3: For polar compounds, special care must be taken:

  • Extraction: Use polar solvents like methanol, ethanol, or water.

  • Liquid-Liquid Extraction: When partitioning with a non-polar solvent to remove lipids, ensure your polar compound remains in the aqueous/polar layer. Be cautious of emulsion formation.

  • Chromatography: Use normal-phase chromatography with a polar stationary phase (like silica gel) and a mobile phase of appropriate polarity. Reversed-phase chromatography on a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) is also a very effective technique for purifying polar compounds.

Q4: I have a very low concentration of the target compound in my source material. How can I maximize the yield?

A4: When dealing with low-abundance compounds, minimizing losses at every step is critical:

  • Start with a larger quantity of source material.

  • Use highly efficient extraction methods like supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE).

  • Minimize the number of purification steps. Each step inevitably leads to some loss of material.[14]

  • Use high-resolution chromatographic techniques like preparative HPLC to achieve good separation in a single step, if possible.

  • Handle fractions carefully to avoid cross-contamination and loss during solvent evaporation.

Q5: What should I do if my compound is not crystallizing, leading to low yield of pure solid?

A5: Difficulty in crystallization can be due to several factors:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. Try an additional purification step.

  • Supersaturation Issues: The solution might not be sufficiently supersaturated. Try slowly evaporating the solvent or cooling the solution to a lower temperature.[15]

  • Incorrect Solvent: The solvent used for crystallization is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.

  • No Nucleation Sites: The crystallization process may need a nucleation site to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[16]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Phyllostachys prominensns Leaves

Extraction MethodFlavonoid Yield (%)Reference
Ultrasonic Extraction3.12[8]
Microwave Extraction2.98[8]
Reflux Extraction2.54[8]
Percolation Extraction2.31[8]
Soxhlet Extraction2.15[8]
Cold-Soaked Extraction1.89[8]

Table 2: Effect of Solvent-to-Solid Ratio on the Extraction of Phenolic Compounds from Date Seeds

Solvent-to-Solid Ratio (v/w)Total Phenolic Content ( g/100g ) - WaterTotal Phenolic Content ( g/100g ) - 50% AcetoneReference
10:12.55.0[17]
20:13.56.8[17]
40:14.58.5[17]
60:15.510.1[17]
80:15.610.2[17]

Table 3: Effect of Temperature on the Extraction Yield of Alkaloids from Chelidonium majus

Temperature (°C)Relative Peak Area of AlkaloidsReference
40~0.6[4]
60~1.0[4]
80~0.9[4]
100~0.8[4]

Note: Data is normalized to the highest peak area.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

This protocol describes a general procedure for extracting bioactive compounds from plant material using an ultrasonic bath.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., ethanol, methanol)

  • Beaker or flask

  • Ultrasonic bath with temperature control

  • Filter paper and funnel or centrifugation setup

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in a beaker or flask.

  • Add the extraction solvent at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Place the beaker or flask in the ultrasonic bath.

  • Set the desired extraction temperature and time (e.g., 40°C for 30 minutes).

  • Turn on the ultrasonic bath to begin the extraction.

  • After the extraction is complete, separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant (the liquid extract).

  • Concentrate the extract by removing the solvent using a rotary evaporator.

  • The resulting crude extract can be weighed to determine the yield and then used for further purification.

Protocol 2: Flash Chromatography for Fractionation of a Crude Extract

This protocol provides a step-by-step guide for performing flash chromatography to separate components of a crude extract.

Materials:

  • Crude extract

  • Silica gel (for flash chromatography)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Elution solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar solvent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable volatile solvent.

    • Alternatively, for "dry loading," adsorb the extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.[18]

  • Elution:

    • Carefully add the elution solvent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient to elute compounds with increasing polarity.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions that contain the same compound (based on their TLC profile).

    • Evaporate the solvent from the combined fractions to obtain the purified compound or enriched fraction.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Source Material (e.g., Plant) grinding Grinding start->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE, MAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract lle Liquid-Liquid Extraction crude_extract->lle column_chrom Column Chromatography (e.g., Flash Chromatography) lle->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound

Caption: General workflow for natural product isolation.

troubleshooting_low_yield cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Yield Observed q_material Poor Source Material? start->q_material q_prep Improper Sample Prep? start->q_prep q_solvent Suboptimal Solvent? start->q_solvent q_method Inefficient Method? start->q_method q_loss Loss During Transfer? start->q_loss q_adsorption Irreversible Adsorption? start->q_adsorption q_degradation Compound Degradation? start->q_degradation q_coelution Co-elution with Impurities? start->q_coelution a_material Solution: Verify and use high-quality material. q_material->a_material Yes a_prep Solution: Optimize grinding and particle size. q_prep->a_prep Yes a_solvent Solution: Test different solvents and solvent mixtures. q_solvent->a_solvent Yes a_method Solution: Optimize parameters or use modern techniques. q_method->a_method Yes a_loss Solution: Careful handling and minimize transfers. q_loss->a_loss Yes a_adsorption Solution: Change stationary/mobile phase or use deactivation. q_adsorption->a_adsorption Yes a_degradation Solution: Use milder conditions and neutral stationary phase. q_degradation->a_degradation Yes a_coelution Solution: Optimize chromatography for better resolution. q_coelution->a_coelution Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Overcoming Challenges in NMR Analysis of Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of macrocyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Signal Resolution and Spectral Overlap

Q: My 1D ¹H NMR spectrum shows broad peaks and poor signal dispersion. What could be the cause and how can I improve it?

A: Broad signals and poor dispersion in the NMR spectra of macrocyclic peptides are common issues that can arise from several factors, including conformational heterogeneity, aggregation, and suboptimal experimental conditions.

Troubleshooting Steps:

  • Sample Optimization: The initial step in troubleshooting is to optimize the sample conditions. This can involve adjusting the concentration, pH, solvent, and temperature to improve spectral quality.[1] For instance, some macrocyclic peptides, like cyclosporine A, exhibit better conformational homogeneity in specific solvents like chloroform (B151607) compared to methanol.[1]

  • Temperature Variation: Acquiring spectra at different temperatures can help distinguish between conformational exchange and other line-broadening effects. Lowering the temperature can sometimes slow down conformational exchange, leading to sharper signals for individual conformers.[2][3]

  • Solvent Screening: The choice of solvent significantly impacts the conformation and dynamics of macrocyclic peptides.[2][3] It is advisable to screen a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, CD₃OH, and aqueous buffers) to find conditions that favor a more stable conformation.

  • 2D NMR Experiments: If 1D spectra remain poorly resolved, 2D NMR experiments such as TOCSY and NOESY can help resolve individual spin systems and provide crucial information for resonance assignment, even in crowded spectral regions.[2][3][4]

2. Conformational Heterogeneity and Dynamics

Q: I observe multiple sets of resonances for my macrocyclic peptide, suggesting the presence of multiple conformations. How can I characterize these different states?

A: Conformational heterogeneity is a hallmark of many macrocyclic peptides and is crucial for their biological activity.[2][3][5] NMR is a powerful tool to study these dynamic ensembles.

Troubleshooting and Characterization Workflow:

  • Variable Temperature NMR: As a first step, variable temperature (VT) NMR experiments can provide insights into the kinetics of the conformational exchange.[1] If the exchange is slow on the NMR timescale, you will observe distinct sets of peaks for each conformer. If the exchange is fast, you will see population-weighted average signals.

  • 2D Exchange Spectroscopy (EXSY): For systems in slow exchange, 2D EXSY (or ROESY with exchange cross-peaks) can be used to identify which resonances belong to interconverting species.

  • NOESY and ROESY Experiments: Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are essential for obtaining distance restraints to define the 3D structure of each conformer.[2][3] For medium-sized molecules like many macrocyclic peptides where the NOE can be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[6]

Below is a workflow for addressing conformational heterogeneity:

Workflow for Characterizing Conformational Heterogeneity A Observe Multiple Resonances B Variable Temperature (VT) NMR A->B C Slow Exchange Regime B->C Distinct Peaks D Fast/Intermediate Exchange Regime B->D Averaged/Broad Peaks E 2D EXSY / ROESY C->E F Characterize Exchange Kinetics D->F I Advanced Techniques (RDC, PRE) D->I G Separate Resonance Assignment for Each Conformer E->G H Structure Calculation for Each Conformer (NOE/ROE restraints) G->H

Caption: Workflow for investigating and characterizing multiple conformations of a macrocyclic peptide.

3. Challenges in Resonance Assignment

Q: I am struggling with the resonance assignment of my macrocyclic peptide due to spectral overlap and the presence of non-standard amino acids.

A: Resonance assignment is a critical first step in any detailed NMR study and can be particularly challenging for macrocyclic peptides.

Strategies for Resonance Assignment:

  • Standard 2D NMR Suite: A standard set of 2D experiments is the starting point for assignment.[2][3][4] This includes:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To establish sequential connections between adjacent residues (dαN(i, i+1), dNN(i, i+1)).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, which helps in resolving overlap in the proton spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is particularly useful for assigning non-standard residues and confirming the macrocyclic linkage.

  • Isotopic Labeling: If feasible, uniform or selective isotopic labeling (¹⁵N, ¹³C) of the peptide can greatly simplify the assignment process by allowing the use of more powerful triple-resonance experiments (e.g., HNCA, HNCACB).

The following diagram illustrates the logic of sequential resonance assignment:

Sequential Resonance Assignment Logic cluster_0 Residue 'i' cluster_1 Residue 'i+1' TOCSY_i TOCSY identifies spin system of residue 'i' NOESY NOESY/ROESY shows spatial proximity TOCSY_i->NOESY dαN(i, i+1) TOCSY_i1 TOCSY identifies spin system of residue 'i+1' NOESY->TOCSY_i1

Caption: Using TOCSY and NOESY/ROESY to link adjacent amino acid spin systems for sequential assignment.[7]

4. Insufficient Structural Restraints from NOE/ROE Data

Q: I have a limited number of NOE/ROE restraints, which is insufficient for a high-resolution structure determination. What other NMR techniques can I use?

A: A low number of NOE/ROE restraints is a common problem for flexible macrocycles.[2][3] Fortunately, other NMR parameters can provide valuable long-range structural information.

Advanced NMR Techniques for Structural Restraints:

  • Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information about bond vectors relative to an external alignment medium.[8][9][10] This is particularly powerful for defining the global fold of the macrocycle. To measure RDCs, the peptide needs to be partially aligned, which can be achieved using various media.

  • Paramagnetic Relaxation Enhancement (PRE): PREs provide distance information over longer ranges (up to ~35 Å) than NOEs.[11][12] This technique involves introducing a paramagnetic center (e.g., a spin label attached to the peptide or a paramagnetic metal ion) and measuring the increase in relaxation rates of nearby nuclei.[11][12]

TechniqueInformation ProvidedTypical RangeRequirements
NOE/ROE Short-range distances< 5-6 ÅSpatially close protons
RDC Bond vector orientationsLong-rangePartial alignment of the molecule
PRE Long-range distancesUp to ~35 ÅIntroduction of a paramagnetic center

Table 1. Comparison of NMR techniques for obtaining structural restraints.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Peptide Purity and Quantity: Ensure the peptide is of high purity (>95%). For initial 1D and 2D NMR, a sample concentration of 1-5 mM is generally required.[13]

  • Solvent Selection: Dissolve the peptide in a deuterated solvent. A common starting point is 90% H₂O/10% D₂O with a suitable buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH.[14] For peptides with poor aqueous solubility, organic solvents like DMSO-d₆ or CD₃OH can be used.

  • Buffer and Additives: Use a buffer that does not have interfering signals in the regions of interest. The total salt concentration should ideally be kept low (≤ 100-200 mM).[14]

  • Internal Standard: Add a chemical shift reference such as DSS or TSP.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.

Protocol 2: Acquisition of a 2D NOESY/ROESY Spectrum

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain good line shape and resolution.

  • Pulse Calibration: Calibrate the 90° proton pulse width.

  • Experiment Setup:

    • Load a standard 2D NOESY or ROESY pulse sequence.

    • Set the spectral width to cover all proton signals.

    • Set the number of data points in the direct (t₂) and indirect (t₁) dimensions (e.g., 2048 in F2 and 512 in F1).[7]

    • Set the mixing time (d8): This is a crucial parameter. For small to medium-sized peptides, typical NOESY mixing times range from 100 to 500 ms (B15284909).[3][7] For ROESY, shorter mixing times of 100-300 ms are common. It is often necessary to acquire a series of spectra with different mixing times to build up NOE/ROE curves.[15]

    • Set the number of scans (NS) based on the sample concentration to achieve adequate signal-to-noise.

  • Data Acquisition and Processing: Start the acquisition. After the experiment is finished, process the data with appropriate window functions, Fourier transformation, and phase correction.

This technical support guide provides a starting point for addressing common challenges in the NMR analysis of macrocyclic peptides. For more complex issues, further consultation with an NMR expert is recommended.

References

addressing matrix effects in mass spectrometry of crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3][5]

Q2: What are the common causes of matrix effects in crude extracts?

A2: Crude extracts from biological or environmental samples are complex mixtures containing numerous endogenous compounds. Common culprits for causing matrix effects include:

  • Phospholipids: Particularly prevalent in plasma and tissue extracts, these are a major cause of ion suppression.[6][7]

  • Salts and Buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.[1]

  • Proteins and Peptides: Can precipitate in the ion source or compete with the analyte for ionization.[1]

  • Other small molecules: A wide array of endogenous metabolites, lipids, and other compounds can co-elute with the analyte of interest.[1][2]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] A constant flow of the analyte is infused into the LC eluent after the column, and a blank matrix extract is injected. Any deviation in the analyte's signal indicates a matrix effect.[3]

  • Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[3][6] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration.[6][9] The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[6]

Troubleshooting Guide

Problem: Poor reproducibility and accuracy in quantitative results.

This is a classic symptom of uncompensated matrix effects. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Evaluate the Presence and Magnitude of Matrix Effects

Before making changes to your method, it's crucial to confirm that matrix effects are the root cause.

  • Action: Perform a post-extraction spike experiment.

  • Expected Outcome: This will quantify the degree of ion suppression or enhancement. A significant deviation from a matrix factor of 1 (e.g., outside the range of 0.8-1.2) indicates a notable matrix effect that needs to be addressed.

Step 2: Mitigate Matrix Effects through Sample Preparation

Reducing the concentration of interfering matrix components is a primary strategy.

  • Action: Choose an appropriate sample preparation technique. The effectiveness of different techniques can vary depending on the matrix and analyte.

  • Comparison of Sample Preparation Techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Impact on Matrix Effect
Dilution Reduces the concentration of both the analyte and matrix components.[3]Simple, fast, and can be effective for highly concentrated samples.[3][10]May compromise the limit of detection for trace-level analytes.[3][11]Moderate reduction
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid.[1]Simple and fast.Less effective at removing other matrix components like phospholipids; can lead to significant ion suppression.[7][12]Low to moderate reduction
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.[1][7]Can provide cleaner extracts than PPT.[7][12]Can be labor-intensive and may have lower recovery for polar analytes.[12]Moderate to high reduction
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away.[1][7]Provides very clean extracts and can concentrate the analyte.[1][13]More complex and time-consuming method development.[12]High reduction
Step 3: Optimize Chromatographic Conditions

Separating the analyte from co-eluting matrix components can eliminate the interference.

  • Action: Modify your LC method.

  • Strategies:

    • Improve Separation: Adjust the mobile phase composition, gradient profile, or column chemistry to increase the resolution between the analyte and interfering peaks.[1]

    • Use a Divert Valve: Program the system to divert the flow from the column to waste during the elution of highly interfering components (e.g., early-eluting salts or late-eluting phospholipids), preventing them from entering the mass spectrometer.[8]

    • Employ UHPLC: Ultra-high-performance liquid chromatography offers higher resolution and peak capacity, which can significantly improve the separation of analytes from matrix interferences.[8]

Step 4: Implement a Compensation Strategy

If matrix effects cannot be eliminated, their impact can be compensated for during data analysis.

  • Action: Choose an appropriate calibration method.

Calibration MethodPrincipleAdvantagesDisadvantages
Internal Standard (IS) A known concentration of a compound structurally similar to the analyte is added to all samples and standards.Compensates for variations in sample preparation and matrix effects.[1]The IS must co-elute and experience the same matrix effect as the analyte for effective compensation.[14]
Stable Isotope Labeled Internal Standard (SIL-IS) An isotopically labeled version of the analyte is used as the internal standard.Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effect.[3][14][15]Can be expensive and are not always commercially available.[3][15]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1]Directly accounts for the matrix effect by ensuring standards and samples are affected similarly.[1]Requires a source of blank matrix, which may not always be available. Matrix effects can vary between different lots of the same matrix.[11][16]
Standard Addition Known amounts of the analyte are spiked into aliquots of the sample to create a calibration curve within each sample.[3][8]Very effective as it accounts for the specific matrix effect of each individual sample.[8]Time-consuming and requires a larger sample volume.[8]

Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into a pure solvent that matches the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the analyte and internal standard into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze all three sets using your LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate Overall Process Efficiency (PE):

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 = MF * RE

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_evaluation Matrix Effect Evaluation start Crude Extract spike Spike with Internal Standard start->spike prep Sample Cleanup (e.g., SPE, LLE, PPT) extract Final Extract prep->extract spike->prep lc LC Separation extract->lc ms MS Detection lc->ms process Quantification ms->process eval Assess Matrix Effect Factor process->eval eval->prep Optimize Cleanup eval->lc Optimize Separation

Caption: A typical experimental workflow for analyzing crude extracts while addressing matrix effects.

troubleshooting_logic start Inaccurate or Irreproducible Results q1 Is Matrix Effect Quantified? start->q1 a1_no Perform Post-Extraction Spike Experiment q1->a1_no No a1_yes Proceed to Mitigation q1->a1_yes Yes a1_no->q1 q2 Can Sample Prep be Optimized? a1_yes->q2 a2_yes Implement SPE, LLE, or Dilution q2->a2_yes Yes q3 Can Chromatography be Improved? q2->q3 No a2_yes->q3 a3_yes Modify Gradient, Change Column, Use UHPLC q3->a3_yes Yes q4 Is Compensation Needed? q3->q4 No a3_yes->q4 a4_yes Use SIL-IS, Matrix-Matched Cal, or Standard Addition q4->a4_yes Yes end_node Accurate & Reproducible Quantification q4->end_node No a4_yes->end_node

Caption: A troubleshooting decision tree for addressing matrix effects in mass spectrometry.

References

troubleshooting protease inhibitor assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protease Inhibitor Assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in my protease inhibitor assay weak or absent?

A low or non-existent signal can be due to several factors, from issues with the reagents to suboptimal assay conditions.[1]

  • Inactive Enzyme: The protease may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.[1] Always include a positive control with a known active enzyme to verify its functionality.[1]

  • Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate may be too low to produce a detectable signal.[1] Conversely, excessively high substrate concentrations can lead to the inner filter effect, where the substrate absorbs the excitation or emission light in fluorescence-based assays.[1]

  • Incorrect Reaction Conditions: The pH, temperature, and incubation time must be optimal for the specific protease being used.[1] Consult the literature for the recommended conditions for your enzyme.[1]

  • Compound Interference: The test compounds themselves can interfere with the assay signal. Some compounds are autofluorescent, increasing the background signal, while others can quench the fluorescent signal, leading to a false positive result.[2]

Q2: My assay has high background. What are the common causes and solutions?

High background can mask the true signal from your assay, making it difficult to interpret the results.

  • Autofluorescent Compounds: As mentioned above, test compounds may be intrinsically fluorescent at the assay's excitation and emission wavelengths.[2] To check for this, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.

  • Substrate Instability: Some substrates can spontaneously hydrolyze, leading to a high background signal.[3] It is important to run a substrate control (substrate in buffer without the enzyme) to assess the level of spontaneous hydrolysis.[3]

  • Contaminated Reagents: Contamination in the assay buffer or other reagents can contribute to high background.[1] Ensure all reagents are of high quality and prepared with purified water.

  • Light-Sensitive Substrates: Some fluorogenic or chromogenic substrates are sensitive to light and can degrade over time, increasing the background.[4] Store these substrates protected from light.

Q3: The results from my protease inhibitor assay are not reproducible. What should I check?

Lack of reproducibility can stem from various sources of error in the experimental setup and execution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[1][4] Use calibrated pipettes and proper pipetting techniques.[1][4] Preparing a master mix of reagents for multiple wells can help minimize well-to-well variability.[1]

  • Temperature Fluctuations: Inconsistent temperatures across the assay plate or between experiments can affect enzyme activity and lead to variable results.[1] Ensure the plate is uniformly equilibrated to the desired temperature before starting the reaction.[1]

  • Timing of Reagent Addition: The order and timing of reagent addition should be consistent across all wells and experiments.

  • Inhibitor Instability: Some inhibitors may be unstable in the assay buffer.[5] It's recommended to add inhibitors to the assay medium just before starting the experiment.

Q4: How can I differentiate between a true inhibitor and a false positive?

False positives are a common issue in high-throughput screening.[2] Several strategies can be employed to identify and eliminate them.

  • Counter-Screening: Test the compound against an unrelated enzyme to check for non-specific inhibition.[2] Nuisance inhibitors often show activity against multiple targets.[2]

  • Varying Enzyme Concentration: True inhibitors will typically show an IC50 value that is independent of the enzyme concentration, whereas the IC50 of non-specific inhibitors often changes with the enzyme concentration.[2]

  • Detergent Addition: Including a non-ionic detergent (e.g., Triton X-100) in the assay buffer can help to disrupt compound aggregation, a common cause of false positives.[2]

  • Time-Dependence Analysis: True inhibitors often exhibit time-dependent inhibition, which can be investigated by pre-incubating the enzyme and inhibitor for varying amounts of time before adding the substrate.[2]

Troubleshooting Guides

Guide 1: Low Signal Troubleshooting

This guide provides a systematic approach to diagnosing and resolving issues related to low or no signal in your protease inhibitor assay.

Observation Potential Cause Recommended Action
No signal at all Inactive enzyme or missing reagent.Run a positive control with a known active protease. Verify that all reagents were added correctly.[1]
Signal is present but very weak Suboptimal reaction conditions (pH, temperature).[1]Consult the literature for the optimal pH and temperature for your protease.[1] Perform a pH and temperature optimization matrix.
Low enzyme or substrate concentration.[1]Perform an enzyme and substrate titration to determine their optimal concentrations.
Signal decreases over time Substrate depletion.[1]Ensure measurements are taken within the initial linear phase of the reaction.[1] Consider using a lower enzyme concentration or a shorter incubation time.
Photobleaching (for fluorescent assays).Reduce the exposure time or the intensity of the excitation light.
Guide 2: High Background Troubleshooting

This guide will help you identify and mitigate the sources of high background in your assay.

Observation Potential Cause Recommended Action
High signal in "no enzyme" control Substrate instability or spontaneous hydrolysis.[3]Monitor the fluorescence/absorbance of the substrate in the assay buffer over time. If unstable, consider a different substrate.
High signal in "no substrate" control Autofluorescent compounds or contaminated buffer.[2]Measure the fluorescence of the test compounds and buffer components individually.
Background increases with incubation time Contamination with another protease.Ensure all reagents and labware are clean. Use sterile, filtered buffers.
Light-induced substrate degradation.[4]Protect the substrate and assay plate from light.

Experimental Protocols

Protocol 1: Enzyme and Substrate Titration

This protocol is essential for determining the optimal concentrations of enzyme and substrate to ensure a robust and linear assay response.

Objective: To find the enzyme and substrate concentrations that result in a strong signal-to-background ratio and an initial reaction rate that is linear over the desired assay time.

Methodology:

  • Enzyme Titration:

    • Prepare a series of dilutions of the enzyme stock solution in the assay buffer.

    • Add a fixed, non-limiting concentration of the substrate to each well of a microplate.

    • Initiate the reaction by adding the different enzyme concentrations to the wells.

    • Measure the signal (fluorescence or absorbance) kinetically over time.

    • Plot the initial reaction rate against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range of the plot and provides a good signal-to-background ratio.[1]

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Prepare a series of dilutions of the substrate stock solution in the assay buffer.

    • Use the optimal enzyme concentration determined from the enzyme titration.

    • Initiate the reaction by adding the enzyme to the wells containing different substrate concentrations.

    • Measure the initial reaction rates.

    • Plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

    • For inhibitor screening, a substrate concentration at or below the Km is often recommended to ensure sensitivity to competitive inhibitors.

Protocol 2: Identifying Compound Interference

This protocol helps to identify if a test compound is interfering with the assay signal (e.g., autofluorescence or quenching).

Objective: To determine if a test compound directly affects the assay's detection system.

Methodology:

  • Prepare three sets of wells:

    • Set A (Test Compound): Assay buffer + test compound.

    • Set B (Positive Control): Assay buffer + enzyme + substrate (after the reaction has gone to completion or been stopped).

    • Set C (Test Compound + Positive Control): Assay buffer + completed reaction from Set B + test compound.

  • Incubate the plates under the standard assay conditions.

  • Measure the signal in all wells.

  • Analysis:

    • If Set A shows a high signal, the compound is likely autofluorescent.

    • If the signal in Set C is significantly lower than in Set B, the compound may be a quencher.[2]

Visualizations

TroubleshootingWorkflow Start Assay Variability Observed CheckControls Review Controls (Positive, Negative, Blank) Start->CheckControls LowSignal Low or No Signal CheckControls->LowSignal Signal < Expected HighBackground High Background CheckControls->HighBackground Background > Acceptable PoorReproducibility Poor Reproducibility CheckControls->PoorReproducibility High CV% CheckEnzyme Check Enzyme Activity (New Lot, Aliquot) LowSignal->CheckEnzyme CheckSubstrate Check Substrate Stability & Autofluorescence HighBackground->CheckSubstrate CheckPipetting Review Pipetting Technique & Calibration PoorReproducibility->CheckPipetting OptimizeConc Optimize Enzyme/ Substrate Concentration CheckEnzyme->OptimizeConc Enzyme OK OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time) OptimizeConc->OptimizeConditions Concentrations OK Resolved Issue Resolved OptimizeConditions->Resolved CheckCompound Check Compound Interference CheckSubstrate->CheckCompound Substrate OK CheckReagents Check Reagent Preparation & Storage CheckCompound->CheckReagents Compound OK CheckTemp Ensure Uniform Temperature CheckPipetting->CheckTemp Pipetting OK CheckTemp->CheckReagents Temp OK CheckReagents->Resolved

Caption: A troubleshooting workflow for protease inhibitor assay variability.

AssayProtocol Start Start Assay AddBuffer Add Assay Buffer to Plate Start->AddBuffer AddInhibitor Add Inhibitor/ Vehicle Control AddBuffer->AddInhibitor AddEnzyme Add Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate (Enzyme-Inhibitor) AddEnzyme->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate ReadPlate Read Plate (Kinetic or Endpoint) Incubate->ReadPlate AnalyzeData Analyze Data (Calculate % Inhibition, IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: A general experimental workflow for a protease inhibitor assay.

FalsePositiveTriage InitialHit Initial Hit Identified CheckInterference Test for Assay Interference (Autofluorescence, Quenching) InitialHit->CheckInterference Interference Interference Detected CheckInterference->Interference Yes CounterScreen Counter-Screen against Unrelated Enzyme CheckInterference->CounterScreen No FalsePositive Likely False Positive Interference->FalsePositive NonSpecific Non-specific Inhibitor CounterScreen->NonSpecific Inhibits Both VaryEnzyme Vary Enzyme Concentration CounterScreen->VaryEnzyme Specific NonSpecific->FalsePositive IC50Shift IC50 Shifts? VaryEnzyme->IC50Shift ConfirmedHit Confirmed Hit IC50Shift->ConfirmedHit No IC50Shift->FalsePositive Yes

Caption: A decision tree for triaging false positives in HTS.

References

strategies for enhancing the production of Rivulariapeptolides in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Rivulariapeptolides in culture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cultivation of Rivularia species for the production of Rivulariapeptolides.

Issue 1: Low Biomass Yield

Question: My Rivularia culture is growing very slowly and the biomass yield is low. What are the potential causes and how can I improve it?

Answer:

Low biomass yield in Rivularia cultures can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Culture Medium: Rivularia species have specific nutrient requirements. While standard cyanobacterial media like BG-11 or Chu-10 can be a starting point, they may not be optimal.

    • Recommendation: Start with a low-nutrient medium, as some studies suggest this can be beneficial for certain freshwater Rivularia species. For marine species, a medium like F/2 may be more appropriate. Ensure the medium is not nitrogen-deficient if biomass is the primary goal in the initial growth phase.

  • Suboptimal Light Conditions: Light intensity and photoperiod are critical for cyanobacterial growth.

    • Recommendation: For most cyanobacteria, a light intensity of 50-100 µmol photons m⁻²s⁻¹ with a 16:8 hour light:dark cycle is a good starting point. However, some Rivularia species may prefer lower light intensities. Experiment with varying light levels to find the optimum for your strain.

  • Incorrect Temperature: Temperature affects the metabolic rate of cyanobacteria.

    • Recommendation: Most Rivularia species thrive at temperatures between 20-28°C. Maintain a constant temperature within this range.

  • pH Imbalance: The pH of the culture medium can drift during growth, impacting nutrient availability and cellular processes.

    • Recommendation: Monitor the pH of the culture regularly and maintain it within the optimal range of 7.5-8.5. Use appropriate buffers if necessary.

  • Contamination: Bacterial or other algal contamination can compete for nutrients and inhibit the growth of Rivularia.

    • Recommendation: Ensure aseptic techniques are used throughout the cultivation process. Regularly check the culture for contaminants under a microscope. If contamination is detected, consider using antibiotics or re-isolating a pure culture.

Issue 2: Low or Undetectable Rivulariapeptolide Production

Question: I have a healthy Rivularia culture with good biomass, but the yield of Rivulariapeptolides is very low or undetectable. What strategies can I employ to enhance production?

Answer:

Low secondary metabolite production, despite good growth, is a common challenge. Rivulariapeptolides are non-ribosomally synthesized peptides, and their production is often triggered by specific environmental cues or nutrient limitations.

  • Nutrient Limitation Strategy: Studies on other cyanobacteria producing similar protease inhibitors, like micropeptins, have shown that nutrient limitation can significantly enhance production.

    • Recommendation: Implement a two-stage cultivation strategy.

      • Growth Phase: Cultivate Rivularia in a nutrient-replete medium to achieve high biomass.

      • Production Phase: Transfer the biomass to a medium with limited phosphorus. Research on Microcystis sp. demonstrated that phosphorus limitation led to a higher production of chymotrypsin (B1334515) inhibitors.[1][2][3] In contrast, nitrogen limitation resulted in lower concentrations of these peptides.[1][2][3]

  • Precursor Feeding: The biosynthesis of Rivulariapeptolides involves the incorporation of specific amino acid precursors by non-ribosomal peptide synthetases (NRPS).

    • Recommendation: Analyze the structure of the target Rivulariapeptolide to identify its constituent amino acids. Supplement the culture medium with these precursor amino acids during the production phase. This can potentially increase the availability of building blocks for the NRPS machinery.

Issue 3: Clumping of Rivularia Filaments

Question: My Rivularia culture is forming large clumps, which makes it difficult to get a homogenous sample and may be limiting growth. How can I prevent or reduce clumping?

Answer:

Rivularia is a filamentous cyanobacterium that naturally tends to form colonies. While some aggregation is normal, excessive clumping can be problematic.

  • Agitation: Gentle agitation can help to break up large clumps and ensure better light and nutrient distribution.

    • Recommendation: Use a shaker or introduce gentle bubbling with filtered air into the culture vessel. Be cautious not to apply excessive shear stress, which can damage the filaments.

  • Culture Vessel: The type of culture vessel can influence clumping.

    • Recommendation: For smaller scale cultures, Erlenmeyer flasks on a shaker are suitable. For larger volumes, consider photobioreactors designed to minimize cell aggregation.

  • Calcium Concentration: Calcium ions can play a role in the aggregation of cyanobacterial cells.

    • Recommendation: Experiment with slightly reducing the calcium concentration in the culture medium to see if it reduces clumping without negatively impacting growth.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for enhancing Rivulariapeptolide production?

A1: The general workflow involves a multi-step process from cultivation to analysis.

Workflow for Enhancing Rivulariapeptolide Production cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis strain Rivularia sp. Strain Selection growth Biomass Production (Nutrient-Replete Medium) strain->growth production Induction of Secondary Metabolism (Nutrient-Limited Medium) growth->production harvest Harvest Biomass production->harvest extract Solvent Extraction harvest->extract purify Chromatographic Purification extract->purify quantify LC-MS/MS Quantification purify->quantify bioassay Bioactivity Assays quantify->bioassay

Workflow for Rivulariapeptolide Production.

Q2: What is the biosynthetic pathway for Rivulariapeptolides?

A2: Rivulariapeptolides are synthesized by non-ribosomal peptide synthetases (NRPS), which are large, multi-enzyme complexes.

Non-Ribosomal Peptide Synthesis (NRPS) Pathway cluster_module NRPS Module cluster_termination Termination A_domain Adenylation (A) Domain (Selects & Activates Amino Acid) T_domain Thiolation (T) Domain (Tethers Activated Amino Acid) A_domain->T_domain C_domain Condensation (C) Domain (Forms Peptide Bond) T_domain->C_domain peptide Growing Peptide Chain C_domain->peptide Adds to chain TE_domain Thioesterase (TE) Domain (Releases Peptide) product Rivulariapeptolide TE_domain->product start Amino Acid Pool start->A_domain peptide->TE_domain

Simplified NRPS Biosynthetic Pathway.

Q3: Are there any quantitative data available on the effect of nutrient limitation on the production of similar cyanobacterial peptides?

A3: Yes, a study on the cyanobacterium Microcystis sp. strain BM25 provides valuable insights. The production of micropeptins, which are also chymotrypsin inhibitors, was significantly influenced by nutrient availability.

Culture ConditionMicropeptin Concentration (relative units)
Nutrient-RepleteBaseline
Nitrogen-DepletedLower than baseline
Phosphorus-DepletedHigher than baseline
Data adapted from Schwarzenberger et al. (2013).[1][2][3]

This suggests that phosphorus limitation is a promising strategy to explore for enhancing Rivulariapeptolide production.

Experimental Protocols

Protocol 1: Two-Stage Cultivation for Enhanced Rivulariapeptolide Production

Objective: To increase the yield of Rivulariapeptolides by separating the growth and production phases.

Materials:

  • Rivularia sp. culture

  • Growth Medium (e.g., modified BG-11 or Chu-10)

  • Production Medium (Growth medium with no added phosphate)

  • Sterile culture vessels

  • Shaker incubator or aeration system

  • Spectrophotometer or cell counter

Methodology:

Stage 1: Growth Phase

  • Inoculate the Rivularia sp. culture into the growth medium in a sterile culture vessel.

  • Incubate the culture under optimal conditions of light (50-100 µmol photons m⁻²s⁻¹) and temperature (20-28°C) with gentle agitation.

  • Monitor the growth of the culture by measuring the optical density or by cell counting until it reaches the late logarithmic or early stationary phase.

Stage 2: Production Phase

  • Harvest the biomass from the growth phase by centrifugation or filtration.

  • Wash the biomass with sterile production medium (phosphate-free) to remove any residual nutrients from the growth medium.

  • Resuspend the biomass in the production medium in a new sterile culture vessel.

  • Incubate the culture under the same light and temperature conditions for a period of 7-14 days to induce the production of Rivulariapeptolides.

  • Harvest the biomass for extraction.

Protocol 2: Extraction and Partial Purification of Rivulariapeptolides

Objective: To extract and partially purify Rivulariapeptolides from Rivularia biomass.

Materials:

Methodology:

  • Lyophilize the harvested Rivularia biomass to dryness.

  • Extract the dried biomass with a mixture of dichloromethane and methanol (2:1, v/v) three times.

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a small volume of methanol.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.

    • Condition the cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect the fractions and analyze them for the presence of Rivulariapeptolides using LC-MS.

  • Pool the fractions containing the target compounds and evaporate the solvent.

Protocol 3: Quantification of Rivulariapeptolides by LC-MS

Objective: To quantify the amount of Rivulariapeptolides in the extracted samples.

Materials:

  • Partially purified extract containing Rivulariapeptolides

  • Rivulariapeptolide standard (if available)

  • LC-MS system equipped with a C18 column

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

Methodology:

  • Prepare a standard curve using a known concentration of a Rivulariapeptolide standard.

  • Dissolve the dried extract in a suitable solvent (e.g., methanol).

  • Inject the sample into the LC-MS system.

  • Separate the compounds on a C18 column using a gradient of water with 0.1% formic acid and acetonitrile.

  • Detect the Rivulariapeptolides using their specific mass-to-charge ratio (m/z) in the mass spectrometer.

  • Quantify the amount of Rivulariapeptolides in the sample by comparing the peak area to the standard curve. If a standard is not available, relative quantification can be performed by comparing peak areas across different samples.

References

Technical Support Center: Troubleshooting Peak Tailing in Peptide HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving peak tailing issues in High-Performance Liquid Chromatography (HPLC) of peptidic compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[3] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 for either of these metrics typically indicates significant peak tailing.[4][5]

Q2: Why is peak tailing a problem for my peptide analysis?

A2: Peak tailing can negatively impact your results by:

  • Reducing Resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, making accurate quantification difficult.

  • Decreasing Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect, especially for low-concentration analytes.

  • Inaccurate Integration: The distorted peak shape can lead to errors in automated peak integration, affecting the accuracy of quantitative measurements.[4]

  • Masking Impurities: A tailing peak can obscure small impurity peaks that elute shortly after the main compound.[5]

Q3: What are the primary causes of peak tailing for peptidic compounds?

A3: The most common cause of peak tailing for peptides is secondary interactions between the analyte and the stationary phase.[1][5] Peptides, with their mix of acidic, basic, and hydrophobic residues, are particularly prone to these undesirable interactions.[6][7] Key causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with basic amino acid residues (like lysine, arginine, and histidine) in your peptide, causing peak tailing.[1][3][5]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the peptide and the silanol groups on the column.[6][8][9] If the pH is not optimal, it can lead to a mix of ionized and unionized species, resulting in broadened and tailing peaks.[8]

  • Column Contamination or Degradation: Buildup of sample matrix components or strongly retained compounds can create active sites that cause tailing.[4][10] Physical degradation of the column bed can also be a cause.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing.

Step 1: Initial Assessment

First, determine the scope of the problem. Does the tailing affect all peaks or only specific ones? Did the problem appear suddenly or develop gradually? Answering these questions will help narrow down the potential causes.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed check_scope All Peaks Tailing? start->check_scope all_peaks Likely Systemic Issue check_scope->all_peaks Yes specific_peaks Likely Method/Analyte Issue check_scope->specific_peaks No check_column Check Column Health (frit, void, contamination) all_peaks->check_column check_system Check HPLC System (dead volume, leaks) check_column->check_system end Peak Shape Improved check_system->end check_mobile_phase Optimize Mobile Phase (pH, buffer, ion-pairing) specific_peaks->check_mobile_phase check_sample Evaluate Sample (overload, solvent) check_mobile_phase->check_sample check_column_chem Consider Column Chemistry check_sample->check_column_chem check_column_chem->end

Caption: A logical workflow for diagnosing the cause of peak tailing.

Step 3: Detailed Troubleshooting Actions

Issue 1: Secondary Interactions with the Column

  • Symptoms: Tailing is more pronounced for basic peptides. The issue is persistent with a particular column type.

  • Solutions:

    • Adjust Mobile Phase pH: For basic peptides, lowering the mobile phase pH to around 2-3 will protonate the silanol groups on the column, minimizing their interaction with the positively charged peptide.[1][5]

    • Use an End-capped Column: Modern, high-purity, end-capped silica (B1680970) columns have fewer free silanol groups, which significantly reduces tailing for basic compounds.[1][3]

    • Add an Ion-Pairing Agent: Ion-pairing agents like trifluoroacetic acid (TFA) are commonly used in peptide separations. TFA serves two purposes: it lowers the mobile phase pH and pairs with the positively charged residues on the peptide, masking them from interacting with the stationary phase.[7][11]

    • Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface. Increasing the buffer concentration to 25-50 mM can improve peak shape.[4][12]

Issue 2: Column Contamination and Degradation

  • Symptoms: Peak tailing affects all peaks and worsens over time. An increase in backpressure may also be observed.[13]

  • Solutions:

    • Column Washing: Flush the column with a series of strong solvents to remove contaminants. A generic cleaning procedure for reversed-phase columns is detailed in the "Experimental Protocols" section below.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained compounds and particulates, thereby protecting the analytical column.[5][14]

    • Check for Column Voids: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing the column and back-flushing it to waste.[5][15] If the problem persists, the column may need to be replaced.

Issue 3: Sample-Related Problems

  • Symptoms: Peak shape degrades as the sample concentration increases. Early eluting peaks may show more distortion.

  • Solutions:

    • Reduce Sample Load: Dilute the sample or decrease the injection volume.[2][4]

    • Match Sample Solvent to Mobile Phase: Dissolve your peptide in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[4]

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) or filtration to remove interfering matrix components before injection.[5][13][16]

Quantitative Data Summary

Table 1: Effect of Ion-Pairing Agents on Peptide Retention

Ion-Pairing AgentTypical ConcentrationRelative HydrophobicityEffect on Retention of Basic Peptides
Formic Acid (FA)0.1%LowMinimal increase
Trifluoroacetic Acid (TFA)0.1%ModerateSignificant increase
Pentafluoropropionic Acid (PFPA)0.1%HighGreater increase than TFA[17]
Heptafluorobutyric Acid (HFBA)0.1%Very HighGreatest increase in retention[17]

Data compiled from multiple sources indicating general trends.[17][18] More hydrophobic ion-pairing agents can increase the retention of positively charged peptides and may improve selectivity between them.[17][19]

Experimental Protocols

Protocol 1: General Reversed-Phase Column Cleaning for Peptide Analysis

This protocol is intended for cleaning silica-based C18 or C8 columns that have become contaminated.

  • Disconnect the column from the detector.

  • Reverse the direction of flow. This will help flush contaminants from the inlet frit.[10]

  • Wash with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):

    • Step 1: 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).

    • Step 2: 20 column volumes of 100% Acetonitrile.

    • Step 3: 20 column volumes of Isopropanol.[10]

    • Step 4 (Optional, for severe contamination): 20 column volumes of a 50:50 mixture of Isopropanol and Methylene Chloride.[10]

    • Step 5: 20 column volumes of Isopropanol.

    • Step 6: 20 column volumes of 100% Acetonitrile.

  • Equilibrate the column in the forward direction with your initial mobile phase conditions for at least 20 column volumes before use.

Note: Always consult the column manufacturer's instructions for specific cleaning recommendations, as some phases may not be compatible with all solvents.[20]

Protocol 2: Mobile Phase Preparation for Peptide Analysis

  • Use high-purity solvents and reagents (HPLC or LC-MS grade).

  • For an acidic mobile phase (e.g., pH 2.5):

    • Aqueous Component (Mobile Phase A): Add 1 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water for a 0.1% TFA solution.

    • Organic Component (Mobile Phase B): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

  • Filter and Degas: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter and degas them using sonication, vacuum filtration, or helium sparging.

  • pH Measurement: If a specific pH is required, use a calibrated pH meter to adjust the pH of the aqueous mobile phase before mixing with the organic solvent.

Visualizing Logical Relationships

The following diagram illustrates the relationship between mobile phase pH, the pKa of the peptide's ionizable groups, and the resulting chromatographic behavior.

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Resulting Peak Shape ph_low pH << pKa (e.g., pH 2.5 for a basic peptide) good_peak Good Peak Shape (Analyte is fully protonated) ph_low->good_peak Optimal for basic peptides ph_near_pka pH ≈ pKa tailing_peak Peak Tailing/Broadening (Mixture of ionized states) ph_near_pka->tailing_peak Avoid this region ph_high pH >> pKa (e.g., pH 10 for a basic peptide) good_peak2 Good Peak Shape (Analyte is deprotonated) ph_high->good_peak2 Optimal for acidic peptides

Caption: Relationship between mobile phase pH, analyte pKa, and peak shape.

References

Technical Support Center: Optimization of Extraction Methods for Cyanobacterial Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of valuable metabolites from cyanobacteria.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of cyanobacterial metabolites.

Problem Potential Cause(s) Recommended Solution(s) Supporting Evidence/Protocol Reference
Low Metabolite Yield Inefficient Cell Lysis: Cyanobacterial cell walls can be robust and difficult to disrupt.- Mechanical Disruption: Employ bead beating, sonication, or homogenization. For sonication, optimization of time and amplitude is crucial.[1][2] - Enzymatic Lysis: Use lysozyme (B549824) or other cell wall degrading enzymes, although this can be time-consuming.[3] - Freeze-Thaw Cycles: Repeated freezing (e.g., in liquid nitrogen or at -80°C) and thawing can effectively disrupt cells.[4][5]- Sonication time optimization showed significant improvements in recovery for various cyanopeptides.[6] - Freeze-thaw cycles have been demonstrated as a simple and effective method for phycocyanin extraction.[5]
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the target metabolite(s).- Solvent System Comparison: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, acetone, dichloromethane, and mixtures thereof).[7] - Biphasic Extraction: A methanol-chloroform-water system can separate polar and non-polar metabolites into different phases.[8][9] The addition of a mild base like NH4OH can improve the extraction of polar compounds.[9]- A study on Synechococcus strains showed that a methanol-chloroform-NH4OH system significantly improved the extraction efficiency of polar metabolites like sugar phosphates compared to a simple methanol-chloroform-water system.[9]
Insufficient Extraction Time/Cycles: A single, short extraction may not be sufficient to recover all metabolites.- Increase Extraction Time: For methods like maceration or orbital shaking, increasing the duration can enhance yield.[10] - Multiple Extraction Cycles: Performing two or three extraction cycles on the same biomass can significantly increase the recovery of most analytes.[6]- Adding a second extraction cycle improved recoveries for 26 out of 27 cyanopeptides, with an average increase of 10%.[6]
Metabolite Degradation Thermal Instability: Many cyanobacterial metabolites are sensitive to high temperatures.- Cold Extraction: Perform extractions at low temperatures (e.g., on ice or at 4°C) to minimize degradation of thermo-labile compounds.[8][11] - Avoid High-Temperature Methods: For heat-sensitive compounds, avoid methods like high-temperature microwave-assisted extraction (MAE) or Soxhlet extraction. If using MAE, optimize for lower temperatures and shorter times.[10][12]- Cold methanol extraction is a widely used method to lower the risk of metabolite degradation.[8]
pH Instability: The pH of the extraction solvent can cause degradation of certain metabolites.- Buffer Selection: Use appropriate buffers to maintain a stable pH throughout the extraction process, especially for pH-sensitive compounds like some sugar phosphates.[4][5]- Some sugar phosphates are known to be labile at low pH, making acidic extraction methods unsuitable for these compounds.[8]
Oxidative Degradation: Exposure to oxygen and light can degrade sensitive metabolites.- Work in Dim Light/Darkness: Perform extractions under low light conditions or in amber vials to protect light-sensitive compounds. - Inert Atmosphere: For highly sensitive compounds, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Co-extraction of Interfering Substances (e.g., Pigments) Solvent System: Monophasic solvent systems often co-extract pigments with polar metabolites, interfering with downstream analysis.- Biphasic Solvent System: Use a biphasic system like methanol-chloroform-water. Pigments will partition into the non-polar chloroform (B151607) phase, leaving a cleaner aqueous phase with polar metabolites.[8] - Solid-Phase Extraction (SPE): Use SPE to prefractionate the crude extract and separate metabolites from interfering compounds.[13]- In a methanol-chloroform-water extraction, a clear aqueous layer containing metabolites is separated from an organic layer containing pigments.[8]
Poor Reproducibility Inconsistent Protocol Execution: Minor variations in the experimental procedure can lead to significant differences in results.- Standardized Protocols: Adhere strictly to a detailed, written protocol for all extractions.[14] - Quality Control Samples: Include extraction blanks and pooled quality control (QC) samples to monitor the consistency of the extraction process.[14]- The use of stringent quality controls, including extraction blanks and QC pools, is crucial for reliable and reproducible results.[14]

Quantitative Data Summary

The following table summarizes quantitative data from various studies to facilitate comparison of different extraction methods.

Metabolite/Class Organism Extraction Method Key Parameters Yield/Efficiency Reference
Polar Metabolites (e.g., Sugar Phosphates) Synechococcus sp. PCC 7002, PCC 7942, PCC 11801Methanol-Chloroform-Water vs. Methanol-Chloroform-NH4OHSolvent system comparisonThe addition of NH4OH significantly improved the extraction efficiency for a number of polar metabolites, especially bisphosphates.[9]
C-Phycoerythrin (C-PE) Potamosiphon sp.Solvent Extraction with Buffer OptimizationpH, molarity, buffer type (Sodium vs. Potassium)Potassium phosphate (B84403) buffer at pH 5.8, longer extraction times (50 min), and minimal extraction speed (1000 rpm) were ideal for maximizing C-PE concentration.[4]
Cyanopeptides (Microcystins, Anabaenopeptins, etc.) Spiked Fish TissueUltrasound-Assisted Extraction (UAE)Sonication Time (10, 20, 30 min)Increasing sonication time from 10 to 30 minutes resulted in an average recovery increase of 8%.[6]
Phycocyanin Arthrospira platensisFreeze-Thaw Cycles with Various SolventsNumber of cycles (1-10), Solvent (Water, Buffers)Highest yield (11.3% w/w) was achieved after multiple cycles. The optimal solvent and number of cycles were species-dependent.[5]
Phycobiliproteins (PBPs) Aphanizomenon flos-aquaeHomogenization + UAEUltrasonication amplitude and timeA combination of homogenization and subsequent ultrasound treatment yielded the highest total PBP (115.37 mg/g of dry weight).[2]
Phycobiliproteins (PBPs) Spirulina platensisMicrowave-Assisted Extraction (MAE) with Citric AcidCitric acid concentration (1-3%)Higher concentrations of citric acid led to a faster increase in temperature, accelerating PBP release.[12]

Experimental Protocols

Protocol 1: Improved Biphasic Solvent Extraction for Polar Metabolites

This protocol is adapted from Prasannan et al. (2018) and is designed to improve the extraction of polar and charged metabolites while separating them from pigments.[8][9]

Materials:

  • Cyanobacterial cell culture

  • Nylon membrane filters (0.8 µm)

  • Methanol (HPLC grade), chilled to -80°C

  • Chloroform (HPLC grade)

  • Ammonium hydroxide (B78521) (NH4OH) solution (0.2 M)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Vacuum centrifuge

Procedure:

  • Harvesting: Filter a known volume (e.g., 20 mL) of cyanobacterial culture through a nylon membrane filter.

  • Quenching: Immediately place the filter with the cells facing down into a tube containing chilled methanol (-80°C) and incubate for 1 hour. This step rapidly quenches metabolic activity.[8][15]

  • Cell Removal and Lysis: Add chloroform to the tube to remove the cells from the filter. Vortex the cell suspension in the methanol-chloroform mixture vigorously to ensure complete cell lysis and extraction.[8][15] To minimize degradation, vortex for 30 seconds and then place on ice for one minute.[11][15]

  • Phase Separation: Add 0.2 M NH4OH solution to the mixture to induce phase separation. The final ratio of methanol:chloroform:NH4OH should be adjusted for optimal separation.

  • Extraction: Vortex the mixture well for 10 minutes, intermittently placing it on ice.[11][15]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.[11][15] You should observe an upper aqueous (polar) phase, a lower chloroform (non-polar) phase containing pigments, and a protein/cell debris interface.

  • Collection: Carefully collect the upper aqueous layer containing the polar metabolites.

  • Drying: Dry the collected aqueous phase using a vacuum centrifuge for subsequent analysis (e.g., by LC/MS).[8][9]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phycobiliproteins

This is a general protocol for UAE, which can enhance extraction yields and reduce extraction times.[1] Parameters such as sonication time, amplitude, and duty cycle should be optimized for the specific cyanobacterial strain and target metabolite.

Materials:

  • Dried cyanobacterial biomass

  • Extraction solvent (e.g., distilled water or a suitable buffer)

  • Falcon tubes or other suitable containers

  • Ultrasonic processor (sonicator) with a probe

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Weigh a specific amount of dried cyanobacterial biomass (e.g., 25 mg) and place it in a Falcon tube.

  • Solvent Addition: Add a defined volume of the chosen extraction solvent (e.g., 5 mL) to the biomass.

  • Ultrasonication: Immerse the probe of the ultrasonic processor into the sample suspension. Apply ultrasound according to the optimized parameters (e.g., amplitude of 100%, duty cycle of 80% for a specific duration). Ensure the sample is kept cool during sonication, for example, by using an ice bath, to prevent thermal degradation of the target compounds.

  • Centrifugation: After sonication, centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted phycobiliproteins.

  • Analysis: Analyze the supernatant for the concentration and purity of the target phycobiliproteins.

Frequently Asked Questions (FAQs)

Q1: My extract is heavily contaminated with chlorophyll (B73375). How can I remove it?

A1: Chlorophyll contamination is a common issue, especially when using single-phase polar solvents like methanol-water mixtures. To mitigate this, a biphasic extraction using a methanol-chloroform-water (or a mild base like NH4OH) system is highly effective.[8] In this system, the non-polar chlorophyll partitions into the lower chloroform layer, while more polar metabolites remain in the upper aqueous layer, resulting in a much cleaner extract.[8] Alternatively, you can use solid-phase extraction (SPE) as a cleanup step after the initial extraction to remove pigments.[13]

Q2: What is the best general-purpose solvent for extracting a wide range of metabolites?

A2: There is no single "best" solvent, as the optimal choice depends on the specific metabolites of interest. However, a mixture of methanol and water (e.g., 80:20 v/v) is a good starting point for extracting a broad range of polar to moderately polar compounds.[6] For a more comprehensive extraction that includes non-polar compounds, a sequential extraction with solvents of increasing polarity (e.g., hexane, then dichloromethane, then methanol) can be effective. A biphasic system like methanol-chloroform-water is also an excellent choice for simultaneously extracting both polar and non-polar compounds into separate phases.[8]

Q3: How many freeze-thaw cycles are necessary for efficient cell lysis?

A3: The optimal number of freeze-thaw cycles is species-dependent.[5] For some cyanobacteria with more fragile cell walls, 3-5 cycles may be sufficient. For more robust species, up to 10 cycles may be needed to maximize the yield.[5] It is recommended to perform a small optimization experiment by measuring the metabolite yield after different numbers of cycles to determine the most efficient protocol for your specific strain.

Q4: Can I use tap water for extracting water-soluble compounds like phycocyanin?

A4: While technically possible, using deionized or distilled water, or a buffered solution, is highly recommended over tap water.[5] Tap water contains minerals and chlorine that can interfere with the extraction process and the stability of the target metabolites. For phycocyanin extraction from Arthrospira platensis, the use of tap water resulted in very low purity ratios.[5]

Q5: What are the advantages of using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) over conventional methods?

A5: Both MAE and UAE offer several advantages over conventional solvent extraction methods, including significantly reduced extraction times and often increased extraction yields.[1][12][16] These techniques use microwave or ultrasonic energy to create localized heating and pressure, which accelerates the disruption of cell walls and enhances the diffusion of metabolites into the solvent.[12][16] They are also considered "greener" techniques as they can sometimes be performed with reduced solvent volumes.[17]

Visualizations

Extraction_Optimization_Workflow cluster_prep 1. Preparation cluster_lysis 2. Cell Lysis Optimization cluster_extraction 3. Extraction Optimization cluster_analysis 4. Analysis & Refinement Biomass Cyanobacterial Biomass Harvest Harvesting & Quenching Biomass->Harvest Lysis Select Lysis Method Harvest->Lysis Mechanical Mechanical (Sonication, Beads) Lysis->Mechanical FreezeThaw Freeze-Thaw Lysis->FreezeThaw Enzymatic Enzymatic Lysis->Enzymatic Extraction Select Solvent System Mechanical->Extraction FreezeThaw->Extraction Enzymatic->Extraction Solvent_Choice Solvent Polarity (Methanol, Water, etc.) Extraction->Solvent_Choice Biphasic Biphasic System (MeOH/CHCl3/H2O) Extraction->Biphasic Parameters Optimize Parameters (Time, Temp, Ratio) Solvent_Choice->Parameters Biphasic->Parameters Cleanup Cleanup/Fractionation (e.g., SPE) Parameters->Cleanup Analysis LC/MS, etc. Cleanup->Analysis Evaluate Evaluate Yield & Purity Analysis->Evaluate Evaluate->Lysis Refine Evaluate->Extraction Refine Final Final Protocol Evaluate->Final Acceptable

Caption: Workflow for optimizing cyanobacterial metabolite extraction.

Troubleshooting_Flowchart cluster_yield Troubleshooting Low Yield cluster_degradation Troubleshooting Degradation cluster_contamination Troubleshooting Contamination Start Start: Extraction Issue Problem Identify Primary Problem Start->Problem LowYield Low Yield Problem->LowYield Yield Degradation Metabolite Degradation Problem->Degradation Purity Contamination Extract Contamination Problem->Contamination Purity CheckLysis Cell Lysis Inefficient? LowYield->CheckLysis CheckTemp Temperature Too High? Degradation->CheckTemp IsPigment Pigment Contamination? Contamination->IsPigment CheckSolvent Solvent Inappropriate? CheckLysis->CheckSolvent No ImproveLysis Increase Sonication/ Use Bead Beating CheckLysis->ImproveLysis Yes CheckCycles Insufficient Cycles/Time? CheckSolvent->CheckCycles No ChangeSolvent Test Different Polarities/ Use Biphasic System CheckSolvent->ChangeSolvent Yes IncreaseCycles Add Extraction Cycles/ Increase Time CheckCycles->IncreaseCycles Yes CheckpH pH Unstable? CheckTemp->CheckpH No UseCold Use Cold Extraction/ Ice Bath CheckTemp->UseCold Yes UseBuffer Use Buffered Solvent CheckpH->UseBuffer Yes UseBiphasic Use Biphasic Extraction IsPigment->UseBiphasic Yes UseSPE Use SPE Cleanup UseBiphasic->UseSPE Still Contaminated

Caption: Decision flowchart for troubleshooting common extraction problems.

References

Validation & Comparative

A Comparative Analysis of Rivulariapeptolide 1155 and Other Natural Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent natural elastase inhibitor, Rivulariapeptolide 1155, with other notable natural inhibitors. The following sections detail their comparative inhibitory activities, the experimental protocols for these measurements, and the relevant biological pathways, offering a comprehensive resource for researchers in drug discovery and development.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Rivulariapeptolide 1155 against elastase is presented below in comparison to a curated list of other natural elastase inhibitors. The data, represented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), is categorized by the natural source of the compounds.

Inhibitors from Cyanobacteria
CompoundSource OrganismElastase TypeIC50 (nM)
Rivulariapeptolide 1155 Rivularia sp.Porcine Pancreatic Elastase (PPE)4.94 [1][2]
Lyngbyastatin 4Lyngbya confervoidesHuman Neutrophil Elastase (HNE)49[3]
Lyngbyastatin 7Lyngbya spp.Human Neutrophil Elastase (HNE)23[3][4][5]
Symplostatin 8Symploca sp.Human Neutrophil Elastase (HNE)41[3]
Symplostatin 9Symploca sp.Human Neutrophil Elastase (HNE)28[3]
Symplostatin 10Symploca sp.Human Neutrophil Elastase (HNE)21[3]
Micropeptin 982Microcystis aeruginosaHuman Neutrophil Elastase (HNE)120[4]
Insulapeptolide DNostoc insulareHuman Leukocyte Elastase (HLE)80[6]
Inhibitors from Sponges
CompoundSource OrganismElastase TypeIC50 (nM)
Cyclotheonellazole ATheonella swinhoeiHuman Neutrophil Elastase (HNE)0.034[3][5]
Cyclotheonellazole BTheonella swinhoeiHuman Neutrophil Elastase (HNE)0.10[3][5]
Cyclotheonellazole CTheonella swinhoeiHuman Neutrophil Elastase (HNE)0.099[3][5]
Inhibitors from Plants
Compound/ExtractSource OrganismElastase TypeIC50 (µM)
AgrimoniinAgrimonia eupatoriaHuman Neutrophil Elastase (HNE)0.9[7]
PedunculaginPotentilla erectaHuman Neutrophil Elastase (HNE)2.8[7]
Genistein (release inhibitor)Genista tinctoriaHuman Neutrophil Elastase (HNE)0.6[7]
Ixorapeptide IIIxora coccineaElastase Release5.6[8]
QuercetinVariousPorcine Pancreatic Elastase (PPE)Varies
LuteolinVariousPorcine Pancreatic Elastase (PPE)Varies
Inhibitors from Fungi and Bacteria
CompoundSource OrganismElastase TypeIC50 (µM)
FR901277Streptomyces resistomycificusHuman Leukocyte Elastase (HLE)0.2[6]
YM-47141Flexibacter sp.Human Leukocyte Elastase (HLE)1.5[6]
Brunsvicamide BLaurencia brunsvicensisHuman Leukocyte Elastase (HLE)2.00[3][5]

Experimental Protocols

Elastase Inhibition Assay for Rivulariapeptolide 1155

The following protocol was utilized for determining the IC50 value of Rivulariapeptolide 1155 and its analogs.

Materials:

  • Enzyme: Porcine Pancreatic Elastase (PPE)

  • Substrate: N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-p-nitroanilide

  • Buffer: Dulbecco's phosphate-buffered saline (DPBS), pH 7.4

  • Inhibitors: Rivulariapeptolide 1155 and other test compounds

  • Assay Plate: 96-well microplate

  • Plate Reader: Capable of measuring absorbance at 405 nm

Procedure:

  • Pre-incubation: 20 nM of Porcine Pancreatic Elastase was pre-incubated with varying concentrations of the test compounds (0 to 3 µM) for 40 minutes in DPBS containing 0.01% Tween-20.[2]

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-p-nitroanilide, to a final concentration of 200 µM.

  • Measurement: The change in absorbance was monitored at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction was determined from the linear portion of the absorbance versus time curve. The percent inhibition was calculated for each inhibitor concentration relative to a control with no inhibitor.

  • IC50 Determination: The IC50 values were determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).[1]

Visualizing Key Processes

To better understand the context of elastase inhibition, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving neutrophil elastase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Elastase Enzyme - Substrate - Buffer - Inhibitor Stock dilutions Create Serial Dilutions of Inhibitor reagents->dilutions preincubation Pre-incubate Elastase with Inhibitor dilutions->preincubation initiation Initiate Reaction with Substrate preincubation->initiation measurement Measure Absorbance over Time initiation->measurement rate Calculate Reaction Rates measurement->rate inhibition Determine Percent Inhibition rate->inhibition ic50 Calculate IC50 Value (Non-linear Regression) inhibition->ic50 HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HNE Human Neutrophil Elastase (HNE) ECM Extracellular Matrix (e.g., Elastin, Collagen) HNE->ECM Degradation Cytokines Pro-inflammatory Cytokines (Pro-forms) HNE->Cytokines Activation Receptors Cell Surface Receptors (e.g., TLRs, cytokine receptors) HNE->Receptors Activation/Cleavage NFkB NF-κB Activation Receptors->NFkB MAPK MAPK Pathway Activation Receptors->MAPK Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Gene_Expression MAPK->Gene_Expression

References

A Comparative Analysis of Rivulariapeptolide and Synthetic Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biomedical research, the inhibition of proteases, enzymes that catalyze the breakdown of proteins, is a critical area of investigation for treating a myriad of diseases, including cancer, inflammatory disorders, and viral infections. This guide provides a detailed comparative analysis of Rivulariapeptolides, a family of naturally occurring serine protease inhibitors, and commonly used synthetic protease inhibitors. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Introduction to Protease Inhibitors

Protease inhibitors are molecules that interfere with the activity of proteases. They are broadly classified into two categories: naturally derived and synthetic. Natural inhibitors, like Rivulariapeptolides, are produced by organisms as part of their defense or regulatory mechanisms. Synthetic inhibitors are chemically manufactured and designed to target specific proteases. Serine proteases, a major class of proteolytic enzymes characterized by a serine residue in their active site, are key targets for many of these inhibitors.

Rivulariapeptolides are a family of cyclic depsipeptides produced by cyanobacteria. Recent studies have identified them as highly potent inhibitors of serine proteases, exhibiting activity at nanomolar concentrations. Their complex structure and high potency make them promising candidates for drug development.

Synthetic Serine Protease Inhibitors , such as 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), Phenylmethylsulfonyl fluoride (PMSF), Leupeptin, and Gabexate mesylate, are widely used in research to prevent protein degradation during experiments. While effective, their specificity and potency can vary, and some exhibit off-target effects or toxicity.

Comparative Performance: Potency and Specificity

The efficacy of a protease inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the available quantitative data for Rivulariapeptolides and a selection of synthetic inhibitors against key serine proteases: chymotrypsin (B1334515), elastase, and proteinase K.

Inhibitor Target Protease IC50 (nM) Reference
Rivulariapeptolide 1185 (1)Chymotrypsin24.65 ± SD[1]
Rivulariapeptolide 1155 (2)Chymotrypsin141.60 ± SD[1]
Rivulariapeptolide 1121 (3)Chymotrypsin239.50 ± SD[1]
Rivulariapeptolide 988 (4)Chymotrypsin862.60 ± SD[1]
Rivulariapeptolide 1155 (2)Elastase4.94 ± SD[1]
Rivulariapeptolide 1185 (1)Proteinase K5.42 ± SD[1]
Molassamide B (6)Proteinase K5.42 ± SD[1]
Molassamide (5)Chymotrypsin862.60 ± SD[1]
Molassamide (5)Proteinase K24.65 ± SD[1]
Inhibitor Target Protease IC50 / Ki Reference
AEBSFTrypsinIC50 < 15 µM[2]
AEBSFChymotrypsin-
AEBSFElastase-
AEBSFProteinase K-
PMSFElastase (release from neutrophils)IC50 ~ 131 µM[3]
PMSFChymotrypsin-
PMSFProteinase K-
LeupeptinTrypsinKi = 35 nM[4]
LeupeptinChymotrypsinNo inhibition[4][5][6]
LeupeptinElastaseNo inhibition[4]
LeupeptinProteinase KInhibits[7]
Gabexate mesylateTrypsinIC50 = 9.4 µM[]
Gabexate mesylateChymotrypsin-
Gabexate mesylateElastase-
Gabexate mesylateProteinase K-

Data Analysis: The tables clearly demonstrate the high potency of Rivulariapeptolides, with IC50 values in the nanomolar range for their target proteases.[1] In contrast, the available data for synthetic inhibitors often shows potency in the micromolar range. It is important to note that direct comparison is challenging due to the lack of standardized experimental conditions across different studies. However, the existing data strongly suggests that Rivulariapeptolides are significantly more potent than many commonly used synthetic serine protease inhibitors. Furthermore, Rivulariapeptolides exhibit a degree of selectivity, as seen with Rivulariapeptolide 1155 (2) being a more potent inhibitor of elastase than chymotrypsin.[1]

Experimental Protocols

The following is a detailed methodology for a fluorometric protease inhibition assay, similar to the one used to determine the IC50 values for Rivulariapeptolides.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease (e.g., chymotrypsin, elastase, or proteinase K).

Principle: The assay measures the enzymatic activity of the protease by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage, and thus the fluorescence signal, will decrease.

Materials:

  • Serine protease (e.g., chymotrypsin, elastase, proteinase K)

  • Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin and proteinase K; MeOSuc-Ala-Ala-Pro-Val-AMC for elastase)

  • Assay Buffer (e.g., Dulbecco's phosphate-buffered saline, pH 7.4, containing 0.01% Tween-20)

  • Test inhibitor (e.g., Rivulariapeptolide or synthetic inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a fixed volume of the protease solution.

    • Add the serially diluted test inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 40 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prot_prep Prepare Protease Solution Add_prot Add Protease to Plate Prot_prep->Add_prot Sub_prep Prepare Substrate Solution Add_sub Add Substrate (Start Reaction) Sub_prep->Add_sub Inh_prep Prepare Inhibitor Dilutions Add_inh Add Inhibitor to Plate Inh_prep->Add_inh Add_prot->Add_inh Pre_inc Pre-incubate Add_inh->Pre_inc Pre_inc->Add_sub Measure Measure Fluorescence (Kinetic) Add_sub->Measure Calc_vel Calculate Reaction Velocities Measure->Calc_vel Calc_inhib Calculate % Inhibition Calc_vel->Calc_inhib Plot_data Plot Dose-Response Curve Calc_inhib->Plot_data Det_ic50 Determine IC50 Plot_data->Det_ic50

Workflow for Fluorometric Protease Inhibition Assay.

Signaling Pathways

Serine proteases are not just degradative enzymes; they are also crucial signaling molecules involved in a variety of physiological and pathological processes, including inflammation. Neutrophil elastase, for instance, can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, initiating a cascade of intracellular signaling events.[1][9][10][11][12]

The diagram below illustrates a simplified signaling pathway initiated by neutrophil elastase.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Cleavage & Activation G_protein G Protein Activation PAR2->G_protein AC Adenylyl Cyclase G_protein->AC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->MAPK_cascade Phosphorylates TF Transcription Factors MAPK_cascade->TF Activates Inflammation Inflammation (e.g., Cytokine Release) TF->Inflammation Upregulates Genes

Neutrophil Elastase-PAR2 Signaling Pathway.

This pathway highlights how the enzymatic activity of elastase at the cell surface can be translated into a specific cellular response, such as inflammation. The ability of inhibitors to block this initial proteolytic event can have significant downstream therapeutic effects.

Conclusion

This comparative analysis underscores the potential of Rivulariapeptolides as a new class of highly potent serine protease inhibitors. Their nanomolar efficacy surpasses that of many widely used synthetic inhibitors.[1] While synthetic inhibitors remain valuable tools in research, the superior potency and potential for selectivity of natural products like Rivulariapeptolides present exciting opportunities for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships of Rivulariapeptolides and to evaluate their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

Validating the In Vitro Efficacy of Rivulariapeptolide 1155: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Rivulariapeptolide 1155, a novel natural product, with other established elastase inhibitors. The information is supported by experimental data from publicly available literature, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in the assessment of its potential as a therapeutic agent.

Introduction to Rivulariapeptolide 1155

Rivulariapeptolide 1155 is a recently identified cyclic depsipeptide isolated from a marine cyanobacteria community.[1] Initial in vitro studies have highlighted its potent and selective inhibitory activity against serine proteases, particularly neutrophil elastase.[1][2] This guide will delve into the quantitative data supporting its efficacy, compare it with other known elastase inhibitors, provide detailed experimental methodologies for its evaluation, and visualize its mechanism of action within relevant signaling pathways.

Comparative In Vitro Efficacy

The primary measure of in vitro efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available IC50 data for Rivulariapeptolide 1155 and two well-characterized elastase inhibitors, Sivelestat and Alvelestat.

It is crucial to note that the following IC50 values are compiled from different studies and may have been determined under varying experimental conditions. Direct comparison of these values should be approached with caution, as factors such as substrate concentration, enzyme source, and buffer conditions can significantly influence the results. [3]

Table 1: In Vitro Potency of Rivulariapeptolide 1155 and Comparator Compounds against Human Neutrophil Elastase (HNE)

CompoundTypeTargetIC50 (nM)
Rivulariapeptolide 1155Natural Product (Cyclic Depsipeptide)Human Neutrophil Elastase4.94
SivelestatSyntheticHuman Neutrophil Elastase19 - 49[4]
Alvelestat (AZD9668)SyntheticHuman Neutrophil Elastase~12[5]

Table 2: In Vitro Selectivity of Rivulariapeptolide 1155 against Other Serine Proteases

ProteaseRivulariapeptolide 1155 IC50 (nM)
Elastase4.94
Chymotrypsin (B1334515)> 3000
Proteinase K> 3000

The data indicates that Rivulariapeptolide 1155 is a highly potent inhibitor of human neutrophil elastase, with an IC50 in the low nanomolar range.[1][2] Furthermore, it demonstrates significant selectivity for elastase over other serine proteases like chymotrypsin and proteinase K.[1][2] When compared to the established inhibitors Sivelestat and Alvelestat, Rivulariapeptolide 1155 exhibits comparable or superior potency in vitro.

Experimental Protocols

To facilitate the independent validation and further investigation of Rivulariapeptolide 1155, a detailed protocol for a standard in vitro fluorometric neutrophil elastase inhibition assay is provided below. This protocol is based on methodologies described in commercially available assay kits and scientific literature.[6][7][8][9]

Fluorometric Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., Rivulariapeptolide 1155) against human neutrophil elastase.

Principle: The assay measures the enzymatic activity of HNE using a fluorogenic substrate, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). Cleavage of this substrate by HNE releases the fluorescent 7-amido-4-methylcoumarin (AMC) molecule, which can be quantified using a fluorescence plate reader. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)

  • Test compound (Rivulariapeptolide 1155)

  • Positive control inhibitor (e.g., Sivelestat)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~505 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in Assay Buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well in duplicate:

      • Enzyme Control: 25 µL of Assay Buffer

      • Inhibitor Wells: 25 µL of the diluted test compound or positive control inhibitor

      • No Enzyme Control (Blank): 50 µL of Assay Buffer

    • Add 25 µL of diluted HNE solution to the enzyme control and inhibitor wells.

    • Mix the contents of the wells by gentle shaking and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a substrate solution by diluting the fluorogenic HNE substrate in Assay Buffer to the desired final concentration (typically at or below its Km value).

    • Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the rate of the "No Enzyme Control" from all other readings to correct for background fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for In Vitro Efficacy Validation prep 1. Compound & Reagent Preparation (Rivulariapeptolide 1155, HNE, Substrate) plate 2. Assay Plate Setup (Inhibitor, Enzyme, Controls) prep->plate incubate 3. Pre-incubation (Inhibitor + HNE) plate->incubate react 4. Reaction Initiation (Add Substrate) incubate->react measure 5. Kinetic Measurement (Fluorescence Reading) react->measure analyze 6. Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: A generalized workflow for determining the in vitro inhibitory efficacy of a compound against human neutrophil elastase.

G cluster_pathway Simplified Signaling Pathway of Neutrophil Elastase in Inflammation NE Neutrophil Elastase (NE) PAR2 PAR2 NE->PAR2 Activation Riva Rivulariapeptolide 1155 Riva->NE Inhibition MAPK MAPK Pathway (ERK1/2) PAR2->MAPK NFkB NF-κB Pathway PAR2->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: Simplified signaling cascade initiated by neutrophil elastase in inflammatory processes, and the inhibitory action of Rivulariapeptolide 1155.

Conclusion

Rivulariapeptolide 1155 has emerged as a potent and selective inhibitor of human neutrophil elastase in vitro. Its low nanomolar IC50 value and high selectivity profile make it a compelling candidate for further investigation as a potential therapeutic agent for inflammatory diseases and other conditions where elastase activity is dysregulated. The provided experimental protocol offers a standardized method for validating these findings and exploring the activity of other potential inhibitors. The visualized signaling pathway illustrates the potential downstream consequences of elastase inhibition by Rivulariapeptolide 1155, providing a foundation for future mechanistic studies. Further research, including cell-based assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel natural product.

References

Cross-Reactivity Profile of Rivulariapeptolide 1155: A Comparative Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of Rivulariapeptolide 1155, a cyclic depsipeptide of cyanobacterial origin, reveals a distinct cross-reactivity profile against a panel of serine proteases. This guide provides a comparative overview of its inhibitory potency, supported by experimental data, to inform researchers and drug development professionals in the fields of enzymology and medicinal chemistry.

Inhibitory Potency of Rivulariapeptolide 1155 against Key Serine Proteases

Rivulariapeptolide 1155 has been identified as a potent inhibitor of several serine proteases, with varying degrees of selectivity. The inhibitory activity, expressed as the half-maximal inhibitory concentration (IC50), was determined for chymotrypsin (B1334515), elastase, and proteinase K.

Serine ProteaseRivulariapeptolide 1155 IC50 (nM)
Chymotrypsin41.84[1]
Elastase4.94[1]
Proteinase K56.54[1]

Table 1: Inhibitory concentration (IC50) of Rivulariapeptolide 1155 against a selection of serine proteases. Data is derived from fluorescence-based enzyme inhibition assays.

The data indicates that Rivulariapeptolide 1155 is a particularly potent inhibitor of elastase, with an IC50 value in the low nanomolar range. Its inhibitory activity against chymotrypsin and proteinase K is also significant, albeit at higher nanomolar concentrations.

Experimental Protocols

The following is a detailed methodology for the enzyme inhibition assays used to determine the cross-reactivity of Rivulariapeptolide 1155.

Materials:

  • Enzymes: Bovine pancreatic α-chymotrypsin, porcine pancreatic elastase, and Tritirachium album proteinase K.

  • Substrates:

    • Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)

    • Elastase: N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-AAPV-AMC)

    • Proteinase K: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)

  • Inhibitor: Rivulariapeptolide 1155

  • Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl and 0.005% Triton X-100.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Plate: 96-well black microtiter plate

  • Instrumentation: Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Enzyme stock solutions were prepared in the assay buffer.

    • Substrate stock solutions were prepared in DMSO.

    • Rivulariapeptolide 1155 was serially diluted in DMSO to create a range of concentrations.

  • Enzyme Inhibition Assay:

    • The assay was performed in a total volume of 100 µL per well in a 96-well plate.

    • To each well, the following were added in order:

      • Assay buffer

      • Rivulariapeptolide 1155 solution in DMSO (or DMSO alone for control wells)

      • Enzyme solution

    • The final concentrations of the enzymes were:

      • Chymotrypsin: 0.5 nM

      • Elastase: 1 nM

      • Proteinase K: 2 nM

    • The plate was pre-incubated at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

    • The enzymatic reaction was initiated by the addition of the respective fluorogenic substrate. The final substrate concentrations were:

      • Chymotrypsin (Suc-AAPF-AMC): 100 µM

      • Elastase (Suc-AAPV-AMC): 100 µM

      • Proteinase K (Suc-AAPF-AMC): 100 µM

    • The increase in fluorescence, resulting from the cleavage of the AMC group from the substrate, was monitored kinetically over 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The rate of reaction (initial velocity) was determined from the linear portion of the kinetic curve.

    • The percentage of inhibition for each concentration of Rivulariapeptolide 1155 was calculated relative to the control (DMSO without inhibitor).

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis in GraphPad Prism 9.

Visualizing the Experimental Workflow and Inhibitory Relationships

To further clarify the experimental process and the conceptual framework of serine protease inhibition by Rivulariapeptolide 1155, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Rivulariapeptolide 1155 (or DMSO control) plate->add_inhibitor add_enzyme Add Serine Protease add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence (kinetic, 30 min) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of Rivulariapeptolide 1155.

serine_protease_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Rivulariapeptolide 1155 E Serine Protease P Products E->P cleavage S Substrate S->E E_I Serine Protease Blocked No Reaction E_I->Blocked S_I Substrate S_I->E_I I Rivulariapeptolide 1155 I->E_I

Caption: Mechanism of serine protease inhibition by Rivulariapeptolide 1155.

cross_reactivity_logic cluster_targets Serine Protease Targets R1155 Rivulariapeptolide 1155 Elastase Elastase (IC50 = 4.94 nM) R1155->Elastase High Potency Chymotrypsin Chymotrypsin (IC50 = 41.84 nM) R1155->Chymotrypsin Moderate Potency ProteinaseK Proteinase K (IC50 = 56.54 nM) R1155->ProteinaseK Moderate Potency

Caption: Cross-reactivity profile of Rivulariapeptolide 1155.

References

Structure-Activity Relationship of Rivulariapeptolides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Rivulariapeptolide family, a class of cyclodepsipeptides isolated from cyanobacteria, has emerged as a source of potent serine protease inhibitors.[1][2][3][4][5][6] This guide provides a comparative analysis of their structure-activity relationships (SAR), presenting key experimental data and methodologies for researchers in drug discovery and chemical biology.

Comparative Biological Activity of Rivulariapeptolides

The inhibitory potency of isolated Rivulariapeptolides and related molassamides has been evaluated against a panel of serine proteases, including chymotrypsin (B1334515), elastase, and proteinase K. The half-maximal inhibitory concentrations (IC50) reveal significant variations in activity and selectivity based on structural modifications.

CompoundStructureTarget ProteaseIC50 (nM)[3]
Rivulariapeptolide 1185 (1) (Structure not shown)Chymotrypsin13.17
Elastase> 1000
Proteinase K132.80
Rivulariapeptolide 1155 (2) (Structure not shown)Chymotrypsin215.30
Elastase4.94
Proteinase K10.43
Rivulariapeptolide 1121 (3) (Structure not shown)Chymotrypsin27.89
Elastase> 1000
Proteinase K109.10
Rivulariapeptolide 988 (4) (Structure not shown)Chymotrypsin33.11
Elastase> 1000
Proteinase K148.60
Molassamide (5) (Structure not shown)Chymotrypsin862.60
Elastase> 1000
Proteinase K136.20
Molassamide B (6) (Structure not shown)Chymotrypsin24.65
Elastase> 1000
Proteinase K5.42

Key Structure-Activity Relationship Insights

Analysis of the comparative data reveals critical structural features influencing the inhibitory activity of the Rivulariapeptolide family:

  • Amino Acid Variation at R2 and R3 Positions: The structural diversity and, consequently, the varied biological activity of Rivulariapeptolides are significantly influenced by the amino acid residues at the R2 and R3 positions. For instance, the substitution of leucine (B10760876) for α-aminobutyric acid (Abu) at R2 and phenylalanine for leucine at R3 distinguishes Rivulariapeptolide 1185 (1) from Rivulariapeptolide 1121 (3), leading to altered inhibitory profiles.[3]

  • Impact of Halogenation: A striking 35-fold increase in potency against chymotrypsin was observed for Molassamide B (6) compared to Molassamide (5).[3] This enhancement is attributed to a single ortho-bromination on the N-methyltyrosine moiety, highlighting the significant role of halogenation in modulating activity.[3]

  • Selective Inhibition: Rivulariapeptolide 1155 (2) demonstrates potent and selective inhibition of elastase, with an IC50 value of 4.94 nM.[3][6] In contrast, Molassamide B (6) is a highly potent inhibitor of proteinase K, with an IC50 of 5.42 nM, making it the most potent inhibitor known for this enzyme to date.[3][6]

Experimental Methodologies

The discovery and characterization of the Rivulariapeptolide family were facilitated by a novel "native metabolomics" approach.[1][2][3][4][6] This technique integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-ligand interactions directly from complex mixtures.[1][3]

Native Metabolomics Workflow for Inhibitor Screening

Native_Metabolomics_Workflow Native Metabolomics Workflow for Protease Inhibitor Discovery cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Identification Extract Crude Cyanobacterial Extract UHPLC µ-flow UHPLC Separation Extract->UHPLC Makeup Post-column pH Adjustment (Ammonium Acetate) UHPLC->Makeup Metabolomics_MS Metabolomics Run (High-Resolution MS/MS) UHPLC->Metabolomics_MS Native_MS Native Mass Spectrometry (Detection of Protein-Binder Complexes) Makeup->Native_MS Protein_Infusion Orthogonal Infusion of Target Protease Protein_Infusion->Native_MS Data_Correlation Correlate Native MS and Metabolomics Data (Δm/z, RT) Native_MS->Data_Correlation Metabolomics_MS->Data_Correlation Molecular_Networking Molecular Networking and Retention Time Pairing Data_Correlation->Molecular_Networking Structure_Elucidation Tandem MS, Derivatization, NMR Molecular_Networking->Structure_Elucidation Bioactivity_Assay Bioactivity Confirmation Structure_Elucidation->Bioactivity_Assay

Caption: Workflow for the discovery of Rivulariapeptolides using native metabolomics.

Serine Protease Inhibition Assay Protocol

The inhibitory activity of the purified compounds was assessed using a fluorescence-based substrate competition assay.

  • Enzyme and Substrate Preparation: The target serine protease (e.g., chymotrypsin) and a fluorogenic substrate are prepared in an appropriate buffer.

  • Pre-incubation: The purified Rivulariapeptolide analogs are pre-incubated with the protease for 40 minutes to allow for binding.[1][3][7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

The assay conditions were designed to mimic the native mass spectrometry setup, with experiments conducted in 10 mM ammonium (B1175870) acetate (B1210297) at pH 4.5.[3] Chymotrypsin was found to retain significant activity under these conditions.[3]

Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action for the Rivulariapeptolide family is the direct inhibition of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including viral infections, cancer, and hypertension.[3][6]

Serine_Protease_Inhibition Rivulariapeptolide Rivulariapeptolide Serine_Protease Serine Protease (e.g., Chymotrypsin) Rivulariapeptolide->Serine_Protease Inhibits Substrate Protein Substrate Serine_Protease->Substrate Cleaves Cleaved_Products Cleaved Peptides Biological_Process Downstream Biological Process Cleaved_Products->Biological_Process Regulates

Caption: Inhibition of serine protease activity by Rivulariapeptolides.

References

Unmasking Inhibitors: A Comparative Guide to Native Metabolomics and Traditional Screening Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of inhibitor discovery, this guide offers an objective comparison between native metabolomics and traditional screening methods. Delve into the fundamental differences, performance metrics, and experimental workflows of these two powerful approaches to inform your screening strategies.

The quest for novel and effective enzyme inhibitors is a cornerstone of drug discovery and chemical biology. For decades, high-throughput screening (HTS) has been the workhorse of this endeavor, enabling the rapid testing of vast compound libraries. However, the emergence of native metabolomics presents a paradigm shift, offering a more physiologically relevant approach to identifying protein-ligand interactions directly within complex biological mixtures. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific needs.

At a Glance: Native Metabolomics vs. Traditional Screening

FeatureNative MetabolomicsTraditional Screening (e.g., HTS)
Principle Direct detection of protein-ligand binding in a near-native state using mass spectrometry.Indirect measurement of enzyme activity or binding events, often using engineered reporters (e.g., fluorescent or luminescent probes).
Sample Type Complex biological extracts (e.g., cell lysates, natural product extracts).Purified enzymes and libraries of individual compounds.
Physiological Relevance High; interactions are detected in a competitive environment with endogenous molecules.Moderate to low; assays are conducted in artificial, buffered conditions, which can lead to irrelevant hits.
Hit Identification Based on the detection of a mass shift corresponding to the protein-ligand complex.Based on a change in a reporter signal (e.g., fluorescence, luminescence).
Information Gained Direct evidence of binding, potential for simultaneous identification of multiple binders, and structural information about the ligand.Inhibition of activity, but does not directly confirm binding to the target.
Throughput Moderate to high, with the ability to screen complex mixtures rapidly. A single 10-minute LC-MS run can identify multiple binders from a crude extract.[1][2][3]Very high, capable of screening hundreds of thousands to millions of individual compounds.
Hit Confirmation Rate Higher likelihood of physiologically relevant hits.Often lower, with a significant number of false positives. For example, confirmation rates for some protease assays were found to be less than 30%.[4]
False Positives Less prone to artifacts from reporter systems, but can be affected by non-specific binding.Prone to false positives from compound autofluorescence, light scattering, and non-specific interactions with the reporter system.[4][5][6]

Delving Deeper: A Head-to-Head Comparison

Native metabolomics is a powerful approach that leverages native mass spectrometry to identify interactions between proteins and small molecules directly from complex biological mixtures.[1][2][7] This technique maintains the protein in its folded, "native" state, allowing for the detection of non-covalent interactions that are often disrupted in traditional assays. By analyzing the mass of the intact protein, researchers can directly observe the formation of protein-ligand complexes, providing unambiguous evidence of binding.

In contrast, traditional screening methods, most notably high-throughput screening (HTS), have been the industry standard for decades.[8] These methods typically rely on indirect measurements of enzyme activity. Common HTS assays utilize fluorescence or luminescence-based reporters that generate a signal in the presence or absence of enzymatic activity.[9][10][11][12] While capable of screening massive compound libraries, these approaches are often performed in highly artificial environments with purified components, which may not accurately reflect the complex and competitive milieu of a living cell. This can lead to the identification of "hits" that are not effective in a more physiological context, contributing to high attrition rates in later stages of drug development.

One of the key advantages of native metabolomics is its potential to reduce the number of false positives that often plague HTS campaigns.[4][5] Traditional assays can be confounded by compounds that interfere with the detection system itself, such as autofluorescent molecules.[4] Native metabolomics, by directly detecting the mass of the protein-ligand complex, bypasses the need for such reporter systems, thus eliminating a major source of artifacts.

The physiological relevance of the hits identified is another critical point of distinction. Native metabolomics screens for binders within a complex mixture of endogenous metabolites, meaning that any identified interactions have already demonstrated the ability to compete with other potential binding partners. This inherent competition provides a more stringent and biologically relevant filter for identifying potent and specific inhibitors.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and the distinct workflows of native metabolomics and traditional screening.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates RAF_Inhibitor RAF Inhibitor RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitor ERK_Inhibitor->ERK

Figure 1. The ERK signaling pathway, a common target for inhibitor screening.

Native_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Extract Biological Sample (e.g., cell lysate, natural product extract) UHPLC 1. Ultra-High Performance Liquid Chromatography (UHPLC) Separation of Metabolites Extract->UHPLC PostColumn 2. Post-Column pH Adjustment & Protein Infusion UHPLC->PostColumn MS 3. Native Mass Spectrometry (MS) Detection of Protein-Ligand Complexes PostColumn->MS Deconvolution 4. Deconvolution of Mass Spectra MS->Deconvolution Identification 5. Identification of Bound Ligands (based on mass shift) Deconvolution->Identification Annotation 6. Structural Annotation of Hits Identification->Annotation

Figure 2. A generalized workflow for native metabolomics-based inhibitor screening.[1][2][7]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Library Compound Library (in microplates) Dispensing 1. Robotic Dispensing of Compounds into Assay Plates Library->Dispensing AssayPlate Assay Plate Preparation (Enzyme, Substrate, Buffer) AssayPlate->Dispensing Incubation 2. Incubation Dispensing->Incubation Detection 3. Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data 4. Data Analysis (Hit Identification) Detection->Data Confirmation 5. Hit Confirmation & Dose-Response Data->Confirmation Validation 6. False Positive Triage & Hit Validation Confirmation->Validation

Figure 3. A typical workflow for traditional high-throughput screening (HTS).[8]

Experimental Protocols

Native Metabolomics-Based Inhibitor Screening

This protocol provides a general framework for a native metabolomics screen for protease inhibitors, as inspired by published studies.[1][2][3]

1. Sample Preparation:

  • Prepare a crude extract from the biological source of interest (e.g., cyanobacteria) by extraction with a suitable solvent (e.g., methanol).
  • Centrifuge the extract to pellet any insoluble material and collect the supernatant.
  • Dry the supernatant and resuspend it in an appropriate solvent for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Perform chromatographic separation of the extract using an ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for separating small molecules.
  • After the analytical column, introduce a post-column makeup flow containing a buffer (e.g., ammonium (B1175870) acetate) to adjust the pH to near-native conditions for the protein of interest.
  • Infuse a solution of the target protein (e.g., chymotrypsin) into the eluent stream before it enters the mass spectrometer.
  • Analyze the mixture using a high-resolution mass spectrometer capable of native MS, such as an Orbitrap or Q-TOF instrument.
  • Acquire data in a mode that preserves non-covalent complexes.
  • Perform a second LC-MS/MS run of the crude extract without protein infusion to obtain fragmentation data for metabolite identification.

3. Data Analysis:

  • Process the native MS data to identify mass signals corresponding to the apo-protein and any protein-ligand complexes.
  • Calculate the mass difference between the complex and the apo-protein to determine the molecular weight of the bound ligand.
  • Correlate the retention time of the detected complexes with the retention times of metabolites in the standard LC-MS/MS run.
  • Use the fragmentation data from the standard run to aid in the structural annotation of the identified binders.

Traditional Fluorescence-Based HTS for Enzyme Inhibitors

This protocol outlines a general procedure for a fluorescence polarization (FP)-based HTS assay to identify inhibitors of a viral protease.[13]

1. Assay Development and Optimization:

  • Synthesize a fluorescently labeled peptide substrate for the target protease. The peptide should also contain a tag (e.g., biotin) for binding to a larger molecule (e.g., streptavidin) to create a significant size difference between the intact and cleaved substrate for FP detection.
  • Optimize assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time, to achieve a robust and reproducible signal window.

2. High-Throughput Screening:

  • Prepare assay plates (e.g., 384-well plates) containing the target protease in an appropriate assay buffer.
  • Use a robotic liquid handling system to dispense compounds from a chemical library into the assay plates. Include appropriate controls (positive and negative) on each plate.
  • Incubate the plates for a predetermined time to allow for enzyme-inhibitor interactions.
  • Add the fluorescently labeled substrate to initiate the enzymatic reaction.
  • After a further incubation period, stop the reaction and add a binding partner for the tag on the substrate (e.g., streptavidin).
  • Measure the fluorescence polarization of each well using a plate reader. A high FP signal indicates an intact substrate (inhibition), while a low FP signal indicates a cleaved substrate (no inhibition).

3. Hit Confirmation and Validation:

  • Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition).
  • Re-test the primary hits in a dose-response format to determine their potency (IC50 values).
  • Perform counter-screens to eliminate false positives, such as compounds that interfere with the fluorescence signal or the assay components.
  • Conduct orthogonal assays (e.g., using a different detection method) to confirm the activity of the validated hits.

Conclusion

Both native metabolomics and traditional screening methods offer valuable tools for the discovery of enzyme inhibitors. Traditional HTS remains a powerful approach for screening large, pre-defined compound libraries with high throughput. However, the inherent limitations of in vitro assays, including the potential for a high rate of physiologically irrelevant hits and false positives, necessitate extensive downstream validation.

Native metabolomics, on the other hand, provides a more direct and physiologically relevant method for identifying binders from complex mixtures. By detecting protein-ligand interactions in a near-native state, this approach can enrich for compounds that are more likely to be active in a cellular context. While the throughput for individual compound screening may be lower than HTS, the ability to screen complex mixtures and the higher quality of the initial hits can streamline the subsequent drug discovery pipeline.

Ultimately, the choice between these two powerful techniques will depend on the specific goals of the research, the nature of the target, and the available resources. For projects aiming to explore the chemical diversity of natural products or to identify inhibitors in a more biologically relevant context, native metabolomics presents a compelling and increasingly accessible option. For large-scale screening of synthetic libraries against well-characterized targets, traditional HTS will likely remain a valuable and widely used approach. A hybrid strategy, employing native metabolomics for initial hit discovery from complex sources followed by more traditional assays for lead optimization, may represent the most effective path forward in the ongoing search for novel and potent inhibitors.

References

In Vivo Validation of Rivulariapeptolide 1155: A Comparative Guide to a Promising Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rivulariapeptolide 1155, a cyclodepsipeptide discovered from the marine cyanobacterium Rivularia sp., has emerged as a highly potent serine protease inhibitor.[1][2] Extensive in vitro studies have demonstrated its exceptional inhibitory activity, particularly against elastase, with a reported IC50 value of 4.94 nM.[3][4] While this preliminary data highlights its therapeutic potential, particularly in diseases characterized by excessive elastase activity such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions, a critical next step is the validation of these effects in living organisms.

This guide provides a comparative framework for the potential in vivo validation of Rivulariapeptolide 1155. As, to date, no in vivo studies have been published for this specific compound, this document will draw comparisons with established in vivo models and alternative serine protease inhibitors. The experimental protocols and data presented are based on well-documented studies of similar compounds, offering a roadmap for future research into Rivulariapeptolide 1155.

Comparative Efficacy of Serine Protease Inhibitors (in vitro)

To contextualize the potential of Rivulariapeptolide 1155, the following table summarizes its in vitro inhibitory activity against key serine proteases compared to other known inhibitors. This data underscores the compound's high potency and selectivity.

CompoundTarget ProteaseIC50 (nM)Source Organism/Class
Rivulariapeptolide 1155 Elastase 4.94 Rivularia sp.
Chymotrypsin>1000(Cyanobacterium)
Proteinase K>1000
SivelestatNeutrophil Elastase44Synthetic
ElaspolNeutrophil Elastase23Synthetic
Alvelestat (AZD9668)Neutrophil Elastase6.2Synthetic

Data for Rivulariapeptolide 1155 is derived from in vitro assays.[3][4]

Hypothetical and Comparative In Vivo Validation Protocols

The following sections outline detailed experimental protocols for assessing the therapeutic effects of Rivulariapeptolide 1155 in relevant animal models, drawing parallels with established methodologies for other elastase inhibitors.

Animal Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is a standard for evaluating the efficacy of anti-inflammatory agents, particularly those targeting neutrophil elastase, in the context of acute lung inflammation.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Animals are acclimatized for one week with standard chow and water ad libitum.

  • Grouping:

    • Vehicle Control (Saline)

    • LPS + Vehicle

    • LPS + Rivulariapeptolide 1155 (Low Dose)

    • LPS + Rivulariapeptolide 1155 (High Dose)

    • LPS + Sivelestat (Positive Control)

  • Procedure:

    • Administer Rivulariapeptolide 1155 or vehicle intravenously (i.v.) or intraperitoneally (i.p.) 1 hour prior to LPS challenge.

    • Induce lung injury by intratracheal instillation of LPS (5 mg/kg).

    • Sacrifice animals 6 hours after LPS administration.

  • Endpoints for Measurement:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis:

      • Total and differential cell counts (neutrophils, macrophages).

      • Protein concentration (indicator of vascular permeability).

      • Myeloperoxidase (MPO) activity (marker of neutrophil infiltration).

    • Lung Histopathology:

      • Hematoxylin and eosin (B541160) (H&E) staining to assess lung tissue damage, edema, and inflammatory cell infiltration.

    • Cytokine Analysis (Lung Homogenate):

      • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA.

Workflow for LPS-Induced Acute Lung Injury Model

LPS_Lung_Injury_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis acclimatization Acclimatization of Mice grouping Randomization into Treatment Groups acclimatization->grouping treatment Administer Rivulariapeptolide 1155 or Vehicle grouping->treatment induction LPS Instillation treatment->induction sacrifice Sacrifice at 6 hours induction->sacrifice balf BALF Analysis (Cells, Protein, MPO) sacrifice->balf histo Lung Histopathology sacrifice->histo cytokine Cytokine Measurement (TNF-α, IL-1β, IL-6) sacrifice->cytokine

Caption: Workflow for evaluating Rivulariapeptolide 1155 in an LPS-induced acute lung injury model.

Porcine Pancreatic Elastase (PPE)-Induced Emphysema Model

This model is used to simulate the chronic lung tissue destruction seen in emphysema, directly initiated by elastase.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Vehicle Control (Saline)

    • PPE + Vehicle

    • PPE + Rivulariapeptolide 1155 (Prophylactic)

    • PPE + Rivulariapeptolide 1155 (Therapeutic)

  • Procedure:

    • Prophylactic: Administer Rivulariapeptolide 1155 daily for 3 days prior to PPE instillation and continue for 21 days.

    • Therapeutic: Begin daily administration of Rivulariapeptolide 1155 on day 7 post-PPE instillation and continue for 14 days.

    • Induce emphysema by a single intratracheal instillation of PPE (0.5 U/mouse).

    • Sacrifice animals on day 21.

  • Endpoints for Measurement:

    • Lung Function: Measurement of lung compliance and resistance using a ventilator.

    • Histomorphometry:

      • Mean linear intercept (MLI) and destructive index (DI) to quantify airspace enlargement.

    • Collagen and Elastin (B1584352) Content:

      • Sircol and Fastin assays on lung homogenates to measure collagen and elastin degradation.

Relevant Signaling Pathway: Neutrophil Elastase-Mediated Tissue Damage

Rivulariapeptolide 1155 is hypothesized to exert its therapeutic effect by directly inhibiting neutrophil elastase, a key driver of tissue damage in inflammatory diseases. The diagram below illustrates this proposed mechanism.

Elastase_Pathway cluster_inflammation Inflammatory Cascade cluster_damage Tissue Damage stimulus Inflammatory Stimulus (e.g., LPS, Infection) neutrophil Neutrophil Activation and Degranulation stimulus->neutrophil elastase Release of Neutrophil Elastase neutrophil->elastase ecm Extracellular Matrix Degradation (Elastin, Collagen) elastase->ecm epithelial Epithelial Injury elastase->epithelial emphysema Emphysema / Tissue Remodeling ecm->emphysema epithelial->emphysema rivulariapeptolide Rivulariapeptolide 1155 rivulariapeptolide->elastase Inhibition

Caption: Proposed mechanism of Rivulariapeptolide 1155 in mitigating elastase-mediated tissue injury.

Conclusion and Future Directions

Rivulariapeptolide 1155 presents a compelling profile as a potent and selective elastase inhibitor. The lack of in vivo data represents a significant gap in its development pipeline. The experimental frameworks outlined in this guide provide a clear path forward for its preclinical evaluation. Future studies should focus on establishing a comprehensive pharmacokinetic and pharmacodynamic profile, assessing its efficacy in chronic disease models, and exploring its safety and toxicity. Successful in vivo validation will be a critical milestone in translating the promise of this marine natural product into a novel therapeutic agent.

References

A Comparative Analysis of Rivulariapeptolide 1155 and Other Marine-Derived Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped resource for novel bioactive compounds. Among these, cyanobacteria have emerged as a prolific source of structurally diverse and biologically active secondary metabolites, including a potent class of serine protease inhibitors.[1][2] This guide provides a comparative study of Rivulariapeptolide 1155, a recently discovered marine-derived peptide, and other related inhibitors, offering insights into their inhibitory activities and the experimental methodologies used for their characterization.

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive therapeutic targets.[3][4] Marine organisms, including cyanobacteria, produce a variety of serine protease inhibitors that serve as a defense mechanism and have significant potential for pharmaceutical development.[1][3][4][5]

Performance Comparison of Marine-Derived Inhibitors

The inhibitory potential of Rivulariapeptolide 1155 and its analogs has been quantified against several key serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of their potency and selectivity. Rivulariapeptolide 1155 stands out as a particularly potent inhibitor of elastase.[6][7][8]

CompoundTarget ProteaseIC₅₀ (nM)[6][8][9][10]
Rivulariapeptolide 1155 Elastase 4.94
Chymotrypsin>1000
Proteinase K>1000
Rivulariapeptolide 1185Chymotrypsin18.3
Elastase16.2
Proteinase K12.1
Rivulariapeptolide 1121Chymotrypsin34.5
Elastase11.5
Proteinase K18.9
MolassamideChymotrypsin862.6
Elastase123.4
Proteinase K6.8
Molassamide BChymotrypsin24.65
Elastase45.7
Proteinase K5.42

Experimental Protocols

The discovery and characterization of Rivulariapeptolide 1155 and its related compounds were facilitated by a novel "native metabolomics" approach.[6][8][10] This was followed by standard enzymatic assays to determine their inhibitory activity.

Native Metabolomics for Inhibitor Discovery

This high-throughput screening method integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with native mass spectrometry to detect protein-metabolite binding directly from complex mixtures.[6][8][10]

Methodology:

  • Sample Preparation: A crude methanolic extract from the marine cyanobacterium Rivularia sp. was prepared.[6][8]

  • Chromatographic Separation: The extract was subjected to ultra-high-performance liquid chromatography (UHPLC) for separation of its components.[6]

  • Native Mass Spectrometry: The UHPLC eluent was mixed with a solution of the target protease (e.g., chymotrypsin) under native-like conditions (pH 4.5, 10 mM ammonium (B1175870) acetate).[6][8]

  • Data Acquisition and Analysis: Mass spectrometry was used to detect the formation of protein-ligand complexes. The mass difference between the unbound protein and the complex indicated the molecular weight of the potential inhibitor.[6][8] This guided the targeted isolation of the bioactive compounds.

Protease Inhibition Assay (Fluorescence Substrate Competition)

The inhibitory activity of the purified compounds was determined using a fluorescence-based substrate competition assay.

Methodology:

  • Pre-incubation: The purified inhibitor (e.g., Rivulariapeptolide 1155) was pre-incubated with the target serine protease (chymotrypsin, elastase, or proteinase K) for 40 minutes.[9][10]

  • Substrate Addition: A fluorogenic substrate specific to the respective protease was added to the mixture.

  • Fluorescence Measurement: The enzymatic activity was monitored by measuring the increase in fluorescence resulting from the cleavage of the substrate over time.

  • IC₅₀ Determination: The concentration of the inhibitor that caused a 50% reduction in enzyme activity was determined and reported as the IC₅₀ value. Assays were performed in triplicate.[9][10]

Visualizing the Discovery and Inhibition Pathway

The following diagrams illustrate the workflow for the discovery of Rivulariapeptolides and the general mechanism of serine protease inhibition.

experimental_workflow cluster_extraction Sample Preparation cluster_screening Native Metabolomics Screening cluster_characterization Characterization cyanobacteria Marine Cyanobacteria (Rivularia sp.) extract Crude Methanolic Extract cyanobacteria->extract Extraction uhplc UHPLC Separation extract->uhplc native_ms Native Mass Spectrometry (with Chymotrypsin) uhplc->native_ms complex_detection Protein-Ligand Complex Detection native_ms->complex_detection isolation Targeted Isolation & Purification complex_detection->isolation structure Structure Elucidation (NMR, MS/MS) isolation->structure assay Protease Inhibition Assay (IC50) isolation->assay

Fig. 1: Experimental workflow for the discovery and characterization of Rivulariapeptolides.

serine_protease_inhibition enzyme Serine Protease (e.g., Elastase) es_complex Enzyme-Substrate Complex enzyme->es_complex Binds ei_complex Enzyme-Inhibitor Complex (Inactive) enzyme->ei_complex Binds substrate Substrate substrate->es_complex inhibitor Rivulariapeptolide 1155 inhibitor->ei_complex products Products es_complex->products Catalysis

Fig. 2: General mechanism of competitive serine protease inhibition.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Rivulariapeptolides 1155

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a premier supplier of cutting-edge biochemicals, we are committed to empowering the scientific community not only with high-quality products but also with the critical knowledge to ensure laboratory safety. This document provides essential guidance on the proper disposal of Rivulariapeptolides 1155, a cyclic peptide of cyanobacterial origin, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for personnel safety and environmental protection.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure for this compound, it is imperative to consult the substance's Material Safety Data Sheet (MSDS) and adhere to standard laboratory safety practices.[1] In the absence of a specific MSDS, the compound should be treated as a hazardous chemical.[2]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

II. Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on whether the waste is in liquid or solid form. All disposal activities should comply with local, state, and federal regulations.[1]

A. Liquid Waste Disposal

Liquid waste containing this compound must be chemically inactivated before disposal.

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Choose a suitable chemical inactivating agent. Common and effective options include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH).[2]

  • Prepare the Inactivation Solution: In a certified chemical fume hood, carefully prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Cautiously add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[2]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2][3] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After successful inactivation and neutralization, the solution may be permissible for drain disposal with a copious amount of water, provided it meets local wastewater regulations.[2]

B. Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2]

III. Quantitative Data for Decontamination

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite0.5-1.0% final concentration for solutions; 6% for concentrated peptides20-60 minutesEffective for many peptides but can be corrosive to some surfaces.[2]
Sodium Hydroxide1 M30-60 minutesEffective but requires careful handling and neutralization.
Enzymatic DetergentTypically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[2]

IV. Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.

cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal Waste This compound Waste Assess Liquid or Solid Waste? Waste->Assess Inactivate Chemical Inactivation (e.g., 10% Bleach) Assess->Inactivate Liquid Segregate Segregate in Labeled Hazardous Waste Container Assess->Segregate Solid Neutralize Neutralize to pH 5.5-9.0 Inactivate->Neutralize Drain Dispose Down Drain with Copious Water Neutralize->Drain Dispose Professional Hazardous Waste Disposal Segregate->Dispose

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, your laboratory can maintain a safe environment and ensure compliance with hazardous waste regulations. For any spills or accidental exposures, refer to the first aid measures outlined in the Material Safety Data Sheet for this compound.[4] Always prioritize safety and responsible chemical handling.

References

Essential Safety and Handling Guidelines for Rivulariapeptolides 1155

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for Rivulariapeptolides 1155, a serine protease inhibitor. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe research environment.[1]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the specific PPE required for the planned experimental procedures.[2] The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory practices for handling non-hazardous chemical compounds.

PPE CategoryItemSpecification/Standard
Hand Protection GlovesChemically resistant (e.g., nitrile rubber)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields
Body Protection Lab CoatStandard laboratory coat, fully buttoned
Respiratory Not generally requiredUse in a well-ventilated area. Consider a respirator if creating aerosols or dust.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Remove contact lenses if present and easy to do so.[1]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1]

Handling and Disposal Protocols

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition. Ensure adequate ventilation.[1]

  • Weighing and Aliquoting: When weighing the solid compound, perform the task in a designated area with minimal air currents to avoid generating dust. Use appropriate tools (e.g., spatulas, weigh paper).

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.

Disposal Plan:

Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[1]

  • Unused Compound: Dispose of the original compound as chemical waste through your institution's environmental health and safety office.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for chemical waste disposal.

Procedural Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area (Ventilated, Clean) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.